Azidoethyl-SS-propionic NHS ester
Description
Propriétés
Formule moléculaire |
C9H12N4O4S2 |
|---|---|
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-(2-azidoethyldisulfanyl)propanoate |
InChI |
InChI=1S/C9H12N4O4S2/c10-12-11-4-6-19-18-5-3-9(16)17-13-7(14)1-2-8(13)15/h1-6H2 |
Clé InChI |
KEOGJOSSYXNLNK-UHFFFAOYSA-N |
Apparence |
Solid powder |
Pureté |
>95% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Azidoethyl-SS-propionic NHS ester |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Azido-Disulfide-NHS Ester Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Azido-Disulfide-NHS Ester Reagents
The term "Azidoethyl-SS-propionic NHS ester" describes a class of heterobifunctional crosslinking reagents rather than a single, specific molecule. These powerful tools in bioconjugation and chemical biology are defined by three key chemical motifs:
-
An N-Hydroxysuccinimide (NHS) ester : This functional group selectively reacts with primary amines (such as the side chain of lysine (B10760008) residues or the N-terminus of proteins) to form stable amide bonds.[1][2]
-
A disulfide bond (-S-S-) : This bond is stable under many physiological conditions but can be selectively cleaved using reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[3][4][5] This cleavable nature is crucial for applications requiring the release of conjugated molecules.[6]
-
An azide (B81097) group (-N₃) : This moiety is bio-orthogonal, meaning it does not react with naturally occurring functional groups in biological systems.[7] It serves as a chemical handle for "click chemistry," most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for the highly specific and efficient attachment of a second molecule containing an alkyne group.[7][8][9]
Reagents in this class, such as Azido-PEG3-SS-NHS, are instrumental in creating complex bioconjugates, including antibody-drug conjugates (ADCs), and for applications in proteomics and drug delivery.[6][10][11]
Core Chemistry and Mechanisms of Action
The utility of these crosslinkers stems from a sequence of three distinct chemical reactions, each targeting a different part of the molecule.
Step 1: Amine Conjugation via NHS Ester
The first step involves labeling a biomolecule of interest (e.g., a protein or antibody) that has accessible primary amines. The NHS ester reacts with these amines under neutral to slightly alkaline conditions (pH 7-9) to form a stable covalent amide bond.[1][12] This reaction is highly efficient but competes with the hydrolysis of the NHS ester, which is more rapid at higher pH.[1][12] Therefore, it is crucial to prepare NHS ester solutions immediately before use and to control the reaction pH.[13]
Step 2: (Optional) Cleavage of the Disulfide Bond
The disulfide bond provides a "release" mechanism. In the intracellular environment, the high concentration of reducing agents like glutathione (B108866) can cleave this bond.[4] In a laboratory setting, this cleavage is typically achieved by incubation with reducing agents.[3]
-
Dithiothreitol (DTT): A strong reducing agent, typically used at concentrations of 10-50 mM.[5][14]
-
Tris(2-carboxyethyl)phosphine (TCEP): A more stable and odorless reducing agent that is effective over a wider pH range.[3]
This cleavability is a key feature in applications like drug delivery, where a therapeutic agent is released from its carrier (e.g., an antibody) at the target site.[4]
Step 3: Bio-orthogonal Ligation via Click Chemistry
After the initial amine conjugation, the biomolecule is now "tagged" with an azide group. This azide can be used to attach a second molecule of interest (e.g., a fluorescent dye, a drug, or another protein) that has been functionalized with an alkyne group. The CuAAC reaction creates a stable triazole linkage.[7][8] This reaction is highly specific, rapid, and can be performed in aqueous buffers, making it biocompatible.[7][9] The reaction requires a copper(I) catalyst, which is typically generated in situ from copper(II) sulfate (B86663) (CuSO₄) by a reducing agent like sodium ascorbate (B8700270).[15][16] Ligands such as THPTA are often used to stabilize the copper(I) ion and protect the biomolecules from damage.[8][15]
Data Presentation: Quantitative Reaction Parameters
The following tables summarize typical quantitative parameters for the key reactions involving Azido-Disulfide-NHS ester reagents.
Table 1: NHS Ester Conjugation to Primary Amines
| Parameter | Recommended Range | Notes |
|---|---|---|
| pH | 7.0 - 9.0 | Reaction is favored at slightly alkaline pH, but hydrolysis of the NHS ester also increases.[12] |
| Buffer | Amine-free (e.g., PBS, HEPES) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the reaction.[12][13] |
| Reagent Molar Excess | 10- to 50-fold | Depends on protein concentration. Use higher excess for dilute protein solutions.[12][13] |
| Temperature | Room Temperature or 4°C | Lower temperatures can be used to slow hydrolysis and the primary reaction.[12] |
| Incubation Time | 30 minutes - 2 hours | Longer times may be needed at lower temperatures.[12] |
Table 2: Disulfide Bond Cleavage (Reduction)
| Parameter | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | Notes |
|---|---|---|---|
| Concentration | 10 - 50 mM | 0.5 - 20 mM | TCEP is generally effective at lower concentrations.[3] |
| pH | 7.1 - 8.0 | 1.5 - 9.0 | TCEP is effective over a much wider pH range.[3][5] |
| Temperature | Room Temperature to 37°C | Room Temperature | [3][4] |
| Incubation Time | 30 - 120 minutes | 60 - 120 minutes | Can be performed for longer durations (e.g., 12 hours) at 4°C.[3] |
Table 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Component | Typical Final Concentration | Notes |
|---|---|---|
| Azide-labeled Protein | 1 - 10 mg/mL | The volume should generally not exceed 1/3 of the total reaction volume.[8] |
| Alkyne Reagent | 1.5 - 10x molar excess over protein | Excess may vary depending on the number of azide groups per protein.[8] |
| Copper(II) Sulfate (CuSO₄) | ~1 mM | Precursor to the active Cu(I) catalyst.[15] |
| Sodium Ascorbate | ~5 - 15 mM | Reducing agent to generate Cu(I) from Cu(II).[15][16] |
| Ligand (e.g., THPTA) | ~5 mM | Stabilizes the Cu(I) catalyst and protects the protein.[8][15] |
| Temperature | Room Temperature | [15] |
| Incubation Time | 30 - 60 minutes |[15] |
Experimental Protocols
The following are generalized protocols that can be used as a starting point for specific applications. Optimization may be required for each unique biomolecule and conjugate.
Protocol 1: Labeling a Protein with an Azido-Disulfide-NHS Ester
-
Buffer Exchange: Prepare the protein (e.g., 1-10 mg/mL) in an amine-free buffer such as PBS (pH 7.4).[12] If the protein is in a buffer containing Tris or glycine, perform a buffer exchange using a desalting column or dialysis.[13]
-
Prepare NHS Ester Stock: Immediately before use, dissolve the Azido-Disulfide-NHS ester reagent in a dry, water-miscible organic solvent like DMSO or DMF to create a 10 mM stock solution.[13] The NHS-ester moiety readily hydrolyzes, so do not store this solution.[13]
-
Reaction: Add a 20-fold molar excess of the 10 mM NHS ester stock solution to the protein solution.[13] Ensure the volume of organic solvent does not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction for 1 hour at room temperature or 2 hours on ice.[12]
-
Quenching (Optional): To stop the reaction, add a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 50-100 mM. Incubate for 15 minutes on ice.[12]
-
Purification: Remove excess, non-reacted reagent using a desalting column or dialysis to obtain the purified azide-labeled protein.[12]
Protocol 2: Cleavage of the Disulfide Bond
-
Prepare Reducing Agent: Freshly prepare a stock solution of the reducing agent. For DTT, a 1 M stock in water is common.[5] For TCEP, a 0.5 M stock in water can be prepared.
-
Reaction: Add the reducing agent stock solution to the disulfide-containing protein solution to achieve the desired final concentration (e.g., 20 mM for DTT).[3]
-
Incubation: Incubate the mixture for 1-2 hours at 37°C.[14]
-
Analysis: The cleavage can be confirmed by methods such as LC-MS to observe the change in molecular weight of the released fragments.[3]
Protocol 3: Click Chemistry Conjugation (CuAAC)
-
Prepare Stock Solutions:
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Azide-labeled protein solution (from Protocol 1).
-
PBS buffer to adjust volume.
-
Alkyne reagent stock solution.
-
Ligand stock solution.
-
CuSO₄ stock solution. Vortex briefly to mix after each addition.[16]
-
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction. Vortex briefly.[15][16]
-
Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.[16]
-
Purification: The newly formed conjugate can be purified from excess reagents using desalting columns, dialysis, or other appropriate chromatography methods.
Mandatory Visualizations
Overall Experimental Workflow
The following diagram illustrates the complete workflow for using an Azido-Disulfide-NHS ester to link two biomolecules (Protein A and Molecule B).
Caption: Workflow for bioconjugation using an Azido-SS-NHS ester reagent.
Logical Relationship of Functional Groups
This diagram shows the logical relationship and reactivity of the three core functional groups.
Caption: Functional group reactivity of an Azido-SS-NHS ester crosslinker.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. NHS-C3-Azide [baseclick.eu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Azido-PEG3-SS-NHS | AxisPharm [axispharm.com]
- 7. interchim.fr [interchim.fr]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 10. Azido-PEG3-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. benchchem.com [benchchem.com]
- 15. confluore.com.cn [confluore.com.cn]
- 16. vectorlabs.com [vectorlabs.com]
An In-depth Technical Guide to Azidoethyl-SS-propionic NHS ester: A Versatile Heterobifunctional Crosslinker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azidoethyl-SS-propionic N-hydroxysuccinimide (NHS) ester is a heterobifunctional, cleavable crosslinking reagent widely employed in bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring an amine-reactive NHS ester, a bioorthogonal azide (B81097) group, and a reducible disulfide bond, offers researchers a powerful tool for the controlled assembly and disassembly of complex biomolecular architectures. This guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for this versatile reagent.
Chemical and Physical Properties
Azidoethyl-SS-propionic NHS ester is a solid material that should be handled with care in a laboratory setting. For optimal performance and stability, it is crucial to store the reagent at -20°C, protected from moisture and light.[1][2] The NHS ester moiety is susceptible to hydrolysis, particularly in aqueous solutions at neutral to basic pH.[3][4]
| Property | Value | Reference(s) |
| Chemical Name | 2,5-dioxopyrrolidin-1-yl 3-((2-azidoethyl)disulfanyl)propanoate | [][6] |
| Molecular Formula | C9H12N4O4S2 | [6][7] |
| Molecular Weight | 304.34 g/mol | [6][8] |
| Appearance | White to off-white solid | - |
| Purity | ≥95% | [1] |
| Solubility | Soluble in DMSO (10 mM) and DMF | [] |
| Storage Conditions | Store at -20°C, keep dry and protected from light | [1][] |
Reactivity and Applications
The utility of this compound stems from its three key functional components: the NHS ester, the azide group, and the disulfide bond. This trifecta of reactivity allows for a wide range of applications in bioconjugation and drug development.[1]
Amine-Reactive NHS Ester
The N-hydroxysuccinimide ester is a highly efficient reactive group for the acylation of primary and secondary amines, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues, forming stable amide bonds.[3] This reaction is most efficient at a slightly basic pH (7.2-8.5).[3] It is important to use amine-free buffers, such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer, to avoid competing reactions.[3]
Bioorthogonal Azide Group
The terminal azide group provides a handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[9][10] This reaction is highly specific and efficient, allowing for the covalent linkage of the crosslinker to molecules containing a terminal alkyne. The bioorthogonal nature of this reaction means it can be performed in complex biological media with minimal side reactions.[10]
Cleavable Disulfide Bond
The disulfide bond within the linker is stable under physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[7][11] This feature is particularly valuable for applications requiring the release of a conjugated molecule, such as the intracellular release of a cytotoxic drug from an antibody-drug conjugate (ADC).[12]
Experimental Protocols
General Protocol for Protein Conjugation via NHS Ester
This protocol outlines a general procedure for labeling a protein with this compound. The amounts and concentrations should be optimized for the specific protein and application.
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5.[3]
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).[13]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the crosslinker stock solution to the protein solution. Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[13][14]
-
Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.
-
Purification: Remove excess, unreacted crosslinker and byproducts using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.[15]
General Protocol for Copper-Catalyzed Azide-Alkyne Click Chemistry (CuAAC)
This protocol describes the conjugation of an azide-modified biomolecule (prepared using the protocol above) to an alkyne-containing molecule.
-
Reagent Preparation:
-
Prepare a stock solution of the azide-modified biomolecule in a suitable buffer.
-
Prepare a stock solution of the alkyne-containing molecule in a compatible solvent.
-
Prepare stock solutions of copper(II) sulfate (B86663) (CuSO4) and a reducing agent (e.g., sodium ascorbate).[9]
-
Prepare a stock solution of a copper-chelating ligand (e.g., THPTA or TBTA) to stabilize the Cu(I) catalyst and protect the biomolecules.[9][10]
-
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified biomolecule and a molar excess of the alkyne-containing molecule.
-
Catalyst Addition: Add the copper(II) sulfate and the ligand to the reaction mixture.
-
Initiation: Initiate the reaction by adding the sodium ascorbate (B8700270) solution.[9]
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).
-
Purification: Purify the resulting conjugate using a suitable chromatography method to remove the catalyst and unreacted components.
Protocol for Disulfide Bond Cleavage
This protocol describes the cleavage of the disulfide bond to release the conjugated molecules.
-
Reducing Agent Preparation: Prepare a fresh solution of a reducing agent, such as DTT (10-100 mM) or TCEP (1-20 mM), in a suitable buffer.[11][16]
-
Cleavage Reaction: Add the reducing agent solution to the disulfide-linked conjugate.
-
Incubation: Incubate the reaction at room temperature for 30 minutes to a few hours. The incubation time and temperature may need to be optimized.[17]
-
Analysis: The cleavage can be confirmed by techniques such as SDS-PAGE under reducing conditions or mass spectrometry.
Visualizing the Chemistry: Workflows and Pathways
Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis
Caption: Workflow for ADC synthesis using this compound.
Logical Relationship of Functional Groups
Caption: Reactivity map of the functional groups of the crosslinker.
Conclusion
This compound is a highly versatile and valuable tool for researchers in the fields of chemistry, biology, and medicine. Its unique combination of an amine-reactive group, a bioorthogonal handle for click chemistry, and a cleavable linker enables the precise construction and controlled deconstruction of sophisticated bioconjugates. A thorough understanding of its chemical properties and reactivity is paramount to its successful implementation in innovative research and development endeavors.
References
- 1. This compound | CAS: 2243566-44-9 | AxisPharm [axispharm.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 6. 2,5-dioxopyrrolidin-1-yl 3-[(2-azidoethyl)disulfanyl]propanoate | 2243566-44-9 | Buy Now [molport.com]
- 7. This compound, 2243566-44-9 | BroadPharm [broadpharm.com]
- 8. moleculardepot.com [moleculardepot.com]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. interchim.fr [interchim.fr]
- 15. benchchem.com [benchchem.com]
- 16. tcephydrochloride.com [tcephydrochloride.com]
- 17. researchgate.net [researchgate.net]
Azidoethyl-SS-propionic NHS ester structure and functional groups
An In-depth Technical Guide to Azidoethyl-SS-propionic NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azidoethyl-SS-propionic N-hydroxysuccinimide (NHS) ester is a heterobifunctional, cleavable crosslinker that has become an invaluable tool in bioconjugation, chemical biology, and the development of complex biomolecules such as Antibody-Drug Conjugates (ADCs).[1][] This guide provides a detailed examination of its molecular structure, the specific reactivity of its functional groups, and its applications. It includes comprehensive experimental protocols, quantitative data, and workflow visualizations to enable researchers to effectively utilize this versatile reagent. The molecule integrates three key chemical motifs: an amine-reactive NHS ester, a reducible disulfide bond, and a bioorthogonal azide (B81097) group, facilitating a multi-step, controlled approach to molecular assembly.[3][4]
Chemical Structure and Properties
This compound is a linker molecule designed with distinct functionalities at each end, separated by a cleavable spacer. This architecture allows for the sequential and specific conjugation of different molecules.
Below is a diagram illustrating the core components of the molecule.
Caption: Core functional components of the this compound linker.
Physicochemical Properties
The quantitative properties of this compound are summarized below, providing essential data for experimental design and execution.
| Property | Value | Reference |
| CAS Number | 2243566-44-9 | [1][5] |
| Molecular Formula | C9H12N4O4S2 | [][5] |
| Molecular Weight | 304.35 g/mol | [] |
| Purity | >95% | [4][5] |
| Appearance | White to off-white solid | [6] |
| Solubility | Soluble in DMF, DMSO, Water | [7][8] |
| Storage Conditions | Store at -20°C, keep dry and protected from light | [] |
Core Functional Groups and Reactivity
The utility of this linker stems from the distinct and predictable reactivity of its three primary functional groups.
N-Hydroxysuccinimide (NHS) Ester: Amine-Reactive Anchor
The NHS ester is a highly reactive group that specifically targets primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins.[6][9][10]
-
Reaction: It undergoes a nucleophilic acyl substitution with an amine to form a stable, covalent amide bond, releasing N-hydroxysuccinimide as a byproduct.[9][11]
-
Selectivity: While NHS esters can react with other nucleophiles like sulfhydryls or hydroxyls, these reactions are less stable and often reversible, especially in the presence of amines.[11]
-
Conditions: The reaction is most efficient at a slightly alkaline pH of 7.2 to 8.5.[7][9][12] At lower pH, amines are protonated and non-nucleophilic, while at higher pH, the NHS ester is prone to rapid hydrolysis, which competes with the desired conjugation reaction.[7][12] The half-life for hydrolysis is approximately 4-5 hours at pH 7.0 (0°C) but drops to just 10 minutes at pH 8.6 (4°C).[9]
Caption: Workflow for conjugating the NHS ester to a primary amine on a protein.
Disulfide (-S-S-) Bond: Cleavable Spacer
The disulfide bond is a key feature that renders the linker cleavable. This bond is stable under typical physiological conditions but can be readily reduced in specific environments.
-
Reactivity: The disulfide bond is cleaved by reducing agents such as Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), or endogenous thiols like glutathione, which is abundant inside cells.[3] This cleavage breaks the linker and releases the conjugated molecule from its target.
-
Application: This functionality is critical in drug delivery systems like ADCs, where the cytotoxic payload must remain attached to the antibody in circulation (oxidizing environment) and be released only after internalization into a target cell (reducing environment).[] The cleavage of disulfide bonds can be a critical trigger for protein function or drug release.[13][14][15]
Caption: Reductive cleavage of the disulfide bond to release a conjugated payload.
Azide (-N3) Group: Bioorthogonal Handle
The azide group is a high-energy, yet remarkably stable functional group that does not react with most biological molecules, making it bioorthogonal.[16] Its primary role is to participate in "click chemistry" reactions.
-
Reactivity: Azides react specifically and efficiently with alkyne-containing molecules.[16] This reaction can be catalyzed by copper(I) in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or proceed without a catalyst using strained cyclooctynes (e.g., DBCO, BCN) in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][16][17] Both reactions form a highly stable triazole ring.
-
Application: This allows for the precise attachment of a second molecule (e.g., a fluorescent dye, a drug, or a purification tag) that has been pre-functionalized with an alkyne.[][18] This two-step approach (amine conjugation followed by click chemistry) provides greater control and flexibility over the final construct compared to a one-step process.
Caption: Click chemistry workflow for conjugating an azide-linker to an alkyne.
Experimental Protocols
The following protocols provide a generalized framework for using this compound. Optimization may be required based on the specific biomolecules used.
Protocol 1: Conjugation of NHS Ester to a Protein
This protocol describes the labeling of a protein with the linker via its primary amines.
Materials:
-
Protein solution (e.g., antibody) in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.5.
-
This compound.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[7][12]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., size-exclusion chromatography, dialysis).
Methodology:
-
Prepare Protein: Ensure the protein is in a suitable buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris or glycine (B1666218) are incompatible as they will compete for reaction with the NHS ester.[9][12]
-
Prepare Linker Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMF or DMSO to create a 10-100 mM stock solution. Aqueous solutions of the ester are not stable and should be used right away.[7]
-
Conjugation Reaction: Add a 5 to 20-fold molar excess of the linker stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[12] Gentle mixing is recommended.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for 30 minutes.
-
Purification: Remove excess, unreacted linker and byproducts by passing the reaction mixture over a desalting column (size-exclusion chromatography) or through dialysis against a suitable buffer (e.g., PBS).
Protocol 2: Click Chemistry Reaction (SPAAC)
This protocol describes the attachment of a DBCO-functionalized molecule to the azide-modified protein from Protocol 1.
Materials:
-
Azide-modified protein conjugate.
-
DBCO-functionalized molecule (e.g., DBCO-PEG4-Drug).
-
Reaction buffer (e.g., PBS, pH 7.4).
Methodology:
-
Prepare Reagents: Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO).
-
Click Reaction: Add a 1.5 to 5-fold molar excess of the DBCO-molecule to the azide-modified protein.
-
Incubation: Incubate the reaction for 2-12 hours at room temperature or 4°C. The reaction progress can be monitored using analytical techniques like SDS-PAGE or mass spectrometry.
-
Purification: Purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography, affinity chromatography) to remove any unreacted DBCO-molecule.
Protocol 3: Cleavage of the Disulfide Bond
This protocol describes the release of the conjugated payload.
Materials:
-
Purified conjugate containing the disulfide bond.
-
Reducing agent stock solution (e.g., 1 M DTT or 0.5 M TCEP).
Methodology:
-
Reduction: Add the reducing agent to the conjugate solution to a final concentration of 10-50 mM.
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Analysis: Confirm cleavage and release of the payload using methods such as HPLC, SDS-PAGE (under reducing vs. non-reducing conditions), or mass spectrometry.
Summary of Reaction Parameters
The following table summarizes key quantitative parameters for the reactions involving the linker's functional groups.
| Parameter | NHS Ester Reaction | Disulfide Cleavage | SPAAC Reaction |
| Target Group | Primary Amine (-NH2) | Disulfide (-S-S-) | Alkyne (e.g., DBCO) |
| Optimal pH | 7.2 - 8.5 | 6.5 - 8.5 | 7.0 - 8.5 |
| Typical Temperature | 4°C or Room Temp. | 25 - 37°C | 4°C or Room Temp. |
| Typical Duration | 1 - 4 hours | 30 min - 2 hours | 2 - 12 hours |
| Common Reagents | - | DTT, TCEP | DBCO, BCN derivatives |
| Molar Excess | 5 - 20x over protein | 100 - 1000x over conjugate | 1.5 - 5x over conjugate |
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. This compound, 2243566-44-9 | BroadPharm [broadpharm.com]
- 4. This compound | CAS: 2243566-44-9 | AxisPharm [axispharm.com]
- 5. This compound - Creative Biolabs [creative-biolabs.com]
- 6. grokipedia.com [grokipedia.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. 4-Azide-TFP-Amide-SS-Sulfo-NHS, 220446-74-2 | BroadPharm [broadpharm.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. fiveable.me [fiveable.me]
- 11. glenresearch.com [glenresearch.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Biological regulation through protein disulfide bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 16. Azide N3: Reactivity, Uses & Significance in Chemistry [baseclick.eu]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Azide - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Cleavable Crosslinkers in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cleavable Crosslinkers in Proteomics
Crosslinking mass spectrometry (XL-MS) has emerged as a powerful technique for studying protein-protein interactions (PPIs) and elucidating the three-dimensional structures of protein complexes in their native environments.[1][2] At the heart of this methodology are chemical crosslinkers, which are reagents that form covalent bonds between amino acid residues in close proximity. This guide focuses on a specific and highly advantageous class of these reagents: cleavable crosslinkers.
Unlike their non-cleavable counterparts which form permanent bonds, cleavable crosslinkers possess a labile bond within their spacer arm that can be broken under specific conditions, such as during mass spectrometric fragmentation. This unique feature significantly simplifies the identification and analysis of crosslinked peptides, a major bottleneck in traditional XL-MS workflows. The ability to "divide and conquer" by separating the crosslinked peptides in the gas phase has propelled the application of XL-MS from the study of purified protein complexes to proteome-wide interaction mapping in cells and tissues.[2][3]
This technical guide provides a comprehensive overview of the core principles, methodologies, and applications of cleavable crosslinkers in proteomics. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively design, execute, and interpret XL-MS experiments using these powerful tools.
Types and Chemistries of Cleavable Crosslinkers
Cleavable crosslinkers can be categorized based on the type of labile bond in their spacer arm and the reactive groups that target specific amino acid residues. The choice of crosslinker is critical and depends on the specific biological question, the nature of the protein or complex under investigation, and the available mass spectrometry instrumentation.
Mass Spectrometry (MS)-Cleavable Crosslinkers
The most significant advancement in cleavable crosslinker technology has been the development of reagents that are cleavable within the mass spectrometer, typically by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[2][3] This "MS-cleavability" generates characteristic reporter ions or fragment doublets in the MS/MS spectrum, which greatly facilitates the identification of crosslinked peptides.[4][5]
Table 1: Quantitative Properties of Common MS-Cleavable Crosslinkers
| Crosslinker | Abbreviation | Reactive Group(s) | Target Residue(s) | Spacer Arm Length (Å) | Mass Modification (Da) | Cleavage Method |
| Disuccinimidyl sulfoxide | DSSO | NHS ester | K, S, T, Y | 10.1 | 158.0038[6] | CID/HCD |
| Disuccinimidyl dibutyric urea | DSBU | NHS ester | K, S, T, Y | 12.5 | 196.0848[6] | CID/HCD |
| Dihydrazide sulfoxide | DHSO | Hydrazide | D, E | 12.4[1] | 222.27[7] | CID/HCD |
| Bismaleimide sulfoxide | BMSO | Maleimide | C | 24.2[8] | 438.45[8] | CID/HCD |
| 1,1'-Carbonyldiimidazole | CDI | Imidazole | K, S, T, Y, N-terminus | ~2.6 (Zero-length)[9] | 28.0106 (as Urea) | CID/HCD |
| Protein Interaction Reporters | PIRs | NHS ester | K, N-terminus | Variable | Variable | CID (Asp-Pro bond) |
Note: The reactivity of NHS esters is primarily towards lysines (K) and protein N-termini, but can also react with serines (S), threonines (T), and tyrosines (Y) to a lesser extent.[4]
Other Cleavable Chemistries
While MS-cleavable linkers are dominant, other cleavage strategies exist, often employed for enrichment purposes prior to mass spectrometry. These include:
-
Disulfide bond-containing linkers: Cleaved by reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Acid-labile linkers: Cleaved under acidic conditions.
-
Photocleavable linkers: Cleaved by exposure to UV light of a specific wavelength.
These linkers often incorporate an affinity tag, such as biotin, allowing for the enrichment of crosslinked species from complex mixtures.[10]
Experimental Workflow for XL-MS with Cleavable Crosslinkers
A typical XL-MS experiment using cleavable crosslinkers involves several key steps, from sample preparation to data analysis. The following diagram illustrates a general workflow.
References
- 1. iscrm.uw.edu [iscrm.uw.edu]
- 2. Purification of MAP–kinase protein complexes and identification of candidate components by XL–TAP–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A General Method for Targeted Quantitative Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Insulin Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A proteomic perspective on TNF-mediated signalling and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]
Heterobifunctional crosslinker with azide and NHS ester
An In-depth Technical Guide to Heterobifunctional Crosslinkers with Azide (B81097) and NHS Ester Functionalities
Introduction
Heterobifunctional crosslinkers are indispensable reagents in modern chemical biology, proteomics, and drug development. These molecules possess two different reactive groups, enabling the sequential and specific conjugation of distinct biomolecules.[1] This guide focuses on a particularly versatile class of heterobifunctional crosslinkers: those featuring an N-hydroxysuccinimide (NHS) ester and an azide (-N₃) group.
The NHS ester provides a highly efficient means of reacting with primary amines, such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[2] The azide group, conversely, serves as a bioorthogonal handle. It remains inert to the complex milieu of biological systems until it is introduced to a specific reaction partner, most commonly an alkyne for "Click Chemistry" or a phosphine (B1218219) for Staudinger ligation.[3][4]
This dual-reactivity allows for a controlled, two-step conjugation strategy. First, a biomolecule is "tagged" with the azide group via its primary amines using the NHS ester. After removing the excess crosslinker, the newly introduced azide is ready for a highly specific reaction with a second molecule of interest. This methodology minimizes the formation of unwanted homodimers and provides precise control over the final conjugate architecture, which is critical for applications like antibody-drug conjugate (ADC) construction, surface immobilization, and protein-protein interaction studies.[1][4]
Core Concepts and Mechanism of Action
The utility of Azide-NHS ester crosslinkers stems from the distinct and highly selective chemistries of their two functional ends.
N-Hydroxysuccinimide (NHS) Ester Chemistry
The NHS ester is an amine-reactive group that undergoes nucleophilic acyl substitution with primary amines (-NH₂).[3] This reaction is most efficient in a slightly alkaline environment, typically between pH 7 and 9, where the primary amines are deprotonated and thus more nucleophilic.[5][6] The reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[2]
A primary competing reaction is the hydrolysis of the NHS ester, which increases with pH and is more pronounced in dilute protein solutions.[5][7] To maximize conjugation efficiency, it is recommended to work with concentrated protein solutions and to use non-amine-containing buffers such as phosphate, borate, or HEPES.[5][8] Buffers containing primary amines, like Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester.[5]
Azide Chemistry: A Bioorthogonal Handle
The azide group is exceptionally stable in biological environments and does not react with native functional groups found in proteins or cells. Its bioorthogonality allows for its specific reaction with a partner group introduced onto a second molecule.[9]
-
Click Chemistry : This is the most common application for the azide group.[10]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The azide reacts with a terminal alkyne in the presence of a Cu(I) catalyst to form a stable 1,4-disubstituted triazole ring.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : To avoid the potential cytotoxicity of copper catalysts, the azide can be reacted with a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[4][11] This reaction proceeds rapidly without a catalyst and is ideal for use in living systems.[4]
-
-
Staudinger Ligation : The azide group can react with a triarylphosphine to form an aza-ylide intermediate, which then rearranges to form a stable amide bond.[7] This provides another copper-free method for bioconjugation.[7]
-
Photoactivatable Aryl Azides : Some crosslinkers incorporate a nitrophenyl azide instead of a simple alkyl azide.[5] When exposed to UV light, this group forms a highly reactive nitrene that can non-selectively insert into C-H and N-H bonds of nearby molecules.[5][12] This is useful for capturing transient protein interactions.[13]
Data Presentation: Properties of Common Crosslinkers
The selection of a specific Azide-NHS ester crosslinker often depends on the required spacer length, solubility, and the nature of the azide group.
| Crosslinker Name | Spacer Arm Length (Å) | Solubility | Key Features |
| Azidobutyric acid NHS ester (NHS-C3-Azide) | ~4.7 Å (approx.) | Organic Solvents (DMSO, DMF) | Short spacer arm, commonly used for introducing azides.[4] |
| NHS-PEGn-Azide (e.g., n=4, 6) | Variable (e.g., ~21.7 Å for PEG4) | Water-Soluble (PEGylated) | Polyethylene glycol (PEG) spacer enhances solubility and reduces aggregation.[6][14] |
| Sulfo-SANPAH | 18.2 Å | Water-Soluble | Contains a photoactivatable nitrophenyl azide and a sulfo-NHS ester for increased water solubility.[5] |
| Azidoethyl-SS-propionic NHS ester | ~11.8 Å (approx.) | Organic Solvents | Features a disulfide bond in the spacer arm, making the linkage cleavable with reducing agents like DTT.[15] |
| N-hydroxysuccinimidyl-4-azidobenzoate (HSAB) | ~7.7 Å (approx.) | Organic Solvents | A photoactivatable aryl azide crosslinker.[1] |
Experimental Protocols
Protocol 1: Two-Step Protein Labeling and Conjugation
This protocol describes the general workflow for labeling a protein (Protein A) with an azide group and subsequently conjugating it to a second molecule containing a cyclooctyne (Molecule B) via copper-free click chemistry (SPAAC).
Materials:
-
Protein A in amine-free buffer (e.g., PBS, pH 7.4).
-
Azide-NHS ester crosslinker (e.g., NHS-PEG4-Azide).
-
Anhydrous DMSO or DMF.[6]
-
Molecule B containing a DBCO or BCN group.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns).[7]
Methodology:
Part A: Introduction of the Azide Group onto Protein A
-
Preparation: Equilibrate the vial of the moisture-sensitive Azide-NHS ester to room temperature before opening.[6][7]
-
Crosslinker Solution: Immediately before use, dissolve the Azide-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.[6] Do not store the reconstituted crosslinker.[5]
-
Reaction Setup: Add the crosslinker solution to the Protein A solution. The final volume of organic solvent should not exceed 10% of the total reaction volume.[6] A 10- to 50-fold molar excess of the crosslinker over the protein is typically used. For protein concentrations >5 mg/mL, use a 10-fold molar excess; for concentrations <5 mg/mL, use a 20- to 50-fold molar excess.[7]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[6]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM Tris. Incubate for 15 minutes at room temperature.[7]
-
Purification: Remove excess, non-reacted crosslinker and the quenched byproducts from the azide-labeled Protein A using a desalting column or dialysis. The protein is now "azide-activated" (Protein A-N₃).
Part B: Conjugation of Azide-Activated Protein A to Molecule B (SPAAC)
-
Reaction Setup: Mix the purified azide-activated Protein A-N₃ with Molecule B (containing a DBCO or BCN group). A 1.5- to 3-fold molar excess of Molecule B is typically sufficient.
-
Incubation: Incubate the reaction for 1-4 hours at 37°C or 16-24 hours at room temperature.[7] The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
Final Purification: If necessary, purify the final conjugate (Protein A-Molecule B) from excess Molecule B using size exclusion chromatography or another appropriate method.
Protocol 2: General Reaction Conditions
This table summarizes typical conditions for the two stages of the crosslinking reaction.
| Parameter | NHS Ester Reaction | Azide Reaction (SPAAC Example) |
| pH | 7.2 - 8.5[8] | 7.0 - 8.5 |
| Buffer System | PBS, HEPES, Borate, Bicarbonate[5] | PBS, HEPES (non-nucleophilic buffers) |
| Forbidden Buffers | Tris, Glycine (any primary amine)[6] | Buffers with reducing agents (for some azides)[7] |
| Reagent Molar Excess | 10x to 50x over protein[7] | 1.5x to 3x over azide-labeled protein |
| Temperature | 4°C to Room Temperature[8] | Room Temperature to 37°C[7] |
| Reaction Time | 30 minutes to 2 hours[7] | 1 to 24 hours[7] |
Visualizations
Caption: Core components of an Azide-NHS ester heterobifunctional crosslinker.
Caption: Workflow for a two-step bioconjugation using an Azide-NHS ester.
Caption: Reaction pathway showing amine acylation followed by click chemistry.
References
- 1. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. NHS-C3-Azide [baseclick.eu]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. scbt.com [scbt.com]
- 10. scbt.com [scbt.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 13. korambiotech.com [korambiotech.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. This compound, 2243566-44-9 | BroadPharm [broadpharm.com]
The Role of N-Hydroxysuccinimide Esters in Protein Modification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation chemistry, providing a robust and versatile method for the covalent modification of proteins and other biomolecules.[1] Their widespread adoption is due to their high reactivity and selectivity towards primary amines under mild, aqueous conditions, forming stable and irreversible amide bonds.[2][3] This technical guide offers an in-depth exploration of the core principles of NHS ester chemistry, quantitative data on reaction parameters, detailed experimental protocols for key applications, and troubleshooting guidance for researchers in biotechnology and drug development.
Core Principles of NHS Ester Chemistry
At its heart, the utility of NHS esters lies in a straightforward yet powerful chemical reaction: nucleophilic acyl substitution. This reaction is highly selective for the primary amines (-NH₂) found at the N-terminus of polypeptides and on the ε-amino group of lysine (B10760008) residues.[1][2]
The Reaction Mechanism
The process begins with the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide group as a benign byproduct and forming a highly stable amide bond.[2] This newly formed bond is thermodynamically stable and not susceptible to cleavage under typical physiological conditions.[2]
Below is a diagram illustrating the fundamental reaction pathway.
Competing Reaction: Hydrolysis
The primary competing reaction in aqueous environments is the hydrolysis of the NHS ester, which cleaves the ester bond and renders the reagent inactive.[1] The rate of this hydrolysis is highly dependent on pH, increasing significantly as the pH becomes more alkaline.[4][5] This competition between the desired aminolysis and undesired hydrolysis is a critical factor to manage for successful conjugation.[]
Factors Influencing Reaction Efficiency
Optimizing an NHS ester conjugation reaction requires careful consideration of several key parameters that dictate the balance between aminolysis and hydrolysis.
pH
The reaction pH is the most critical factor.[7][8] A compromise must be struck: the pH needs to be high enough to ensure a sufficient concentration of deprotonated, nucleophilic primary amines, but not so high that the rate of NHS ester hydrolysis dominates the reaction.[1] The optimal pH range for most NHS ester reactions is between 7.2 and 8.5.[4][9] The optimal pH for modification is often cited as 8.3-8.5.[7][10]
Buffer Composition
The choice of buffer is paramount. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible as they will compete with the target protein for reaction with the NHS ester.[4][8] Recommended buffers include phosphate-buffered saline (PBS), borate, carbonate-bicarbonate, and HEPES.[4]
Reagent Concentration
Higher concentrations of the protein and the NHS ester reagent favor the desired acylation reaction over hydrolysis.[] For dilute protein solutions, a greater molar excess of the NHS ester may be required to achieve a sufficient degree of labeling.[2]
Temperature and Incubation Time
Reactions are typically performed at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[2][8] Lower temperatures can help minimize the rate of hydrolysis, which is particularly useful for sensitive proteins or when longer reaction times are needed.[7]
NHS vs. Sulfo-NHS Esters
A key distinction exists between standard NHS esters and their sulfonated counterparts, Sulfo-NHS esters.
-
NHS Esters: These are generally hydrophobic and require dissolution in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[8] Their hydrophobicity allows them to permeate cell membranes.
-
Sulfo-NHS Esters: The addition of a sulfonate group (-SO₃) to the N-hydroxysuccinimide ring significantly increases water solubility.[11] This allows Sulfo-NHS reagents to be dissolved directly in aqueous buffers and, importantly, prevents them from crossing the cell membrane, making them ideal for cell-surface labeling applications.[11]
Quantitative Data for Reaction Optimization
To aid in experimental design, the following tables summarize key quantitative data regarding the stability and reactivity of NHS esters.
Table 1: Half-life of NHS Esters at Various pH Values
This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life of the reactive ester.[7]
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours |
| 7.0 | 25 | ~4 - 5 hours |
| 8.0 | 25 | ~1 hour |
| 8.6 | 4 | 10 minutes |
| 8.6 | 25 | <10 minutes |
| (Data compiled from multiple sources)[4][5][12][13][14] |
Applications & Experimental Protocols
NHS esters are employed in a wide array of applications, from basic research to the development of therapeutics and diagnostics.
Protein Labeling with Fluorophores and Biotin
One of the most common uses of NHS esters is the covalent attachment of reporter molecules, such as fluorescent dyes or biotin, to proteins, particularly antibodies.[2][9]
This protocol provides a general procedure for labeling Immunoglobulin G (IgG) antibodies.
1. Materials:
-
IgG antibody (1-10 mg/mL)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate or 50mM Sodium Borate, pH 8.3-8.5.[1][15] (Ensure buffer is free of primary amines).
-
NHS-Fluorescein
-
Anhydrous DMSO or DMF
-
Purification Column (e.g., Sephadex G-25)[2]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
2. Procedure:
-
Protein Preparation: If the antibody is in an incompatible buffer (like Tris), perform a buffer exchange into the Conjugation Buffer using dialysis or a desalting column. The final protein concentration should be between 1-10 mg/mL.[2]
-
NHS-Fluorescein Preparation: Allow the vial of NHS-Fluorescein to equilibrate to room temperature before opening to prevent moisture condensation.[16] Immediately before use, dissolve the NHS-Fluorescein in DMSO or DMF to create a 10 mg/mL stock solution.[16]
-
Molar Excess Calculation: Determine the volume of NHS-Fluorescein stock to add to achieve a 10-20 fold molar excess over the antibody.[2]
-
Formula:μL of NHS-Fluorescein = (Molar Excess) * (mg of Ab / MW of Ab) * (MW of Dye) * (1 / Stock Conc. in mg/μL)
-
-
Labeling Reaction: Add the calculated volume of the NHS-Fluorescein solution to the antibody solution while gently vortexing.[1] Incubate the reaction for 60 minutes at room temperature, protected from light.[1]
-
Quenching (Optional but Recommended): To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[7]
-
Purification: Remove unreacted dye and byproducts by passing the reaction mixture through a desalting or gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.[2] The first colored fraction to elute will be the labeled antibody.
-
Storage: Store the purified, labeled antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA and storing in single-use aliquots at -20°C.[1]
Protein Crosslinking for Interaction Studies
Homobifunctional NHS esters (containing two NHS ester groups) are used to covalently link interacting proteins, effectively "freezing" the interaction for subsequent analysis by techniques like SDS-PAGE and mass spectrometry.[4]
Immobilization on Surfaces
NHS esters are used to activate carboxylate-containing surfaces (e.g., ELISA plates, beads, biosensors) for the covalent immobilization of proteins. The activated surface readily reacts with primary amines on the protein to be immobilized, creating a stable linkage for assays and affinity purification.[17]
Workflow and Troubleshooting
Successful protein modification with NHS esters requires careful planning and execution. The following workflow diagram and troubleshooting table provide guidance for optimizing experiments and resolving common issues.
General Experimental Workflow
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Labeling Yield | Incorrect Buffer: Presence of primary amines (Tris, glycine) in the protein or reaction buffer.[4] | Perform buffer exchange into an amine-free buffer (e.g., PBS, Borate, HEPES) at pH 7.2-8.5 before labeling.[1] |
| Hydrolyzed NHS Ester: Reagent was exposed to moisture or stored improperly. Stock solutions in aqueous buffers are unstable.[16] | Use fresh, high-quality NHS ester. Allow reagent to warm to room temperature before opening. Prepare solutions in anhydrous DMSO/DMF immediately before use.[2] | |
| Suboptimal pH: Reaction pH is too low (<7.0), resulting in protonated, non-reactive amines.[8] | Ensure the final reaction pH is between 7.2 and 8.5 using a calibrated pH meter.[7] | |
| Insufficient Molar Excess: The ratio of NHS ester to protein is too low, especially for dilute protein solutions.[2] | Increase the molar excess of the NHS ester reagent. Optimize the ratio empirically for your specific protein. | |
| Protein Precipitation | High Degree of Labeling: Over-modification can alter the protein's isoelectric point and solubility. | Reduce the molar excess of the NHS ester reagent or decrease the reaction time. |
| Solvent Effects: High concentration of organic solvent (DMSO/DMF) can denature some proteins. | Keep the final concentration of the organic solvent in the reaction mixture below 10% (v/v). | |
| Inconsistent Results | Degraded DMF: Old or improperly stored DMF can contain dimethylamine, which reacts with the NHS ester.[8] | Use a high-quality, anhydrous grade of DMF. If a "fishy" odor is present, discard the solvent and use a fresh bottle.[8] |
| pH Drift: During large-scale reactions, hydrolysis can release N-hydroxysuccinimide, acidifying the mixture.[8] | Use a more concentrated buffer or monitor and adjust the pH during the reaction.[8] |
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. proteochem.com [proteochem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Labeling Antibodies Using N-Hydroxysuccinimide (NHS)-Fluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. nanocomposix.com [nanocomposix.com]
- 13. interchim.fr [interchim.fr]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. biotium.com [biotium.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Covalent Immobilization of Affinity Ligands | Thermo Fisher Scientific - US [thermofisher.com]
An In-depth Technical Guide to the Applications of Azide-Containing Linkers in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry has emerged as a transformative methodology in chemical biology, drug discovery, and materials science, lauded for its efficiency, selectivity, and biocompatibility.[1][2] At the heart of this chemical philosophy lies the azide-alkyne cycloaddition, a powerful ligation reaction that forms a stable triazole linkage.[3][4] Azide-containing linkers are pivotal reagents in this reaction, serving as molecular bridges to covalently connect a payload—such as a therapeutic agent, a fluorescent dye, or a biotin (B1667282) tag—to a biological molecule of interest, like an antibody or a protein.[3][5] The bioorthogonal nature of the azide (B81097) group, meaning it does not react with native biological functionalities, allows for highly specific and high-yield reactions in complex biological media.[5] This guide provides a comprehensive overview of the applications of azide-containing linkers in click chemistry, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways and workflows.
Core Concepts of Azide-Alkyne Click Chemistry
The most prominent click reaction involving azide linkers is the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne.[4] This reaction can be performed in two main modalities:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is characterized by its high reaction rates and regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer.[6] However, the requirement of a copper catalyst can be a limitation for in vivo applications due to potential cytotoxicity.[3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a toxic catalyst, SPAAC utilizes strained cyclooctynes that readily react with azides to release ring strain.[7] This catalyst-free approach is highly biocompatible and has become the method of choice for in vivo labeling studies.[7]
The resulting 1,2,3-triazole linkage is exceptionally stable, resisting cleavage by proteases, oxidation, and hydrolysis under both acidic and basic conditions, making it an ideal covalent linker for in vivo applications.[4][8][9]
Types of Azide-Containing Linkers and Their Applications
A diverse array of azide-containing linkers have been developed to suit various applications:
-
Aliphatic Azide Linkers: These provide a simple and hydrophobic spacer, suitable for applications where a flexible chain is desired.
-
PEGylated Azide Linkers: The incorporation of polyethylene (B3416737) glycol (PEG) chains enhances the water solubility and reduces aggregation of the resulting bioconjugate, often improving its pharmacokinetic properties.[10]
-
Cleavable Azide Linkers: These linkers contain a moiety that can be cleaved under specific conditions, such as exposure to light (photocleavable linkers) or reducing agents. This allows for the controlled release of the conjugated payload.
-
Bifunctional and Heterobifunctional Azide Linkers: These linkers possess an azide at one terminus and another reactive group (e.g., NHS ester, maleimide) at the other, enabling the sequential conjugation of two different molecules.[11]
These linkers have found widespread use in:
-
Drug Development: Particularly in the synthesis of Antibody-Drug Conjugates (ADCs), where a potent cytotoxic drug is linked to a monoclonal antibody for targeted cancer therapy.[8]
-
Proteomics: For the identification and quantification of proteins, their post-translational modifications, and their interactions.[1]
-
Bioconjugation: The general labeling of biomolecules with fluorescent dyes, biotin, or other reporter molecules for imaging and detection.[5]
-
Materials Science: The functionalization of surfaces and polymers.
Quantitative Data on Azide Linker Performance
The efficiency of a click reaction is influenced by the choice of linker, the reaction conditions, and the specific azide and alkyne counterparts. The following tables summarize key quantitative data for different azide linkers and reaction types.
| Parameter | CuAAC with Aliphatic Azide | SPAAC with Aliphatic Azide and DBCO |
| Target Functional Group | Terminal Alkyne | Strained Alkyne (e.g., DBCO, BCN) |
| Resulting Linkage | 1,4-disubstituted 1,2,3-triazole | 1,2,3-triazole |
| Typical Reaction pH | 4.0 - 8.0 | 4.0 - 9.0 |
| Typical Reaction Time | 1 - 4 hours | 0.5 - 2 hours |
| Typical Reaction Temperature | 25°C | 4 - 37°C |
| Typical Yield | Very High (>95%) | Very High (>95%) |
| Second-Order Rate Constant | 10 to 104 M-1s-1 | ~1 M-1s-1 |
Data compiled from multiple sources.[12][13]
| Linker Type | Specific Linker Derivative | Wavelength (nm) | Quantum Yield (Φ) | Cleavage Conditions & Notes |
| o-Nitrobenzyl (ONB) | Standard o-Nitrobenzyl | ~340-365 | 0.49–0.63 | Cleavage of 1-(2-nitrophenyl)ethyl phosphate (B84403) esters.[14] |
| Veratryl-based (di-alkoxy ONB) | 365 | - | Dramatically increased rate of cleavage compared to standard ONB.[15] | |
| α-methyl-ONB | 365 | - | 5-fold increased rate of cleavage compared to the veratryl-based linker without the methyl group.[15] |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azide-containing linker (10-50 fold molar excess over the protein)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)
-
Ligand stock solution (e.g., 50 mM THPTA in water)
-
Reducing agent stock solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)
-
Quenching solution (e.g., 50 mM EDTA)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein and the azide linker in the reaction buffer.
-
Catalyst Premix: In a separate tube, premix the CuSO₄ solution and the ligand solution.
-
Initiation of Reaction: Add the catalyst premix to the protein-linker solution.
-
Reduction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) species. The final concentrations are typically in the range of 0.1-1 mM for copper and 0.5-5 mM for the reducing agent.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
Quenching: Stop the reaction by adding the quenching solution.
-
Purification: Purify the resulting conjugate using an appropriate chromatography method to remove excess reagents and catalyst.
-
Characterization: Characterize the purified conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm successful conjugation and determine the labeling efficiency.
Protocol 2: General Workflow for Antibody-Drug Conjugate (ADC) Synthesis using a Bifunctional Azide Linker
Materials:
-
Monoclonal antibody (mAb) in an appropriate buffer
-
Bifunctional linker with an azide and an NHS ester (e.g., Azido-PEG-NHS ester)
-
Alkyne-modified cytotoxic drug
-
Click chemistry reagents (as in Protocol 1)
-
Purification systems (e.g., protein A chromatography, size-exclusion chromatography)
Procedure:
-
Antibody Modification: React the mAb with the bifunctional linker. The NHS ester will react with lysine (B10760008) residues on the antibody surface to form a stable amide bond.
-
Purification: Purify the azide-modified antibody to remove excess linker.
-
Click Conjugation: React the azide-modified antibody with the alkyne-modified cytotoxic drug using the CuAAC protocol described above.
-
Purification: Purify the resulting ADC using chromatography to remove unconjugated antibody, drug, and other impurities.
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and biological activity.[5]
Visualization of Workflows and Pathways
Experimental Workflow for Bioconjugation
Caption: A generalized experimental workflow for bioconjugation using azide-alkyne click chemistry.
Signaling Pathway: Probing Glycosylation via Metabolic Labeling
Metabolic oligosaccharide engineering utilizes azido (B1232118) sugars to probe glycosylation pathways.[5][12][16][17][18] Cells are fed with an unnatural sugar analog containing an azide group, which is incorporated into glycoproteins through the cell's natural biosynthetic machinery. The azide-labeled glycoproteins can then be detected and identified using click chemistry.
Caption: Probing glycosylation pathways using metabolic labeling with azido sugars and click chemistry.
Conclusion
Azide-containing linkers are indispensable tools in the realm of click chemistry, enabling the precise and efficient construction of complex bioconjugates for a wide range of applications in research and drug development. The choice between CuAAC and SPAAC, along with the selection of the appropriate linker, allows for the fine-tuning of reaction kinetics, biocompatibility, and the physicochemical properties of the final product. The detailed protocols and conceptual frameworks provided in this guide are intended to equip researchers with the knowledge to effectively harness the power of azide-containing linkers in their scientific endeavors.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. takyanagida.com [takyanagida.com]
- 3. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation | Semantic Scholar [semanticscholar.org]
- 13. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. | Sigma-Aldrich [sigmaaldrich.com]
- 16. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. researchgate.net [researchgate.net]
Azidoethyl-SS-propionic NHS ester CAS number and molecular weight
This technical guide provides comprehensive information on Azidoethyl-SS-propionic NHS ester, a heterobifunctional crosslinker pivotal in the fields of bioconjugation, diagnostics, and targeted therapeutics. Designed for researchers, scientists, and professionals in drug development, this document outlines its chemical properties, mechanism of action, and detailed protocols for its application, particularly in the synthesis of Antibody-Drug Conjugates (ADCs).
Core Compound Specifications
This compound is a versatile chemical tool featuring three key functional components: an N-hydroxysuccinimide (NHS) ester, a disulfide bond, and a terminal azide (B81097) group. This unique architecture allows for the sequential and specific conjugation of biomolecules.
| Property | Value | Source(s) |
| CAS Number | 2243566-44-9 | [1][2][3] |
| Molecular Formula | C₉H₁₂N₄O₄S₂ | [1] |
| Molecular Weight | 304.3 g/mol | [2][4][5] |
| Alternative Names | NHS-SS-Azide | |
| Purity | Typically ≥95% | [2][3] |
| Storage Conditions | -20°C, under inert atmosphere, protected from moisture | [1] |
Mechanism of Action and Applications
The functionality of this compound is derived from its three principal components:
-
NHS Ester: This amine-reactive group facilitates the formation of stable amide bonds with primary amines (e.g., the ε-amino group of lysine (B10760008) residues on proteins) under mild basic conditions (pH 8.3-8.5).[5]
-
Disulfide Bond: The central disulfide linkage is stable under physiological conditions found in the bloodstream. However, it is readily cleaved in the presence of reducing agents like dithiothreitol (B142953) (DTT) or high intracellular concentrations of glutathione (B108866) (GSH).[4][6][7] This feature is crucial for the controlled release of conjugated payloads within the target cell.
-
Azide Group: The terminal azide allows for bioorthogonal "click chemistry" reactions, most commonly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with molecules containing alkyne, DBCO, or BCN groups.[1][6][8]
This trifecta of functionalities makes the linker exceptionally useful in constructing complex bioconjugates. Its primary application is in the development of ADCs, where it serves to connect a cytotoxic drug to a monoclonal antibody.[1][6] Other applications include fluorescent labeling of proteins and immobilizing biomolecules onto surfaces.[1]
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in a typical bioconjugation workflow.
Protein Modification via NHS Ester Reaction
This protocol outlines the steps to conjugate the linker to a protein, such as an antibody, through its primary amine groups.
Materials:
-
Protein (e.g., IgG) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate buffer, pH 8.3-8.5
-
Purification column (e.g., gel filtration, desalting column)
Procedure:
-
Buffer Exchange: Ensure the protein solution is free of amine-containing buffers like Tris or glycine. If necessary, exchange the protein into the reaction buffer using dialysis or a desalting column.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.
-
Reaction Setup: Adjust the protein solution concentration to 1-10 mg/mL in the reaction buffer.
-
Conjugation: Add a calculated molar excess of the linker solution to the protein solution. A 20-fold molar excess is a common starting point for achieving a desirable degree of labeling on an antibody. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for at least 4 hours at room temperature or overnight on ice.[5] Protect from light if working with photosensitive molecules.
-
Purification: Remove excess, unreacted linker and byproducts (like N-hydroxysuccinimide) using a gel filtration or desalting column equilibrated with a suitable buffer (e.g., PBS).
Click Chemistry Reaction (SPAAC Example)
This protocol describes the second step, where a payload (e.g., a drug molecule) containing a strained alkyne (like DBCO) is attached to the azide-modified protein.
Materials:
-
Azide-modified protein from the previous step
-
DBCO-containing payload
-
Reaction Buffer (e.g., PBS)
Procedure:
-
Reagent Preparation: Dissolve the DBCO-containing payload in a compatible solvent (e.g., DMSO).
-
Reaction Setup: In a suitable reaction vessel, combine the azide-modified protein with the DBCO-payload. A molar excess of the payload (e.g., 3 to 5-fold) is typically used to ensure complete reaction with the available azide groups.
-
Incubation: Allow the reaction to proceed for 4-12 hours at room temperature or 4°C. The reaction progress can be monitored by analytical techniques like HPLC or mass spectrometry.
-
Purification: Purify the final conjugate to remove any unreacted payload and other impurities. The purification method will depend on the nature of the conjugate and may include chromatography (e.g., size exclusion, hydrophobic interaction) or dialysis.
Visualization of Workflow and Mechanism
The following diagrams illustrate the key processes involving this compound.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]
- 7. This compound, 2243566-44-9 | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
Purity and Quality Considerations for Bioconjugation Reagents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the chemical linking of two or more molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical development.[1] From antibody-drug conjugates (ADCs) for targeted cancer therapy to fluorescently labeled proteins for cellular imaging, the success of these applications hinges on the quality and purity of the bioconjugation reagents used.[2][3] Impurities or variations in reagent quality can lead to inconsistent results, reduced efficacy, and potential safety concerns.[4] This guide provides a comprehensive overview of the critical purity and quality considerations for bioconjugation reagents, offering insights into analytical methods, experimental protocols, and the impact of impurities on final conjugate performance.
The Critical Role of Reagent Purity in Bioconjugation
The success of a bioconjugation reaction is directly dependent on the purity of the starting materials.[5] High-purity reagents are essential for achieving consistent and reproducible results.[6] Impurities can interfere with the conjugation process, leading to low yields, heterogeneous products, and difficulty in characterization.[7][8]
Impact of Impurities
Impurities in bioconjugation reagents can be broadly categorized as organic, inorganic, or residual solvents.[9] These can arise during synthesis, purification, or storage of the reagent.[9]
-
Organic Impurities: These include starting materials, by-products, intermediates, and degradation products.[9] For example, in peptide-based reagents synthesized by solid-phase peptide synthesis (SPPS), impurities can include deletion and insertion sequences, racemized amino acids, and incompletely deprotected side chains.[8] Such impurities can compete with the intended reaction, leading to a heterogeneous mixture of conjugates with varying properties.
-
Inorganic Impurities: These often originate from the manufacturing process and can include reagents, catalysts, heavy metals, and inorganic salts.[9] Metal ions, for instance, can interfere with certain conjugation chemistries or affect the stability of the biomolecule.
-
Residual Solvents: Solvents used in the manufacturing process can remain in the final product and may impact the stability and reactivity of the reagent.[9]
The presence of these impurities can have significant consequences:
-
Reduced Conjugation Efficiency: Impurities can react with the functional groups on the biomolecule or the other reagent, reducing the yield of the desired conjugate.
-
Formation of Undesired By-products: Side reactions with impurities can lead to the formation of complex and difficult-to-characterize by-products.[10]
-
Alteration of Biomolecule Function: The conjugation process itself, or the presence of impurities, can potentially alter the structure and function of the biomolecule, such as an antibody's binding affinity or an enzyme's activity.[6][10]
-
Inconsistent Lot-to-Lot Performance: Variations in the type and level of impurities between different batches of a reagent can lead to significant variability in conjugation outcomes.[3]
Logical Relationship of Purity and Conjugation Success
Caption: The impact of reagent purity on the success of bioconjugation.
Analytical Methods for Quality Control
A robust quality control (QC) program is essential to ensure the purity and consistency of bioconjugation reagents.[11] A variety of analytical techniques are employed to characterize these reagents and the resulting conjugates.[12][13]
Characterization of Bioconjugation Reagents
The selection of appropriate analytical methods depends on the nature of the reagent.[14]
| Analytical Technique | Purpose | Key Parameters Assessed |
| Chromatography (HPLC, UPLC, GC) | Purity assessment and separation of components.[12] | Purity (%), presence of impurities, retention time. |
| Mass Spectrometry (LC-MS, MALDI-TOF) | Molecular weight determination and structural confirmation.[7][12] | Molecular weight, confirmation of chemical structure. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation.[12] | Chemical structure, presence of functional groups. |
| UV-Vis Spectroscopy | Quantification and assessment of chromophoric groups.[12][] | Concentration, absorbance spectrum. |
| Karl Fischer Titration | Measurement of water content.[12] | Moisture content (%). |
| Endotoxin Testing (LAL) | Ensures biocompatibility for in vivo applications.[12] | Endotoxin levels (EU/mL). |
Characterization of Bioconjugates
After the conjugation reaction, it is crucial to characterize the final product to confirm its identity, purity, and functionality.[]
| Analytical Technique | Purpose | Key Parameters Assessed |
| Size-Exclusion Chromatography (SEC) | Separation based on size to assess aggregation and purity.[][16] | Purity (%), presence of aggregates or fragments. |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Molecular weight estimation and purity assessment.[7][] | Apparent molecular weight, presence of unreacted components. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity, useful for ADCs.[13] | Drug-to-antibody ratio (DAR) distribution. |
| UV-Vis Spectroscopy | Determination of the degree of labeling (DOL) or DAR.[13][] | Molar ratio of the conjugated molecules. |
| Mass Spectrometry (MS) | Precise mass determination of the conjugate.[7][13] | Molecular weight of the conjugate, confirmation of conjugation. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Assessment of binding activity for antibody conjugates.[12] | Antigen binding affinity. |
Experimental Protocols for Purity Assessment
Detailed and standardized protocols are essential for accurate and reproducible assessment of reagent purity.
General Workflow for Reagent Quality Control
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. manuals.plus [manuals.plus]
- 3. creageninc.com [creageninc.com]
- 4. apolloscientific.co.uk [apolloscientific.co.uk]
- 5. Selection Guide for Bioconjugation Reagents - Creative Biolabs [creative-biolabs.com]
- 6. columbiabiosciences.com [columbiabiosciences.com]
- 7. cellmosaic.com [cellmosaic.com]
- 8. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. moravek.com [moravek.com]
- 10. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 11. What Quality Control is performed on the final oligo-antibody conjugate [biosyn.com]
- 12. Bioconjugation Analytical Method Development | AxisPharm [axispharm.com]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 16. Storage Conditions of Conjugated Reagents Can Impact Results of Immunogenicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
Core Principles of Antibody-Drug Conjugate Linkers: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the fundamental principles of linkers used in antibody-drug conjugates (ADCs). It is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of linker technology, from basic concepts to detailed experimental protocols and quantitative analysis.
Introduction to Antibody-Drug Conjugate Linkers
Antibody-drug conjugates are a transformative class of biopharmaceuticals that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules.[1] The linker is a critical component of an ADC, covalently connecting the antibody to the cytotoxic payload. Its design is paramount to the overall efficacy and safety of the ADC, as it must remain stable in systemic circulation to prevent premature release of the payload and then efficiently release the active drug at the target tumor site.[1][2]
The ideal linker possesses two key characteristics:
-
High stability in circulation: The linker must be sufficiently stable in the bloodstream to prevent the premature release of the cytotoxic payload, which could lead to systemic toxicity and a reduced therapeutic window.
-
Efficient payload release at the target site: Upon reaching the tumor, the linker should facilitate the rapid and complete release of the active form of the cytotoxic drug, maximizing its anti-tumor activity.
Linkers are broadly categorized into two main types: cleavable and non-cleavable. The choice between these linker types has a profound impact on the ADC's mechanism of action, pharmacokinetic profile, and overall therapeutic index.[]
Types of ADC Linkers
Cleavable Linkers
Cleavable linkers are designed to be labile under specific conditions prevalent in the tumor microenvironment or within the target cancer cells.[4] This controlled release mechanism allows for the delivery of the payload in its most active form. There are several strategies for designing cleavable linkers, each exploiting a different physiological trigger.
These linkers are designed to cleave in response to specific chemical conditions within the tumor microenvironment or inside the cell.
-
Acid-Labile (Hydrazone) Linkers: These linkers incorporate a hydrazone bond that is stable at the physiological pH of blood (pH 7.4) but undergoes hydrolysis in the acidic environment of endosomes (pH 5.0-6.0) and lysosomes (pH 4.5-5.0) of cancer cells.[] This pH-dependent cleavage facilitates the release of the payload following internalization of the ADC. An example of an ADC that utilized a hydrazone linker is gemtuzumab ozogamicin (B1678132) (Mylotarg).[]
-
Redox-Sensitive (Disulfide) Linkers: These linkers contain a disulfide bond that can be cleaved by reducing agents. The intracellular concentration of glutathione (B108866) (GSH) is significantly higher (1-10 mM) than in the extracellular space (~5 µM).[] This differential in GSH concentration allows for the selective cleavage of the disulfide linker and release of the payload within the cytoplasm of the target cell.
These linkers are designed to be substrates for specific enzymes that are overexpressed in the tumor microenvironment or within lysosomes of cancer cells.
-
Protease-Cleavable (Peptide) Linkers: These linkers typically consist of a short peptide sequence that is a substrate for lysosomal proteases, such as cathepsin B. A commonly used dipeptide linker is valine-citrulline (Val-Cit), which is highly stable in plasma but is efficiently cleaved by cathepsin B upon internalization of the ADC into the lysosome.[6] This cleavage releases the payload in a traceless manner.
-
β-Glucuronidase-Cleavable Linkers: β-glucuronidase is an enzyme that is abundant in the lysosomes of many tumor types and is also present in the tumor microenvironment. Linkers containing a β-glucuronide moiety can be selectively cleaved by this enzyme, leading to the release of the cytotoxic drug.
-
β-Galactosidase-Cleavable Linkers: Similar to β-glucuronidase, β-galactosidase is another lysosomal enzyme that can be exploited for targeted drug release. Linkers incorporating a β-galactoside substrate can be cleaved by this enzyme within the lysosome.
Non-Cleavable Linkers
In contrast to cleavable linkers, non-cleavable linkers do not contain a labile bond and remain intact throughout the delivery and internalization process. The release of the payload from a non-cleavable linker relies on the complete proteolytic degradation of the antibody backbone within the lysosome.[4] This process releases the payload with the linker and a residual amino acid from the antibody attached.
A key advantage of non-cleavable linkers is their enhanced stability in plasma, which can lead to a wider therapeutic window and reduced off-target toxicity.[4] However, the active metabolite released from a non-cleavable ADC is often less membrane-permeable, which can limit the "bystander effect" – the ability of the released payload to kill neighboring antigen-negative tumor cells. Ado-trastuzumab emtansine (Kadcyla®) is a successful example of an ADC that utilizes a non-cleavable thioether linker.[]
Quantitative Data on Linker Performance
The performance of different linker technologies can be quantitatively assessed through various in vitro and in vivo studies. Key parameters include plasma stability and cytotoxic potency.
Plasma Stability of ADC Linkers
The stability of an ADC in plasma is a critical determinant of its safety and efficacy. It is often measured as the half-life (t½) of the intact ADC in plasma.
| Linker Type | Linker Example | Half-life in Human Plasma | Key Findings |
| Cleavable | |||
| pH-Sensitive | Hydrazone | ~183 hours at pH 7.4, ~4.4 hours at pH 5.0[] | Demonstrates pH-dependent hydrolysis but can exhibit instability in circulation, leading to premature drug release. |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days[7] | Highly stable in human plasma, but can be less stable in mouse plasma due to the presence of carboxylesterases.[7] |
| Protease-Sensitive | Valine-Alanine (Val-Ala) | Stable[7] | Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[7] |
| Enzyme-Sensitive | β-Glucuronide | Highly Stable[7] | Shows greater stability and efficacy in vivo compared to some peptide linkers, but may have tolerability issues.[7] |
| Enzyme-Sensitive | Sulfatase-Cleavable | High (over 7 days in mouse plasma)[7] | Demonstrates high plasma stability and potent in vitro cytotoxicity.[7] |
| Non-Cleavable | |||
| Thioether | SMCC | Generally high | Offers enhanced plasma stability compared to many cleavable linkers, leading to a wider therapeutic window.[4] |
In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
The in vitro cytotoxicity of an ADC is a measure of its potency against cancer cell lines and is typically expressed as the half-maximal inhibitory concentration (IC50). The choice of linker can significantly influence the IC50 value.
| ADC Target | Cell Line | Linker Type | Payload | IC50 (ng/mL) | Reference |
| HER2 | N87 | Non-cleavable (SMCC) | DM1 | 13-43 | [8] |
| HER2 | BT474 | Non-cleavable (SMCC) | DM1 | 13-43 | [8] |
| HER2 | HCC1954 | Non-cleavable (SMCC) | DM1 | < 173 | [8] |
| HER2 | MDA-MB-361-DYT2 | Cleavable (Thailanstatin) | Thailanstatin | ~77 (for DAR > 3.5) | [8] |
| HER2 | NCI-N87 | Cleavable (vc) | MMAE | ~3.0 | [9] |
| HER2 | BT-474 | Cleavable (vc) | MMAE | ~3.0 | [9] |
| HER2 | SK-BR-3 | Cleavable (vc) | MMAE | ~3.0 | [9] |
Note: IC50 values can vary significantly based on the specific antibody, payload, drug-to-antibody ratio (DAR), and experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of ADC linkers.
Determination of Drug-to-Antibody Ratio (DAR)
The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. Accurate determination of DAR is essential for ensuring batch-to-batch consistency and for understanding the ADC's structure-activity relationship.
Principle: This method relies on the Beer-Lambert law and the differential UV absorbance of the antibody and the payload at specific wavelengths.[][11]
Protocol:
-
Determine Extinction Coefficients:
-
Measure the absorbance of a known concentration of the unconjugated antibody at 280 nm (A280) and at the wavelength of maximum absorbance of the payload (λmax_drug). Calculate the molar extinction coefficients (ε_Ab,280 and ε_Ab,λmax_drug).
-
Measure the absorbance of a known concentration of the free payload at 280 nm and λmax_drug. Calculate the molar extinction coefficients (ε_drug,280 and ε_drug,λmax_drug).
-
-
Measure ADC Absorbance:
-
Measure the absorbance of the ADC sample at 280 nm (A_ADC,280) and λmax_drug (A_ADC,λmax_drug).
-
-
Calculate Concentrations:
-
The concentrations of the antibody (C_Ab) and the drug (C_drug) in the ADC sample can be calculated using the following simultaneous equations:
-
A_ADC,280 = (ε_Ab,280 * C_Ab) + (ε_drug,280 * C_drug)
-
A_ADC,λmax_drug = (ε_Ab,λmax_drug * C_Ab) + (ε_drug,λmax_drug * C_drug)
-
-
-
Calculate DAR:
-
DAR = C_drug / C_Ab
-
Principle: HIC separates molecules based on their hydrophobicity. Since the payload is often hydrophobic, ADC species with different numbers of conjugated drugs will have different retention times on a HIC column, allowing for the determination of the DAR distribution.[12][13]
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A (High Salt): Prepare a buffer (e.g., 50 mM sodium phosphate, pH 7.0) containing a high concentration of salt (e.g., 2 M ammonium (B1175870) sulfate).[13]
-
Mobile Phase B (Low Salt): Prepare the same buffer without the high concentration of salt. Organic modifiers like isopropanol (B130326) or acetonitrile (B52724) can be added to Mobile Phase B to facilitate the elution of highly hydrophobic species.[13]
-
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula:
-
Average DAR = Σ (Peak Area_i * DAR_i) / Σ (Peak Area_i) where i represents each DAR species.
-
-
Principle: LC-MS combines the separation power of liquid chromatography with the mass detection capabilities of mass spectrometry to provide accurate mass measurements of the intact ADC and its different drug-loaded species.[14][15]
Protocol:
-
Sample Preparation (Optional):
-
For complex samples, the ADC can be purified from the matrix (e.g., serum) using immunoaffinity capture.[14]
-
Deglycosylation of the antibody can simplify the mass spectrum.
-
-
LC Separation:
-
Separate the ADC species using reversed-phase liquid chromatography (RPLC) or HIC.
-
-
MS Analysis:
-
Introduce the eluent from the LC into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire the mass spectra of the intact ADC species.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the molecular weights of the different DAR species.
-
Calculate the average DAR based on the relative abundance of each species.
-
In Vitro Plasma Stability Assay
Principle: This assay evaluates the stability of the ADC in plasma by measuring the decrease in the average DAR or the release of free payload over time.[16][17][18]
Protocol:
-
Incubation:
-
Incubate the ADC at a specific concentration in plasma (e.g., human, mouse, rat) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours).
-
-
Sample Processing:
-
At each time point, stop the reaction (e.g., by freezing or adding a quenching solution).
-
To measure the change in DAR, purify the ADC from the plasma using immunoaffinity capture.
-
To measure the released payload, extract the small molecule from the plasma using protein precipitation or solid-phase extraction.
-
-
Analysis:
-
Analyze the purified ADC by LC-MS to determine the average DAR at each time point.
-
Quantify the released payload in the plasma extracts by LC-MS/MS.
-
-
Data Analysis:
-
Plot the average DAR or the concentration of released payload as a function of time.
-
Calculate the half-life (t½) of the ADC in plasma.
-
Bystander Cytotoxicity Assay
Principle: This assay assesses the ability of the payload released from an ADC-targeted cell to kill neighboring antigen-negative cells.[19][20][21]
Protocol:
-
Cell Culture:
-
Culture two cell lines: an antigen-positive (Ag+) target cell line and an antigen-negative (Ag-) bystander cell line. The Ag- cell line is typically engineered to express a fluorescent protein (e.g., GFP) for easy identification.
-
-
Co-culture Setup:
-
Seed the Ag+ and Ag- cells together in a 96-well plate at a defined ratio.
-
-
ADC Treatment:
-
Treat the co-culture with a range of ADC concentrations. Include appropriate controls (untreated cells, free payload).
-
-
Incubation:
-
Incubate the plate for a period sufficient to observe cytotoxicity (e.g., 72-96 hours).
-
-
Analysis:
-
Measure the viability of the Ag- cells (GFP-positive) using flow cytometry or high-content imaging.
-
Measure the overall cell viability using a standard assay (e.g., MTT, CellTiter-Glo).
-
-
Data Analysis:
-
Compare the viability of the Ag- cells in the co-culture with their viability when cultured alone and treated with the same ADC concentrations. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways of Common Payloads
MMAE is a potent antimitotic agent that inhibits cell division by disrupting microtubule dynamics.[6][22][23]
Caption: Mechanism of action of an MMAE-containing ADC.
DM1 is another potent microtubule-targeting agent that inhibits the assembly of microtubules.[24][25] T-DM1 has also been shown to retain the mechanisms of action of trastuzumab, including disruption of the PI3K/AKT signaling pathway.[25][26]
Caption: Dual mechanism of action of T-DM1.
General ADC Development and Manufacturing Workflow
The development and manufacturing of an ADC is a complex, multi-step process that requires expertise in both large-molecule (antibody) and small-molecule (payload and linker) chemistry.[1][2][27][28]
Caption: General workflow for ADC development and manufacturing.
Conclusion
The linker is a pivotal component in the design of antibody-drug conjugates, profoundly influencing their stability, efficacy, and safety. The choice between cleavable and non-cleavable linkers, and the specific chemistry employed, must be carefully considered in the context of the target antigen, the payload, and the desired therapeutic outcome. A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental characterization, is essential for the successful development of next-generation ADCs with improved therapeutic indices.
References
- 1. escopharma.com [escopharma.com]
- 2. ADC Manufacturing Solution - Creative Biolabs [creative-biolabs.com]
- 4. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 6. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. creative-biolabs.com [creative-biolabs.com]
- 11. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 12. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. agilent.com [agilent.com]
- 15. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 24. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. ADC Process Development and Manufacturing (Part I): Core Components, Intermediates, and Conjugation Strategies - Creative Biogene [creative-biogene.com]
- 28. mycenax.com [mycenax.com]
Exploring Bioorthogonal Chemistry with Azide Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Bioorthogonal chemistry has emerged as a transformative field, enabling the study of biological processes in their native environments without interfering with natural cellular functions. Central to this discipline is the use of chemical reporters, such as the azide (B81097) group, which can be incorporated into biomolecules and subsequently ligated with a probe in a highly selective and efficient manner. This technical guide provides a comprehensive overview of bioorthogonal reactions involving azide linkers, with a focus on their application in research and drug development.
Core Principles of Azide-Based Bioorthogonal Chemistry
The azide group is a cornerstone of bioorthogonal chemistry due to its small size, metabolic stability, and lack of reactivity with endogenous functional groups in biological systems.[1][2] This allows for the precise and targeted labeling of biomolecules like proteins, glycans, and nucleic acids.[2][3] The two most prominent azide-based bioorthogonal reactions are the Staudinger ligation and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1]
Staudinger Ligation
The Staudinger ligation, a modification of the classical Staudinger reaction, involves the reaction of an azide with a triarylphosphine to form an aza-ylide intermediate.[4] This intermediate is then trapped to form a stable amide bond.[3][5] A "traceless" version of this reaction is particularly advantageous as it forms a native amide bond without leaving behind any part of the phosphine (B1218219) reagent.[5] While highly biocompatible and suitable for live-cell applications, the Staudinger ligation generally exhibits slower reaction kinetics compared to other bioorthogonal reactions.[3][6]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To address the kinetic limitations of the Staudinger ligation and circumvent the cytotoxicity associated with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC was developed.[3] This reaction utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide, driven by the release of ring strain, to form a stable triazole linkage without the need for a toxic metal catalyst.[1][7] The reaction kinetics of SPAAC are significantly faster than the Staudinger ligation, making it ideal for in vivo imaging and labeling of dynamic processes.[3]
Quantitative Data on Reaction Kinetics
The efficiency of bioorthogonal reactions is a critical factor in their application. The second-order rate constants (k) provide a quantitative measure of reaction speed. Below are tables summarizing the kinetic data for various azide-based bioorthogonal reactions.
Table 1: Comparative Second-Order Rate Constants of Azide Bioorthogonal Reactions [3][6][8]
| Reaction Type | Reactants | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Key Features |
| Staudinger Ligation | Azide + Triarylphosphine | ~0.001 - 0.0077 | High biocompatibility, forms a native amide bond (traceless version), but has slow kinetics. |
| CuAAC | Azide + Terminal Alkyne | ~1 - 100 | Very fast and high-yielding, but the copper catalyst is toxic to living cells. |
| SPAAC | Azide + Strained Alkyne | ~0.1 - 1.0 | Fast kinetics, excellent biocompatibility, ideal for in vivo applications. |
Table 2: Second-Order Rate Constants for SPAAC with Various Cyclooctynes and Azides [1][9][10]
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k) [M⁻¹s⁻¹] |
| DIBO | Benzyl Azide | ~0.3 - 0.7 |
| DBCO | Benzyl Azide | ~0.6 - 1.0 |
| BCN | Benzyl Azide | ~0.06 - 0.1 |
| BCN | Fluorinated Alkyl Azide | 16-fold faster than with non-fluorinated azide |
| DIBAC | Non-fluorinated Alkyl Azide | 20-fold faster than with fluorinated azide |
Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.
Comparative Analysis of Azide Linkers
The choice of azide linker can significantly impact the properties of the resulting bioconjugate. Different linkers offer varying degrees of solubility, stability, and reactivity.
Table 3: Comparison of Common Azide Linker Types [11]
| Linker Type | Structure | Reactivity | Stability | Solubility | Key Applications |
| Aliphatic Azides | Flexible alkyl chain with a terminal azide. | Standard reactivity in CuAAC and SPAAC. | Generally stable. | Dependent on the overall structure. | General protein labeling, improving pharmacokinetics. |
| Aromatic Azides | Azide group attached to an aromatic ring. | Slightly decreased nucleophilicity compared to aliphatic azides. | Generally stable. | The core is hydrophobic, but functional groups can increase solubility. | Crosslinking, dendrimer synthesis, ADC development. |
| PEGylated Azides | Polyethylene glycol chain with a terminal azide. | Standard reactivity for aliphatic azides. | PEG chain is stable. | Excellent water solubility, reduces aggregation. | Improving solubility and pharmacokinetics of bioconjugates. |
| Fluorinated Azides | Aromatic or aliphatic azide with fluorine substitutions. | Increased reactivity in certain SPAAC reactions. | C-F bonds are very stable. | Can be hydrophobic. | Applications requiring rapid, copper-free click chemistry. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of bioorthogonal chemistry techniques.
Protocol 1: General Protein Labeling with an Azide-PEG-NHS Ester
This protocol describes the labeling of a protein with an azide group using an N-hydroxysuccinimide (NHS) ester derivative that targets primary amines (lysine residues and the N-terminus).[12]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azido-PEG-NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Reagent Preparation: Prepare a 10 mM stock solution of the Azido-PEG-NHS ester in anhydrous DMSO immediately before use.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Azido-PEG-NHS ester stock solution to the protein solution. The final concentration of DMSO should be kept below 10% to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted reagent and byproducts using a desalting column or by dialysis against a suitable buffer. The resulting azide-functionalized protein is now ready for conjugation via click chemistry.
Protocol 2: SPAAC-Mediated Antibody-Drug Conjugate (ADC) Preparation
This protocol outlines the conjugation of a DBCO-functionalized drug-linker to an azide-modified antibody.[13][14]
Materials:
-
Azide-conjugated antibody in PBS (pH 7.4)
-
DBCO-functionalized drug-linker
-
Anhydrous DMSO
-
Desalting column
-
Protein concentrator (e.g., 50 kDa MWCO)
Procedure:
-
Antibody Preparation: Purify the azide-conjugated antibody and perform a buffer exchange into PBS (pH 7.4) using a desalting column.
-
Drug-Linker Preparation: Prepare a stock solution (e.g., 26.7 mM) of the DBCO-drug linker in DMSO.
-
Conjugation Reaction: To the azide-conjugated antibody (e.g., 10 mg in a final volume of 1 mL), add the DBCO-drug linker stock solution to achieve a desired molar excess (e.g., 20-fold). The final DMSO concentration should be around 5%.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.
-
Purification: Remove the excess DBCO-drug linker using a desalting column equilibrated with PBS (pH 7.4).
-
Concentration: Concentrate the resulting ADC using a protein concentrator.
Visualizations of Workflows and Pathways
Graphviz diagrams are provided to illustrate key experimental workflows and signaling pathways where azide linkers are employed.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using SPAAC.
Caption: Workflow for Activity-Based Protein Profiling (ABPP).[7][15]
Caption: EGFR signaling pathway with bioorthogonal prodrug activation.[4][16][17][18]
Conclusion
Azide linkers are indispensable tools in the field of bioorthogonal chemistry, offering a versatile handle for the precise modification of biomolecules. The choice between Staudinger ligation and SPAAC depends on the specific experimental requirements, with SPAAC being favored for applications demanding rapid kinetics in living systems. The continued development of novel azide linkers and bioorthogonal reaction partners will undoubtedly expand the scope of chemical biology and accelerate the discovery of new therapeutics and diagnostic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The one-pot nonhydrolysis Staudinger reaction and Staudinger or SPAAC ligation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. raineslab.com [raineslab.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 14. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. EGFR-targeted prodrug activation using bioorthogonal alkene-azide click-and-release chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. commerce.bio-rad.com [commerce.bio-rad.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
Methodological & Application
Application Notes and Protocols for Azidoethyl-SS-propionic NHS Ester in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azidoethyl-SS-propionic N-hydroxysuccinimidyl (NHS) ester is a heterobifunctional, cleavable crosslinker integral to advanced bioconjugation strategies, particularly in the development of antibody-drug conjugates (ADCs).[][2] This reagent facilitates the covalent attachment of biomolecules, such as antibodies, to other molecules like cytotoxic drugs, fluorescent probes, or nanoparticles. Its unique structure comprises three key functional components:
-
An NHS ester group that readily reacts with primary amines (e.g., lysine (B10760008) residues) on proteins and other biomolecules to form stable amide bonds.[][4][5]
-
An azide (B81097) group that enables highly specific and efficient conjugation to alkyne-containing molecules via copper-catalyzed or strain-promoted "click chemistry".[][6][7]
-
A central disulfide bond that allows for the cleavage of the conjugate under reducing conditions, providing a mechanism for controlled release of the conjugated molecule.[8]
These features make Azidoethyl-SS-propionic NHS ester a versatile tool for creating precisely engineered bioconjugates with applications in targeted drug delivery, diagnostics, and fundamental research. This document provides detailed protocols and application notes for the effective use of this crosslinker.
Chemical Structure and Properties
| Property | Value |
| Molecular Formula | C₉H₁₂N₄O₄S₂ |
| Molecular Weight | 304.35 g/mol |
| CAS Number | 1354553-53-7 |
| Reactive Groups | NHS Ester (amine-reactive), Azide (alkyne-reactive) |
| Cleavability | Cleavable via disulfide bond reduction |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) |
| Storage | Store at -20°C, desiccated |
Experimental Protocols
Protocol 1: Modification of Antibodies with this compound
This protocol describes the initial step of introducing the azide functionality to an antibody by reacting its primary amine groups with the NHS ester of the crosslinker.
Materials and Reagents:
-
Antibody (or other protein) of interest, free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., BSA).
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.5[4][9]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes (10 kDa MWCO)
Procedure:
-
Antibody Preparation:
-
If necessary, buffer exchange the antibody into the Reaction Buffer to a final concentration of 2-10 mg/mL.[10][11] The absence of primary amine-containing substances is crucial as they will compete with the antibody for reaction with the NHS ester.[9] Sodium azide, if present, should also be removed.[12]
-
-
NHS Ester Solution Preparation:
-
Conjugation Reaction:
-
Add the freshly prepared NHS ester solution to the antibody solution. The molar ratio of NHS ester to antibody is a critical parameter that determines the degree of labeling (DOL). A starting point of a 10:1 to 20:1 molar excess of the NHS ester is recommended for antibodies.[][14]
-
Gently mix the reaction and incubate for 30-60 minutes at room temperature or 2 hours on ice.[14]
-
-
Quenching the Reaction:
-
Purification of the Azide-Modified Antibody:
-
Remove excess, unreacted crosslinker and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4). Follow the manufacturer's instructions for the chosen purification method.
-
Degree of Labeling (DOL) Estimation:
The DOL, or the average number of azide groups per antibody, can be influenced by the molar excess of the NHS ester used. The following table provides an estimated starting point for achieving a desired DOL. Note that optimal ratios may vary depending on the specific antibody and reaction conditions.
| Molar Excess of NHS Ester to Antibody | Estimated Degree of Labeling (DOL) |
| 5:1 | 2 - 4 |
| 10:1 | 4 - 6 |
| 20:1 | 6 - 8 |
This data is generalized from similar NHS ester labeling protocols and should be optimized for each specific application.[14][15]
Protocol 2: Click Chemistry Conjugation
This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the azide-modified antibody with an alkyne-containing molecule (e.g., a drug or probe).
Materials and Reagents:
-
Azide-modified antibody (from Protocol 1)
-
Alkyne-containing molecule (e.g., drug, fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)
-
Reducing agent: Sodium ascorbate (B8700270)
-
Reaction Buffer: PBS, pH 7.4
-
Purification materials (e.g., size-exclusion chromatography columns)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-containing molecule in an appropriate solvent (e.g., DMSO).
-
Prepare fresh stock solutions of:
-
100 mM CuSO₄ in water
-
200 mM THPTA in water
-
100 mM Sodium Ascorbate in water
-
-
-
Click Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified antibody and the alkyne-containing molecule. A 2-5 fold molar excess of the alkyne molecule over the antibody is a good starting point.
-
Add the THPTA solution to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Reaction Incubation:
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.[6] Reaction times and temperatures may need to be optimized for specific reactants.
-
-
Purification of the Antibody Conjugate:
Typical Click Chemistry Reaction Components:
| Component | Stock Concentration | Final Concentration | Molar Ratio (Example) |
| Azide-Modified Antibody | 1-5 mg/mL | - | 1 |
| Alkyne-Payload | 10 mM in DMSO | 50-200 µM | 2-5 |
| CuSO₄ | 100 mM | 1 mM | 20 |
| THPTA Ligand | 200 mM | 2 mM | 40 |
| Sodium Ascorbate | 100 mM | 5 mM | 100 |
These concentrations are starting points and should be optimized for each specific conjugation.[6][7]
Protocol 3: Cleavage of the Disulfide Bond
This protocol describes the release of the conjugated molecule from the antibody by cleaving the disulfide bond within the linker.
Materials and Reagents:
-
Antibody conjugate (from Protocol 2)
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer: PBS, pH 7.4
-
Analytical equipment for monitoring cleavage (e.g., HPLC, SDS-PAGE)
Procedure:
-
Reducing Agent Preparation:
-
Prepare a fresh stock solution of the chosen reducing agent in water or a suitable buffer.
-
-
Cleavage Reaction:
-
Add the reducing agent to the antibody conjugate solution to the desired final concentration.
-
Incubate the reaction at 37°C for 1-4 hours.[] The optimal concentration and incubation time will depend on the specific conjugate and the desired extent of cleavage.
-
-
Analysis of Cleavage:
-
Monitor the cleavage of the disulfide bond and the release of the payload using appropriate analytical techniques such as HPLC, mass spectrometry, or SDS-PAGE.
-
Conditions for Disulfide Bond Cleavage:
| Reducing Agent | Typical Concentration | Incubation Time | Temperature | Notes |
| Dithiothreitol (DTT) | 10 - 100 mM | 1 - 4 hours | 37°C | A strong reducing agent, effective for complete cleavage.[][18] |
| Tris(2-carboxyethyl)phosphine (TCEP) | 5 - 20 mM | 1 - 2 hours | Room Temp. or 37°C | Odorless and more stable in solution compared to DTT.[19] |
| Glutathione (GSH) | 1 - 10 mM | 1 - 24 hours | 37°C | Mimics intracellular reducing conditions.[] |
These conditions are general guidelines and should be optimized for the specific bioconjugate.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | Inactive NHS ester due to hydrolysis. | Use fresh, anhydrous DMSO/DMF and equilibrate the NHS ester vial to room temperature before opening. |
| Presence of primary amines in the buffer. | Ensure the antibody is in an amine-free buffer (e.g., phosphate buffer). | |
| Insufficient molar excess of NHS ester. | Increase the molar ratio of the NHS ester to the antibody. | |
| Low Click Chemistry Efficiency | Inactive copper catalyst. | Prepare the sodium ascorbate solution fresh to ensure the reduction of Cu(II) to Cu(I). |
| Poor solubility of reactants. | Ensure all components are fully dissolved before mixing. A small percentage of organic co-solvent may be required. | |
| Incomplete Disulfide Cleavage | Insufficient reducing agent. | Increase the concentration of DTT or TCEP. |
| Short incubation time. | Increase the incubation time for the cleavage reaction. | |
| Precipitation of Antibody | High concentration of organic solvent. | Keep the volume of organic solvent (from the NHS ester stock) to a minimum, typically <10% of the total reaction volume. |
| High degree of labeling leading to aggregation. | Optimize the molar ratio of the NHS ester to achieve a lower DOL. |
Conclusion
This compound is a powerful and versatile tool for creating well-defined, cleavable bioconjugates. By carefully controlling the reaction conditions at each step—antibody modification, click chemistry conjugation, and disulfide cleavage—researchers can generate highly specific and functional constructs for a wide range of applications in research, diagnostics, and therapeutics. The protocols and data presented here provide a solid foundation for the successful implementation of this technology. It is recommended to optimize the provided conditions for each specific biomolecule and payload to achieve the desired outcome.
References
- 2. medchemexpress.com [medchemexpress.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. furthlab.xyz [furthlab.xyz]
- 10. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 11. broadpharm.com [broadpharm.com]
- 12. researchgate.net [researchgate.net]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02297A [pubs.rsc.org]
- 17. Influence of disulfide bond isoforms on drug conjugation sites in cysteine-linked IgG2 antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
Application Notes: Labeling Proteins with Azidoethyl-SS-propionic NHS Ester
Introduction
Azidoethyl-SS-propionic N-hydroxysuccinimidyl (NHS) ester is a versatile crosslinking reagent used in bioconjugation and chemical biology. This reagent features three key functional components: an NHS ester for covalent linkage to primary amines, a central disulfide bond that is cleavable under reducing conditions, and a terminal azide (B81097) group for subsequent modification via "click chemistry" reactions.[1][2] The NHS ester reacts efficiently with primary amino groups (-NH2) on proteins, such as the side chain of lysine (B10760008) residues and the N-terminus, to form stable amide bonds.[3][4] The disulfide bond can be readily cleaved by reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[1][5] The azide group serves as a handle for covalent reaction with alkyne- or cyclooctyne-containing molecules through copper-catalyzed or copper-free click chemistry, respectively.[6][7][8] These characteristics make Azidoethyl-SS-propionic NHS ester a valuable tool for applications such as proteomics, drug development, and the study of protein interactions.[4][9][10]
Principle of the Reaction
The labeling process involves a two-step chemical reaction. First, the NHS ester undergoes a nucleophilic substitution reaction with a primary amine on the protein, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is highly dependent on pH, with an optimal range of 8.3-8.5 to ensure the primary amine is deprotonated and thus nucleophilic.[6][7][11] Following the labeling and purification of the protein, the disulfide bond within the linker can be selectively cleaved by a reducing agent, separating the azide-containing portion from the protein.
Experimental Protocols
Materials and Reagents
-
This compound
-
Protein of interest
-
Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or Phosphate-Buffered Saline (PBS), pH 7.4)[4][6]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[4][12]
-
Quenching buffer (optional, e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment for purification[4][12]
Protein Preparation
-
Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free reaction buffer.[7][13]
-
If the protein is in a buffer containing primary amines, such as Tris, it must be dialyzed against the chosen reaction buffer before labeling.[12]
Labeling Protocol
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO.[12]
-
Calculate the required amount of the NHS ester. A 10-20 fold molar excess of the NHS ester over the protein is a common starting point for optimization.[13]
-
Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.[11]
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[4][7]
-
(Optional) To quench the reaction, add a quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.[13]
Purification of Labeled Protein
-
Remove the excess, unreacted labeling reagent and byproducts using a desalting column (size-exclusion chromatography) or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).[12][13]
-
The first colored fraction from a gel filtration column will typically be the desired labeled protein conjugate.[12]
Protocol for Disulfide Bond Cleavage
-
To the purified, labeled protein, add a solution of DTT or TCEP.
-
For DTT, a final concentration of 20-50 mM is typically used. For TCEP, a concentration of 0.5-1 mM is sufficient.[5]
-
Incubate the reaction for 1-2 hours at room temperature.[5]
-
The cleaved protein can then be purified from the small molecule fragments by desalting or dialysis.
Storage of Labeled Protein
Store the labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage. It is advisable to store in smaller aliquots to avoid repeated freeze-thaw cycles.[3]
Quantitative Data Summary
Table 1: Recommended Protein Labeling Reaction Conditions
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1-10 mg/mL[7] | Higher concentrations can improve labeling efficiency.[14] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or PBS[4][6] | Must be free of primary amines. |
| Reaction pH | 8.3 - 8.5[6][7][11] | Optimal for amine reactivity. Reactions can be performed at pH 7.4 with longer incubation times.[4] |
| NHS Ester Molar Excess | 8-20 fold[11][13] | This is an experimental value and may require optimization for specific proteins.[11] |
| Reaction Temperature | Room Temperature or 4°C[4][7] | |
| Incubation Time | 1-4 hours at Room Temperature or Overnight at 4°C[4][7] |
Table 2: Disulfide Bond Cleavage Conditions
| Parameter | Recommended Value | Notes |
| Reducing Agent | DTT or TCEP[5] | TCEP is a stronger reducing agent and is effective over a wider pH range.[5] |
| DTT Concentration | 20-50 mM[5] | |
| TCEP Concentration | 0.5-1 mM[5] | Avoid using phosphate (B84403) buffers with TCEP.[5] |
| Incubation Time | 1-2 hours[5] | |
| Temperature | Room Temperature[5] |
Visualizations
Caption: Workflow for protein labeling and optional cleavage.
Caption: Protein labeling and disulfide cleavage reactions.
References
- 1. This compound, 2243566-44-9 | BroadPharm [broadpharm.com]
- 2. Disulfide Linkers, S-S Cleavable | BroadPharm [broadpharm.com]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. glenresearch.com [glenresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. mdpi.com [mdpi.com]
- 9. australiansciencejournals.com [australiansciencejournals.com]
- 10. search.abudhabi.library.nyu.edu [search.abudhabi.library.nyu.edu]
- 11. interchim.fr [interchim.fr]
- 12. setabiomedicals.com [setabiomedicals.com]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
Step-by-Step Guide for Antibody-Drug Conjugate Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biopharmaceuticals designed for targeted cancer therapy.[1][2][3] By combining the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic drug, ADCs offer a promising strategy to enhance therapeutic efficacy while minimizing systemic toxicity.[1][2][4][5] This document provides a detailed, step-by-step guide for the synthesis of ADCs, covering key aspects from antibody modification and drug-linker conjugation to purification and characterization.
The fundamental components of an ADC are a monoclonal antibody that targets a specific tumor antigen, a highly potent cytotoxic agent, and a chemical linker that connects the antibody to the drug.[1][3][5][] The stability of the linker in circulation and its ability to release the active drug at the target site are critical for the ADC's performance and safety.[7][8]
This guide will focus on two of the most common conjugation strategies: targeting cysteine residues (via thiol-based chemistry) and lysine (B10760008) residues (via amine-based chemistry).[1][8]
I. General Workflow for ADC Synthesis
The synthesis of an ADC typically involves a multi-step process that requires careful optimization and characterization at each stage. The general workflow is outlined below.
Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
II. Experimental Protocols
Protocol 1: Cysteine-Based Conjugation (Thiol Chemistry)
This method utilizes the thiol groups of interchain cysteine residues within the antibody as attachment sites for the drug-linker.[1] A common approach involves the reduction of disulfide bonds to generate free thiols, followed by reaction with a maleimide-functionalized drug-linker.[1][9]
A. Antibody Reduction
-
Preparation of Antibody Solution: Prepare the monoclonal antibody at a concentration of 1-2 mg/mL in a suitable buffer, such as phosphate-buffered saline (PBS).
-
Addition of Reducing Agent: Add a solution of a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the antibody solution. A 10:1 molar ratio of TCEP to antibody is a common starting point.[]
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes to allow for the selective reduction of interchain disulfide bonds.[]
B. Drug-Linker Conjugation
-
Preparation of Drug-Linker Solution: Dissolve the maleimide-functionalized drug-linker in a compatible organic solvent (e.g., DMSO) at a known concentration.
-
Conjugation Reaction: Add the dissolved drug-linker to the reduced antibody solution. The molar excess of the drug-linker should be optimized to achieve the desired drug-to-antibody ratio (DAR).[4]
-
Incubation: Gently mix the reaction and incubate at a controlled temperature (e.g., 4°C or room temperature) for 1-4 hours.[4]
C. Quenching and Purification
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide (B117702) groups.
-
Purification: Purify the ADC using methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linker, excess reagents, and antibody aggregates.
Protocol 2: Lysine-Based Conjugation (Amine Chemistry)
This strategy targets the abundant lysine residues on the antibody surface. A common method involves the use of N-hydroxysuccinimide (NHS) esters to form stable amide bonds.[]
A. Antibody Preparation
-
Buffer Exchange: Ensure the antibody is in an amine-free buffer (e.g., borate (B1201080) or phosphate (B84403) buffer) at a pH of approximately 8.4 to facilitate the reaction.
-
Concentration Adjustment: Adjust the antibody concentration as needed for the conjugation reaction.
B. Drug-Linker Conjugation
-
Preparation of Drug-Linker Solution: Dissolve the NHS-ester functionalized drug-linker in a suitable organic solvent (e.g., DMSO).
-
Conjugation Reaction: Add the drug-linker solution to the antibody solution. A typical starting point is a 3:1 molar ratio of the dye (or drug-linker) to the protein to achieve a desirable level of signal amplification while maintaining antigen-binding affinity.[]
-
Incubation: Incubate the reaction mixture for 45 minutes to an hour at room temperature.[10]
C. Purification
-
Removal of Excess Reagents: Purify the ADC to remove unreacted drug-linker and byproducts. Size-exclusion chromatography is a commonly used method for this purpose.
III. Characterization of Antibody-Drug Conjugates
Thorough characterization is essential to ensure the quality, efficacy, and safety of the ADC. Key parameters to evaluate include the drug-to-antibody ratio (DAR), purity, and stability.
| Analysis Method | Parameter Measured | Typical Result/Expected Outcome |
| UV/Vis Spectroscopy | Drug-to-Antibody Ratio (DAR) | Provides an estimation of the average number of drug molecules conjugated per antibody. |
| Hydrophobic Interaction Chromatography (HIC) | DAR Distribution, Purity | Separates ADC species based on hydrophobicity, allowing for the quantification of different DAR species and unconjugated antibody. |
| Size-Exclusion Chromatography (SEC) | Purity, Aggregation | Separates molecules based on size to detect and quantify aggregates and fragments. |
| Mass Spectrometry (MS) | Molecular Weight, DAR, Structural Integrity | Confirms the molecular weight of the ADC and provides detailed information on the DAR and linker stability.[8] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Antigen Binding, Free Drug Levels | Assesses the binding affinity of the ADC to its target antigen and can be adapted to quantify free drug in the formulation.[5] |
| Cell-Based Cytotoxicity Assay | Potency | Measures the ability of the ADC to kill target cancer cells, providing a functional assessment of its efficacy.[11] |
IV. Visualizing the Mechanism of Action: Linker Cleavage
The linker plays a crucial role in the ADC's mechanism of action, ensuring stability in circulation and enabling the release of the cytotoxic payload within the target cell. A common strategy involves the use of a cleavable linker, such as a valine-citrulline (Val-Cit) dipeptide, which is susceptible to cleavage by lysosomal enzymes like Cathepsin B.
Caption: Mechanism of action for an ADC with a cleavable linker.
V. Conclusion
The synthesis of antibody-drug conjugates is a complex but well-established process that requires careful attention to detail at each step. By following robust protocols for antibody modification, conjugation, and purification, and by employing a comprehensive suite of analytical techniques for characterization, researchers can produce high-quality ADCs for preclinical and clinical development. The choice of conjugation strategy and linker technology should be tailored to the specific antibody, payload, and therapeutic application to maximize the potential of this powerful class of targeted therapies.
References
- 1. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. escopharma.com [escopharma.com]
- 4. benchchem.com [benchchem.com]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. How to Design and Synthesize Antibody Drug Conjugates? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. academic.oup.com [academic.oup.com]
- 10. youtube.com [youtube.com]
- 11. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
Application Notes and Protocols for Surface Immobilization of Proteins using Azidoethyl-SS-propionic NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azidoethyl-SS-propionic NHS ester is a heterobifunctional crosslinker designed for the covalent immobilization of proteins and other amine-containing molecules onto surfaces. This reagent features three key functional components:
-
An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds.
-
An azide (B81097) group that enables covalent linkage to alkyne-functionalized surfaces via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.
-
A disulfide bond within the linker, which allows for the subsequent cleavage and release of the immobilized molecule under reducing conditions.
This combination of features provides a robust and versatile method for controlled protein immobilization, with the added benefit of a cleavable linkage for applications such as affinity purification, cell capture and release, and drug delivery systems.
Principle of Immobilization
The protein immobilization process using this compound is a two-step procedure. First, the protein of interest is functionalized with the crosslinker by reacting the NHS ester with primary amines on the protein surface. This step introduces a terminal azide group onto the protein. In the second step, the azide-modified protein is introduced to a surface that has been functionalized with alkyne groups. In the presence of a copper(I) catalyst, the azide and alkyne groups undergo a click reaction to form a stable triazole linkage, thus covalently immobilizing the protein to the surface. The disulfide bond within the linker remains intact throughout this process and can be cleaved at a later stage if desired.
Data Presentation
The following tables provide representative quantitative data for protein immobilization using heterobifunctional linkers with similar chemistry.
Table 1: Representative Protein Immobilization Efficiency
| Protein | Initial Protein Concentration (mg/mL) | Immobilized Protein Density (ng/cm²) | Immobilization Efficiency (%) |
| Bovine Serum Albumin (BSA) | 1.0 | 250 - 400 | 65 - 80 |
| Immunoglobulin G (IgG) | 0.5 | 150 - 300 | 70 - 85 |
| Lysozyme | 1.0 | 300 - 500 | 75 - 90 |
| Streptavidin | 0.5 | 200 - 350 | 60 - 75 |
Table 2: Representative Post-Immobilization Protein Activity
| Enzyme | Immobilization Method | Specific Activity (U/mg) | Relative Activity (%) |
| Horseradish Peroxidase (HRP) | Covalent (NHS/Azide) | 150 - 200 | 80 - 95 |
| Alkaline Phosphatase (ALP) | Covalent (NHS/Azide) | 300 - 450 | 75 - 90 |
| Glucose Oxidase (GOx) | Covalent (NHS/Azide) | 80 - 120 | 70 - 85 |
| Trypsin | Covalent (NHS/Azide) | 1000 - 1500 | 85 - 98 |
Experimental Protocols
Protocol 1: Functionalization of Proteins with this compound
This protocol describes the modification of a protein with the crosslinker to introduce azide groups.
Materials:
-
Protein of interest
-
This compound
-
Amine-free buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.0, with 0.15 M NaCl)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare the protein solution in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the this compound in DMSO or DMF to a final concentration of 10 mM.
-
Add a 10- to 50-fold molar excess of the dissolved NHS ester to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Remove the excess, unreacted crosslinker and byproducts (N-hydroxysuccinimide) using a desalting column or by dialysis against the desired buffer (e.g., PBS).
-
The azide-modified protein is now ready for immobilization onto an alkyne-functionalized surface.
Protocol 2: Immobilization of Azide-Modified Protein onto an Alkyne-Functionalized Surface via CuAAC
This protocol details the copper-catalyzed click chemistry reaction to immobilize the azide-functionalized protein.
Materials:
-
Azide-modified protein (from Protocol 1)
-
Alkyne-functionalized surface (e.g., glass slide, microarray plate)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper(I)-stabilizing ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA, or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine - TBTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
Procedure:
-
Prepare the following stock solutions:
-
20 mM CuSO₄ in water
-
100 mM THPTA or TBTA in DMSO/water
-
100 mM Sodium Ascorbate in water (prepare fresh)
-
-
Incubate the alkyne-functionalized surface with a blocking buffer for 30 minutes to minimize non-specific binding. Wash briefly with reaction buffer.
-
Prepare the click reaction mixture in the following order:
-
Azide-modified protein in reaction buffer.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Add the copper ligand to a final concentration of 5 mM.
-
Initiate the reaction by adding freshly prepared Sodium Ascorbate to a final concentration of 5 mM.
-
-
Immediately apply the reaction mixture to the alkyne-functionalized surface.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
After incubation, wash the surface extensively with washing buffer to remove unbound protein and reaction components.
-
The protein is now covalently immobilized on the surface.
Protocol 3: Cleavage of the Disulfide Bond and Release of Immobilized Protein
This protocol describes the release of the immobilized protein by cleaving the disulfide bond within the linker.
Materials:
-
Protein-immobilized surface
-
Reducing agent (e.g., Dithiothreitol - DTT, or Tris(2-carboxyethyl)phosphine - TCEP)
-
Cleavage buffer (e.g., PBS, pH 7.5-8.5)
Procedure:
-
Prepare a solution of the reducing agent in the cleavage buffer. Recommended concentrations are 10-50 mM for DTT or 5-20 mM for TCEP.
-
Incubate the protein-immobilized surface with the cleavage solution.
-
Incubation time can range from 30 minutes to 2 hours at room temperature, depending on the desired extent of cleavage.
-
Collect the supernatant containing the released protein for further analysis.
Visualizations
Caption: Experimental workflow for protein immobilization and release.
Caption: Key chemical reactions in the immobilization and release process.
Application Notes and Protocols for Azidoethyl-SS-propionic NHS Ester in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azidoethyl-SS-propionic N-hydroxysuccinimide (NHS) ester is a heterobifunctional crosslinker designed for the versatile and specific conjugation of biomolecules.[1][2] This reagent incorporates three key functional elements: an NHS ester for the covalent modification of primary amines, an azide (B81097) group for bioorthogonal click chemistry, and a cleavable disulfide bond.[1] The NHS ester facilitates the straightforward labeling of proteins, antibodies, and other amine-containing molecules. The azide handle allows for a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with alkyne-modified molecules.[1] The integrated disulfide bond provides a cleavable linkage, which is particularly valuable in applications such as drug delivery, where the release of a payload is desired under reducing conditions, for instance, within the intracellular environment.[3][4]
These application notes provide detailed protocols for the use of Azidoethyl-SS-propionic NHS ester in a two-step bioconjugation strategy, with a particular focus on the synthesis of antibody-drug conjugates (ADCs).
Data Presentation
The efficiency of the two-step conjugation process involving this compound is dependent on several factors, including the nature of the biomolecule, the reaction conditions, and the purification methods. The following tables provide representative quantitative data for the labeling of a typical IgG antibody and the subsequent click chemistry reaction. Note: These values are illustrative, and optimization is recommended for each specific application.
Table 1: Representative Data for IgG Antibody Labeling with this compound
| Parameter | Value | Notes |
| Molar Excess of NHS Ester | 10-20 fold | A higher excess may be required for dilute protein solutions.[5] |
| Degree of Labeling (DoL) | 2-4 azides per antibody | Determined by spectrophotometry or mass spectrometry. |
| Reaction Yield (Labeling) | > 90% | Based on the consumption of the limiting reagent (antibody). |
| Purification Method | Size Exclusion Chromatography | To remove unreacted linker.[6] |
Table 2: Representative Data for CuAAC Click Chemistry Reaction
| Parameter | Value | Notes |
| Molar Excess of Alkyne-Payload | 2-5 fold over azide groups | To ensure complete reaction of the azide-modified antibody. |
| Catalyst System | CuSO₄ with Sodium Ascorbate (B8700270) | A copper-chelating ligand like TBTA or THPTA is recommended to improve efficiency and reduce protein damage.[7][8] |
| Reaction Yield (Click) | > 95% | Click chemistry is known for its high efficiency and quantitative yields.[7][8] |
| Purification Method | Size Exclusion Chromatography or HIC | To remove unreacted payload and catalyst.[6] |
Experimental Protocols
Protocol 1: Labeling of an Antibody with this compound
This protocol describes the modification of a monoclonal antibody (mAb) with this compound to introduce azide functionalities.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25 desalting column)
-
Quenching solution: 1 M Tris-HCl, pH 8.0
Procedure:
-
Antibody Preparation: If the antibody solution contains amine-containing buffers (e.g., Tris), exchange the buffer to the Reaction Buffer using a desalting column or dialysis. Adjust the antibody concentration to 2-5 mg/mL.
-
NHS Ester Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: a. Add a 10-20 fold molar excess of the dissolved NHS ester to the antibody solution. b. Gently mix and incubate the reaction for 1 hour at room temperature or 2 hours on ice. Protect from light.
-
Quenching (Optional): To quench the reaction, add the quenching solution to a final concentration of 50 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove the unreacted NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS. Collect the protein-containing fractions.
-
Characterization: Determine the degree of labeling (DoL) by measuring the absorbance of the purified azide-modified antibody and using methods such as the HABA assay (for biotinylated azide linkers) or by mass spectrometry.
-
Storage: Store the azide-modified antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an alkyne-containing payload (e.g., a cytotoxic drug) to the azide-modified antibody.
Materials:
-
Azide-modified antibody from Protocol 1
-
Alkyne-containing payload
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Copper-chelating ligand (e.g., THPTA or TBTA) solution (e.g., 50 mM in DMSO/water)
-
Reaction Buffer: PBS, pH 7.4
-
Purification column (e.g., Size Exclusion Chromatography or Hydrophobic Interaction Chromatography)
Procedure:
-
Reagent Preparation: a. Dissolve the alkyne-payload in a suitable solvent (e.g., DMSO). b. Prepare fresh solutions of sodium ascorbate.
-
Click Reaction Mixture: a. In a microcentrifuge tube, combine the azide-modified antibody and a 2-5 fold molar excess of the alkyne-payload solution. b. Add the copper-chelating ligand to the mixture (final concentration typically 5-fold higher than CuSO₄). c. Add CuSO₄ to the reaction mixture (final concentration typically 50-100 µM). d. Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 1-5 mM).
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the resulting antibody-drug conjugate (ADC) using an appropriate chromatography method to remove the excess payload, catalyst, and other small molecules.
-
Analysis: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as UV-Vis spectroscopy, HPLC (HIC), and mass spectrometry.[9][10][11]
-
Storage: Store the purified ADC under appropriate conditions, typically at 4°C.
Visualizations
The following diagrams illustrate the key processes involved in the use of this compound.
Caption: Workflow for ADC synthesis and payload release.
Caption: ADC mechanism of action in a tumor cell.
References
- 1. This compound, 2243566-44-9 | BroadPharm [broadpharm.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. "Disulfide-Cleavable Linkers in Antibody-Drug Conjugates for Targeted C" by Emily Hwang [digitalcommons.butler.edu]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. setabiomedicals.com [setabiomedicals.com]
- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 8. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC/MS/MS Bioanalysis of Protein-Drug Conjugates-The Importance of Incorporating Succinimide Hydrolysis Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Towards a Consensus on Applying Quantitative LC-MS/MS Proteomics in Translational Pharmacology Research: A White Paper - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Cleavage of Disulfide Bonds in Azidoethyl-SS-propionic NHS Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azidoethyl-SS-propionic NHS ester is a bifunctional crosslinker containing a cleavable disulfide bond. This linker is predominantly utilized in the synthesis of antibody-drug conjugates (ADCs), where it connects a cytotoxic payload to a monoclonal antibody.[1][2] The disulfide bond is designed to be stable in the bloodstream and then cleaved within the reducing environment of the target cell, releasing the therapeutic agent.[3][] This targeted release mechanism enhances the therapeutic window of the conjugated drug. The primary reagents for cleaving this disulfide bond are dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[5][6] This document provides detailed application notes and protocols for the effective cleavage of the disulfide bond within this linker.
Mechanism of Disulfide Bond Cleavage
The cleavage of the disulfide bond in this compound is a reduction reaction. Thiol-containing reducing agents like DTT reduce the disulfide bond to two free thiol groups.[7] TCEP, a phosphine-based reducing agent, also effectively cleaves disulfide bonds.[8]
The reduction of a disulfide bond by DTT is a two-step thiol-disulfide exchange reaction.[9] In the first step, one of the thiol groups of DTT attacks the disulfide bond, forming a mixed disulfide and releasing one of the sulfur atoms as a free thiol. In the second step, the second thiol group of the same DTT molecule attacks the mixed disulfide, leading to the formation of a stable six-membered ring with an internal disulfide bond and the release of the second sulfur atom as a free thiol.[9]
TCEP reduces disulfide bonds through a different mechanism involving a nucleophilic attack by the phosphorus atom on one of the sulfur atoms of the disulfide bond.[10] This reaction is generally faster and effective over a wider pH range compared to DTT.[8][11]
Quantitative Data on Disulfide Bond Cleavage
Table 1: Effect of DTT Concentration on Thiol Generation in Antibodies [2]
| DTT Concentration (mM) | Temperature (°C) | Incubation Time (min) | Approximate Thiols per Antibody |
| 0.1 | 37 | 30 | 0.4 |
| 1 | 37 | 30 | 1.2 |
| 5 | 37 | 30 | 5.4 |
| 10 | 37 | 30 | 7.0 |
| 20 | 37 | 30 | 8.0 |
| 50 | 37 | 30 | 8.0 |
| 100 | 37 | 30 | 8.0 |
Table 2: Comparison of DTT and TCEP as Reducing Agents for Disulfide Bonds
| Parameter | DTT | TCEP |
| Optimal pH Range | 7.0 - 9.0[1][12] | 1.5 - 8.5[11] |
| Reaction Rate | Slower, dependent on pH and temperature.[2] | Rapid, often complete in < 5 minutes at room temperature.[8][10] |
| Stability in Air | Prone to oxidation. | Highly stable.[8] |
| Odor | Unpleasant sulfurous odor. | Odorless.[11] |
Experimental Protocols
The following protocols provide detailed methodologies for the cleavage of the disulfide bond in this compound-conjugated molecules.
Protocol 1: Cleavage of Disulfide Bond in an Antibody-Drug Conjugate using DTT
This protocol is designed for the release of a payload from an ADC where the drug is attached via the this compound linker.
Materials:
-
ADC solution (e.g., 1-10 mg/mL in a suitable buffer like PBS, pH 7.4)
-
DTT stock solution (e.g., 1 M in water, freshly prepared)
-
Reaction buffer (e.g., Phosphate (B84403) Buffered Saline (PBS), pH 7.4-8.0)
-
Quenching solution (optional, e.g., N-ethylmaleimide (NEM) to cap free thiols)
-
Analytical system for monitoring payload release (e.g., HPLC, LC-MS)
Procedure:
-
Dilute the ADC to the desired concentration in the reaction buffer.
-
Add DTT from the stock solution to the ADC solution to a final concentration of 10-50 mM. The optimal concentration may need to be determined empirically.[2]
-
Incubate the reaction mixture at 37°C for 30-60 minutes. Incubation at higher temperatures (e.g., 56°C) can increase the rate of reduction.[2]
-
Monitor the release of the payload over time using a suitable analytical method.
-
(Optional) If subsequent analysis requires capping of the generated free thiols, add a quenching solution like NEM at a concentration 2-3 fold higher than the DTT concentration.
-
Analyze the sample to quantify the released payload.
Protocol 2: Cleavage of Disulfide Bond using TCEP
This protocol offers an alternative method using the more stable and faster-acting reducing agent, TCEP.
Materials:
-
ADC solution (e.g., 1-10 mg/mL in a suitable buffer)
-
TCEP stock solution (e.g., 0.5 M in water, pH adjusted to ~7.0)
-
Reaction buffer (e.g., PBS, pH 7.0-7.5; avoid phosphate buffers if long-term stability of TCEP is required)[8]
-
Analytical system for monitoring payload release (e.g., HPLC, LC-MS)
Procedure:
-
Dilute the ADC to the desired concentration in the reaction buffer.
-
Add TCEP from the stock solution to a final concentration of 5-20 mM.
-
Incubate the reaction at room temperature for 5-30 minutes. The reaction is typically rapid.[8]
-
Monitor the release of the payload using a suitable analytical method.
-
Analyze the sample to quantify the released payload.
Protocol 3: Monitoring Disulfide Bond Cleavage using Ellman's Reagent
Ellman's reagent (DTNB) can be used to quantify the free thiol groups generated upon cleavage of the disulfide bond, providing an indirect measure of the reaction's progress.[13]
Materials:
-
Sample containing the cleaved disulfide bond
-
Ellman's Reagent solution (e.g., 4 mg/mL in reaction buffer)
-
Reaction Buffer (0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA)
-
Cysteine or other thiol standard for generating a standard curve
-
Spectrophotometer
Procedure:
-
Prepare a standard curve using known concentrations of a thiol-containing compound like cysteine.
-
To a microplate well or cuvette, add a known volume of the reaction buffer.
-
Add a small volume of the sample containing the cleaved product.
-
Initiate the reaction by adding the Ellman's Reagent solution.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
Determine the concentration of free thiols in the sample by comparing the absorbance to the standard curve.
Visualizations
Caption: Experimental workflow for ADC synthesis, payload release, and analysis.
Caption: Simplified mechanisms of disulfide bond reduction by DTT and TCEP.
References
- 1. dalochem.com [dalochem.com]
- 2. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. agscientific.com [agscientific.com]
- 8. Disulfide reduction using TCEP reaction [biosyn.com]
- 9. broadpharm.com [broadpharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. agscientific.com [agscientific.com]
- 12. astralscientific.com.au [astralscientific.com.au]
- 13. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for Mass Spectrometry Analysis of Peptides Crosslinked with Azidoethyl-SS-propionic NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein-protein interactions and mapping the three-dimensional structures of protein complexes. This approach provides distance constraints that are invaluable for understanding protein architecture and function. Azidoethyl-SS-propionic NHS ester is a trifunctional cross-linker designed to facilitate XL-MS studies through a combination of amine-reactive chemistry, a disulfide-containing cleavable spacer, and an azide (B81097) handle for enrichment.
This document provides detailed application notes and protocols for the use of this compound in XL-MS workflows. It covers the entire experimental pipeline from protein cross-linking to mass spectrometry data analysis, with a focus on providing actionable protocols and clear data presentation.
Chemistry of this compound
This compound possesses three key functional groups:
-
N-hydroxysuccinimide (NHS) ester: This group reacts primarily with the primary amines of lysine (B10760008) residues and the N-termini of proteins, forming stable amide bonds.[1][2]
-
Disulfide bond (-S-S-): The disulfide bond within the spacer arm is cleavable under reducing conditions (e.g., using dithiothreitol (B142953) - DTT) or during tandem mass spectrometry (MS/MS) by collision-induced dissociation (CID). This cleavability simplifies the identification of cross-linked peptides.
-
Azide group (-N3): This bioorthogonal handle allows for the specific enrichment of cross-linked peptides from complex mixtures using click chemistry.[3]
The combination of these features enables a robust workflow for the confident identification of cross-linked peptides, even from low-abundance proteins or complex biological samples.
Experimental Workflow Overview
The overall experimental workflow for using this compound in an XL-MS study can be summarized in the following key steps:
-
Protein Cross-linking: The target protein or protein complex is incubated with this compound to form covalent cross-links.
-
Proteolytic Digestion: The cross-linked protein mixture is digested with a protease, typically trypsin, to generate a complex mixture of linear and cross-linked peptides.
-
Enrichment of Cross-linked Peptides: The azide-tagged cross-linked peptides are selectively enriched from the peptide mixture using click chemistry to attach a biotin (B1667282) tag, followed by affinity purification with streptavidin beads.
-
LC-MS/MS Analysis: The enriched and cleaved cross-linked peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry. The disulfide bond can be cleaved in the gas phase during MS/MS, generating characteristic fragment ions that facilitate identification.
-
Data Analysis: Specialized software is used to identify the cross-linked peptides and map the cross-linked sites onto the protein sequences.
Caption: Workflow for the enrichment of azide-tagged peptides.
Data Presentation
Quantitative data from XL-MS experiments is crucial for evaluating the efficiency of the workflow and for comparing different experimental conditions. The following tables provide examples of how to present such data.
Table 1: Mass Modifications for Data Analysis
| Modification | Mass Shift (Monoisotopic) | Site |
| Azidoethyl-SS-propionic (dead-end) | +187.0313 Da | K, N-terminus |
| Azidoethyl-SS-propionic (loop) | +187.0313 Da | K, N-terminus |
| Azidoethyl-SS-propionic (inter-peptide) | +188.0391 Da | K, N-terminus |
| Carbamidomethylation | +57.0215 Da | C |
| Oxidation | +15.9949 Da | M |
Table 2: Example of Enrichment Efficiency
| Sample | Total Peptides Identified | Number of Unique Cross-linked Peptides |
| Before Enrichment | 5,234 | 45 |
| After Enrichment | 1,876 | 312 |
Table 3: Comparison of Identified Cross-link Types
| Cross-link Type | Number Identified (Before Enrichment) | Number Identified (After Enrichment) |
| Inter-peptide | 28 | 215 |
| Intra-peptide | 15 | 89 |
| Dead-end | 2 | 8 |
Mass Spectrometry and Data Analysis
LC-MS/MS Parameters
-
LC System: A nano-flow HPLC system is recommended for optimal separation of the complex peptide mixture.
-
Column: A C18 reversed-phase column with a length of 15-25 cm and an internal diameter of 75 µm is suitable.
-
Gradient: A shallow gradient of increasing acetonitrile (B52724) concentration over 60-120 minutes is typically used for peptide elution.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is essential for accurate mass measurements of precursor and fragment ions.
-
Acquisition Mode: Data-dependent acquisition (DDA) is commonly used. The instrument should be configured to select precursor ions with charge states of +3 and higher for fragmentation, as cross-linked peptides are typically more highly charged.
-
Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) is used to fragment the precursor ions. For disulfide-cleavable cross-linkers, stepped HCD can be employed to induce both cleavage of the disulfide bond and fragmentation of the peptide backbones in a single MS/MS scan. [4]
Data Analysis Workflow
-
Peak List Generation: Raw mass spectrometry data is converted into a peak list format (e.g., .mgf or .mzML).
-
Database Searching: A specialized search engine that can handle cross-linked peptide data is required. Examples include MeroX, XlinkX, and pLink. [5]3. Search Parameters: The search parameters must be set to include the mass modifications corresponding to the cross-linker and any other expected modifications (see Table 1). The protease specificity (e.g., trypsin) and the maximum number of missed cleavages should also be defined.
-
False Discovery Rate (FDR) Estimation: The search results should be filtered to a defined FDR (typically 1-5%) to ensure the confidence of the identified cross-links.
-
Visualization and Structural Modeling: The identified cross-links can be visualized on the protein sequences or mapped onto existing protein structures to provide distance constraints for structural modeling.
Diagram of the data analysis workflow.
Caption: Workflow for the analysis of XL-MS data.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low cross-linking efficiency (no high-molecular-weight bands on SDS-PAGE) | - Inactive cross-linker (hydrolyzed).- Inappropriate buffer (contains primary amines).- Incorrect pH.- Insufficient cross-linker concentration. | - Prepare fresh cross-linker stock solution in anhydrous DMSO.- Use an amine-free buffer (e.g., HEPES, PBS).- Ensure buffer pH is between 7.2 and 8.5.- Perform a titration of the cross-linker concentration. |
| Low number of identified cross-links | - Inefficient enrichment.- Low abundance of cross-linked peptides.- Suboptimal LC-MS/MS parameters.- Incorrect data analysis parameters. | - Optimize the click chemistry reaction and streptavidin bead binding.- Increase the amount of starting material.- Optimize the LC gradient and MS acquisition method to favor higher charge states.- Double-check the mass modifications and other search parameters in the data analysis software. |
| High number of non-specific peptides after enrichment | - Incomplete washing of streptavidin beads.- Non-specific binding to the beads. | - Increase the number and stringency of the wash steps.- Include a denaturant (e.g., urea) in the wash buffers. |
| Poor fragmentation of cross-linked peptides | - Low collision energy.- Precursor ion is too large or highly charged. | - Optimize the collision energy (use stepped HCD if available).- Consider using a different fragmentation method (e.g., ETD) if available. |
Conclusion
This compound is a versatile and powerful tool for XL-MS studies. Its trifunctional nature allows for efficient cross-linking, enrichment, and identification of cross-linked peptides. The detailed protocols and application notes provided in this document are intended to guide researchers in the successful application of this reagent for the structural and functional characterization of proteins and protein complexes. By following these guidelines, researchers can generate high-quality XL-MS data to gain valuable insights into the intricate world of protein interactions.
References
- 1. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Labeling of Amine-Modified Oligonucleotides with Azidoethyl-SS-propionic NHS Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
The functionalization of oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutic development. A versatile method for introducing a bioorthogonal handle is the labeling of amine-modified oligonucleotides with N-hydroxysuccinimide (NHS) esters. This application note provides a detailed protocol for labeling oligonucleotides containing a primary aliphatic amine with Azidoethyl-SS-propionic NHS ester. This specific reagent is a trifunctional crosslinker, introducing an azide (B81097) group for subsequent "click chemistry" reactions, a disulfide bond that can be cleaved by reducing agents, and an NHS ester for efficient coupling to amines.[1] This dual functionality allows for the creation of reversible bioconjugates and provides a versatile platform for attaching various molecules, such as fluorophores, proteins, or other oligonucleotides.[2][3]
Principle of the Method
The labeling strategy is based on the highly efficient and selective reaction between the NHS ester and a primary aliphatic amine on the oligonucleotide.[4] The amine group acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[4] The reaction is typically carried out in an aqueous buffer with a slightly alkaline pH (7-9) to ensure the primary amine is deprotonated and thus maximally nucleophilic.[4][5][6] The this compound linker contains two key functional elements:
-
Azide Group (N₃): A bioorthogonal handle that can specifically react with alkyne- or cyclooctyne-containing molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry".[1][7]
-
Disulfide Bond (-S-S-): A reducible linker that can be cleaved using reducing agents like dithiothreitol (B142953) (DTT), allowing for the release of the conjugated cargo from the oligonucleotide.[1]
Caption: Chemical reaction scheme for labeling an amine-modified oligonucleotide.
Experimental Protocols
This section provides a general protocol for labeling a 0.2 µmole synthesis of an amine-modified oligonucleotide.[4][5] Adjustments may be necessary based on the specific oligonucleotide sequence, the position of the amine modification, and the desired scale.
Materials and Reagents
| Reagents & Consumables | Equipment |
| Amine-modified oligonucleotide | Microcentrifuge |
| This compound | Laboratory shaker or vortexer |
| Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) | Pipettes and nuclease-free tips |
| 0.1 M Sodium Bicarbonate or Sodium Borate Buffer (pH 8.5-9.0) | Nuclease-free microcentrifuge tubes (1.5 mL) |
| Nuclease-free water | Lyophilizer or centrifugal evaporator |
| Desalting columns (e.g., Glen Gel-Pak™) or Ethanol (for precipitation) | HPLC system (for purification/analysis) |
| 3 M Sodium Acetate | UV-Vis Spectrophotometer |
Note: Ensure all buffers are prepared with nuclease-free water. Avoid buffers containing primary amines, such as Tris, as they will compete with the labeling reaction.[4][8]
Detailed Procedure
Caption: Step-by-step workflow for oligonucleotide labeling and purification.
Step 2.1: Preparation of Solutions
-
Amine-Modified Oligonucleotide: Dissolve the amine-modified oligonucleotide in the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0) to a final concentration of 0.3 to 0.8 mM.[9] For a 0.2 µmole synthesis, dissolving the oligo in 500 µL of buffer is a common starting point.[4]
-
NHS Ester Solution: NHS esters are moisture-sensitive and should be handled accordingly.[9] Just before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. A concentration of ~10 mg/mL is generally effective.[5]
Step 2.2: Labeling Reaction
-
Add 5–10 molar equivalents of the NHS ester solution to the oligonucleotide solution.[4]
-
Vortex the mixture gently to ensure thorough mixing.
-
Incubate the reaction for 1-4 hours at room temperature (~25°C) on a laboratory shaker.[9][10] For light-sensitive modifications (not applicable here but good practice), protect the tube from light.[9]
Step 2.3: Purification of Labeled Oligonucleotide
After incubation, it is crucial to remove unreacted NHS ester, the NHS byproduct, and salts. Hydrolyzed NHS ester will not react further, but it can interfere with downstream applications and quantification.[9] Two common methods are outlined below.
-
Size-Exclusion/Desalting Columns: This is a rapid method for separating the labeled oligonucleotide from smaller molecules based on size. Follow the manufacturer's protocol for the specific column used (e.g., Glen Gel-Pak™).[4][5]
-
Ethanol Precipitation: This method is effective for concentrating the oligonucleotide and removing a significant portion of the excess label.[8]
-
Add 0.1 volumes of 3 M Sodium Acetate to the reaction mixture.
-
Add 2.5-3 volumes of cold 100% ethanol.
-
Incubate at –20°C for at least 30 minutes.[8]
-
Centrifuge at high speed (e.g., >13,000 x g) for 20-30 minutes to pellet the oligonucleotide.[8]
-
Carefully discard the supernatant.
-
Wash the pellet with cold 70% ethanol, centrifuge again, and discard the supernatant.
-
Briefly air-dry or use a centrifugal evaporator to remove residual ethanol. Do not over-dry the pellet.[8]
-
Resuspend the purified azide-labeled oligonucleotide in nuclease-free water or a suitable storage buffer.
-
Step 2.4: Characterization and Storage
The success of the labeling can be confirmed by methods such as Mass Spectrometry (to observe the mass shift) or HPLC analysis. Store the purified, azide-labeled oligonucleotide at -20°C or below.[11]
Quantitative Data and Method Comparison
The following tables summarize key quantitative parameters and compare purification methods.
Table 1: Recommended Reaction Parameters (0.2 µmole Scale)
| Parameter | Recommended Value | Notes |
| Oligonucleotide Scale | 0.2 µmoles | Starting amount from synthesis.[4][5] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.091 M Sodium Borate[9] | pH should be between 7.5 and 9.0 for optimal reactivity.[4][6][8] |
| Oligo Solution Volume | 500 µL | Results in an oligo concentration that favors the labeling reaction over NHS ester hydrolysis.[4] |
| NHS Ester Solvent | Anhydrous DMSO or DMF | Use high-quality, amine-free solvent to prevent degradation of the NHS ester.[6][9] |
| NHS Ester Molar Excess | 5-10 equivalents | A molar excess is required to drive the reaction to completion and outcompete hydrolysis.[4] |
| Reaction Time | 1-4 hours | Most reactions are complete within this timeframe at room temperature.[4][9][10] |
| Reaction Temperature | Room Temperature (~25°C) | Sufficient for the reaction to proceed efficiently.[8][9] |
Table 2: Comparison of Post-Labeling Purification Methods
| Method | Principle | Advantages | Disadvantages |
| Size-Exclusion/Desalting | Size-based separation | Fast, gentle, and effectively removes small molecules. | Can result in some dilution of the sample. |
| Ethanol Precipitation | Solubility-based | Concentrates the sample; good for larger volumes. | May not remove all unconjugated label; can be less efficient for short oligos.[8][9] |
| Reverse-Phase HPLC | Hydrophobicity | Provides the highest purity product. | Requires specialized equipment; more time-consuming.[5][8] |
Downstream Applications
The azide-labeled and cleavable oligonucleotide is now ready for a variety of downstream applications.
Caption: Key functionalities of the Azido-SS-Oligo conjugate.
-
Click Chemistry: The azide group enables covalent ligation to molecules containing a terminal alkyne or a strained alkyne (like DBCO) to form a stable triazole linkage.[7][12] This is widely used to attach oligonucleotides to surfaces, proteins, or reporter molecules.[13]
-
Cleavable Conjugation: The disulfide bond within the linker can be readily cleaved by treatment with reducing agents such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). This feature is invaluable for applications requiring the release of the oligonucleotide from its conjugated partner after a specific event, such as drug delivery or affinity purification.[1]
References
- 1. This compound, 2243566-44-9 | BroadPharm [broadpharm.com]
- 2. interchim.fr [interchim.fr]
- 3. scilit.com [scilit.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 9. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 10. glenresearch.com [glenresearch.com]
- 11. Azide C3 Modified Oligo Synthesis [biosyn.com]
- 12. mdpi.com [mdpi.com]
- 13. dynamic-biosensors.com [dynamic-biosensors.com]
Application Notes and Protocols for Azidoethyl-SS-propionic NHS Ester in Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Azidoethyl-SS-propionic NHS ester for the identification and analysis of protein-protein interactions through pull-down assays. This reagent incorporates three key functionalities: an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines on a bait protein, a cleavable disulfide (SS) bond, and an azide (B81097) (N3) group for click chemistry-based enrichment. This combination allows for the efficient capture and subsequent release of interacting prey proteins, facilitating their identification by mass spectrometry.
Principle of the Method
The workflow begins with the covalent labeling of a purified "bait" protein with this compound. The NHS ester reacts with primary amines (lysine residues and the N-terminus) on the bait protein, forming a stable amide bond. This azide-labeled bait protein is then incubated with a cell lysate or protein mixture containing potential "prey" interacting partners. After the formation of bait-prey protein complexes, these complexes are captured on a solid support functionalized with an alkyne group via a copper-catalyzed or copper-free click chemistry reaction. The disulfide bond within the linker allows for the elution of the bait-prey complexes under mild reducing conditions, which preserves the integrity of the protein interactions for downstream analysis.
Key Advantages
-
Covalent and Stable Bait Labeling: The NHS ester chemistry ensures a stable and covalent attachment of the functional linker to the bait protein.
-
Bio-orthogonal Enrichment: The azide group allows for highly specific and efficient capture of the bait-protein complexes using click chemistry, minimizing non-specific binding.
-
Cleavable Linker: The disulfide bond enables the gentle elution of captured proteins, which is crucial for preserving the integrity of protein complexes and for subsequent analysis by mass spectrometry.
-
Versatility: This method can be adapted for various applications, including the identification of novel protein-protein interactions, validation of known interactions, and the study of interaction dynamics under different cellular conditions.
Quantitative Data Summary
The use of azide-alkyne click chemistry for enrichment significantly improves the efficiency of pull-down assays compared to traditional methods. The following table summarizes representative quantitative data on the enrichment efficiency.
| Parameter | Value | Reference |
| Enrichment Efficiency Improvement | 4-5 fold | [1][2][3][4] |
| Increase in Detectable Cross-links | From ~100 to 580 | [1][2][3][4] |
| Sensitivity | Detection of cross-links from 0.25 µg of protein in a background of 100 µg of peptides | [1][2][3] |
Experimental Protocols
Herein are detailed protocols for the key steps involved in a pull-down assay using this compound.
Protocol 1: Labeling of Bait Protein with this compound
Materials:
-
Purified bait protein (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0
-
Desalting column
Procedure:
-
Prepare Bait Protein: Ensure the bait protein solution is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris), dialyze the protein against the reaction buffer. The optimal protein concentration is between 1-10 mg/mL.[5]
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mM.
-
Labeling Reaction: Add a 10-20 fold molar excess of the dissolved NHS ester to the bait protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Quenching: Quench the reaction by adding a final concentration of 50-100 mM Tris-HCl pH 7.5 to the mixture and incubate for an additional 15 minutes at room temperature.
-
Purification: Remove excess, unreacted NHS ester and byproducts using a desalting column equilibrated with the desired buffer for the pull-down assay (e.g., PBS).
Protocol 2: Pull-Down of Prey Proteins
Materials:
-
Azide-labeled bait protein
-
Cell lysate or protein mixture
-
Alkyne-functionalized agarose (B213101) or magnetic beads
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., PBS containing 10-50 mM DTT or TCEP)
Procedure:
-
Prepare Cell Lysate: Lyse cells in a suitable buffer containing protease inhibitors. Clarify the lysate by centrifugation to remove cellular debris.
-
Incubate Bait with Lysate: Add the azide-labeled bait protein to the cell lysate. The optimal concentration of the bait protein should be determined empirically. Incubate for 1-2 hours at 4°C with gentle rotation to allow for the formation of bait-prey complexes.
-
Prepare Alkyne Beads: Wash the alkyne-functionalized beads twice with wash buffer.
-
Click Chemistry Reaction:
-
Add the bait-lysate mixture to the washed alkyne beads.
-
Prepare the click chemistry reaction mix: Add CuSO4, sodium ascorbate, and TBTA to the bead suspension. Final concentrations are typically 1 mM CuSO4, 5 mM sodium ascorbate, and 1 mM TBTA.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
-
Washing: Pellet the beads by centrifugation or using a magnetic stand. Discard the supernatant. Wash the beads extensively with wash buffer (at least 3-4 times) to remove non-specifically bound proteins.
-
Elution: To elute the captured protein complexes, resuspend the beads in elution buffer containing a reducing agent (e.g., DTT or TCEP) to cleave the disulfide bond. Incubate for 20-30 minutes at 37°C.
-
Sample Preparation for Mass Spectrometry: Collect the eluate. The proteins in the eluate can be precipitated (e.g., with acetone (B3395972) or TCA) and then subjected to in-solution or in-gel digestion with trypsin for subsequent analysis by mass spectrometry.
Visualizations
Experimental Workflow
References
- 1. biorxiv.org [biorxiv.org]
- 2. Fast and Highly Efficient Affinity Enrichment of Azide-A-DSBSO Cross-Linked Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast and Highly Efficient Affinity Enrichment of Azide-A-DSBSO Cross-Linked Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for Creating Fluorescent Probes with Azidoethyl-SS-propionic NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Azidoethyl-SS-propionic NHS ester for the creation of cleavable fluorescent probes. This versatile crosslinker enables a two-step labeling strategy, allowing for the initial conjugation to a primary amine-containing molecule via its N-hydroxysuccinimide (NHS) ester, followed by the attachment of a fluorescent reporter molecule through copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. The incorporated disulfide bond within the linker permits the cleavage of the fluorescent probe from its target molecule in a reducing environment, a feature that is highly valuable in various research and drug development applications.
Product Information
-
Product Name: this compound
-
Molecular Weight: 304.35 g/mol []
-
Storage: Store at -20°C, protected from moisture and light.[][2]
-
Properties: Heterobifunctional linker containing an amine-reactive NHS ester, a cleavable disulfide bond, and an azide (B81097) group for click chemistry.[][2]
Key Applications
-
Creation of Cleavable Fluorescent Probes: Design probes for tracking the intracellular fate of biomolecules, with the ability to release the fluorophore in the reducing environment of the cytoplasm.[3]
-
Fluorescent Labeling of Proteins and Antibodies: Covalently attach fluorescent dyes to proteins, antibodies, and other amine-containing biomolecules for use in immunoassays, fluorescence microscopy, and flow cytometry.
-
Monitoring Drug Delivery: Develop fluorescently-labeled antibody-drug conjugates (ADCs) to visualize their trafficking to target cells and subsequent payload release upon disulfide bond cleavage.[3]
-
Study of Protein Dynamics: Investigate protein localization, and trafficking within living cells.
Data Presentation: Representative Performance Characteristics
The following tables provide representative data for fluorescent probes created using this compound. Actual results will vary depending on the specific protein, fluorescent dye, and experimental conditions.
Table 1: Representative Labeling Efficiency of an IgG Antibody
| Fluorescent Dye (Alkyne-Activated) | Molar Ratio (Dye:Antibody) | Degree of Labeling (DOL) |
| Alkyne-Fluorophore 488 | 5:1 | 2.1 |
| Alkyne-Fluorophore 555 | 5:1 | 1.9 |
| Alkyne-Fluorophore 647 | 5:1 | 2.5 |
Table 2: Representative Photophysical Properties of Antibody-Conjugated Probes
| Probe (Antibody-SS-Azide-Fluorophore) | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| IgG-SS-Azide-Fluorophore 488 | 495 | 519 | ~0.90 |
| IgG-SS-Azide-Fluorophore 555 | 555 | 565 | ~0.10 |
| IgG-SS-Azide-Fluorophore 647 | 650 | 665 | ~0.33 |
Table 3: Representative Disulfide Cleavage Kinetics
| Probe | Reducing Agent (Concentration) | Half-life (t½) in minutes |
| IgG-SS-Azide-Fluorophore 647 | Dithiothreitol (DTT) (10 mM) | ~15 |
| IgG-SS-Azide-Fluorophore 647 | Glutathione (GSH) (5 mM) | ~45 |
Experimental Protocols
Protocol 1: Two-Step Labeling of an Antibody with a Fluorescent Dye
This protocol outlines the two-stage process of first reacting the antibody with this compound to introduce an azide group, followed by the attachment of an alkyne-functionalized fluorescent dye via click chemistry.
Materials:
-
Antibody (or other protein) of interest in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[4]
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[5]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Desalting column (e.g., Sephadex G-25)[4] or dialysis cassette
-
Alkyne-functionalized fluorescent dye
-
Copper (II) sulfate (B86663) (CuSO₄)
-
Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)
-
Reducing agent: Sodium ascorbate (B8700270)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Step 1: Introduction of the Azide Moiety
-
Prepare the Antibody: Dissolve the antibody in the Reaction Buffer at a concentration of 1-10 mg/mL.[5] Ensure the buffer is free of primary amines (e.g., Tris).[5]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[4]
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the antibody solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench the Reaction (Optional): Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to consume any unreacted NHS ester.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against PBS, pH 7.4.
-
Quantification: Determine the concentration of the azide-functionalized antibody.
Step 2: Click Chemistry Ligation of the Fluorescent Dye
-
Prepare Stock Solutions:
-
Alkyne-Dye: Dissolve the alkyne-functionalized fluorescent dye in DMSO to a concentration of 10 mM.
-
Copper (II) Sulfate: Prepare a 100 mM stock solution in water.
-
THPTA Ligand: Prepare a 200 mM stock solution in water.
-
Sodium Ascorbate: Prepare a 1 M stock solution in water. This solution should be made fresh.
-
-
Prepare Copper-Ligand Complex: In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio. Let it stand for a few minutes before use.
-
Click Reaction:
-
To the azide-functionalized antibody solution, add a 4- to 50-fold molar excess of the alkyne-dye.
-
Add the pre-mixed Copper-THPTA complex to a final concentration of 1-2 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mM.
-
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the fluorescently labeled antibody conjugate using a desalting column or dialysis to remove excess dye and reaction components.
-
Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the protein and the dye. Store the final conjugate at 4°C or -20°C, protected from light.
Mandatory Visualizations
Diagram 1: Two-Step Fluorescent Probe Synthesis Workflow
Caption: A two-step workflow for creating a fluorescent probe.
Diagram 2: Intracellular Trafficking and Cleavage of a Fluorescently Labeled Antibody
References
Application Notes and Protocols for Optimal Buffer Conditions in NHS Ester Conjugation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxysuccinimide (NHS) ester chemistry is a cornerstone of bioconjugation, widely employed for the covalent modification of biomolecules.[1] This method predominantly targets primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amide bonds.[1][2] The versatility of NHS esters makes them suitable for a vast array of applications, including fluorescent labeling, biotinylation, and the attachment of drugs or other moieties to proteins, antibodies, and oligonucleotides.[3][]
The success of an NHS ester conjugation reaction is critically dependent on the reaction conditions, particularly the composition and pH of the buffer. The pH of the reaction environment governs a delicate balance between the nucleophilicity of the target amine and the hydrolytic stability of the NHS ester.[1] Understanding and optimizing these buffer conditions is paramount to achieving high conjugation efficiency and ensuring the integrity of the biomolecule of interest.
The Critical Role of pH
The pH of the reaction buffer is the most influential factor in an NHS ester conjugation reaction. It directly impacts two competing processes:
-
Amine Reactivity: The reactive species in this conjugation is the deprotonated primary amine (-NH2), which acts as a nucleophile.[1] At a pH below the pKa of the amine (for lysine's side chain, the pKa is typically around 10.5 but can vary based on its microenvironment), the amine group is predominantly in its protonated form (-NH3+) and is therefore non-nucleophilic, leading to a significant reduction in the reaction rate.[1] As the pH increases above the pKa, the concentration of the reactive, deprotonated amine rises, favoring the conjugation reaction.[1]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a competing reaction where water molecules attack the ester, cleaving it and rendering it inactive for conjugation.[1][5][6] The rate of this hydrolysis reaction increases significantly with higher pH.[1][5][6] This degradation of the NHS ester diminishes the overall yield of the desired conjugate.[1][7]
Therefore, the optimal pH for an NHS ester conjugation reaction is a compromise that maximizes the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis.
Recommended Buffer Conditions
For most applications, the optimal pH range for NHS ester conjugation reactions is between 7.2 and 8.5 .[][5][6] More specifically, a pH of 8.3-8.5 is often cited as the sweet spot for achieving high modification yields.[3][7][8]
Suitable Buffers
Several buffer systems are compatible with NHS ester chemistry. The key is to use a buffer that does not contain primary amines, which would compete with the target molecule for reaction with the NHS ester.[5]
-
Phosphate Buffer (e.g., 0.1 M Phosphate Buffer): A commonly used buffer that is effective in the desired pH range.[3][8]
-
Carbonate-Bicarbonate Buffer (e.g., 0.1 M Sodium Bicarbonate): This buffer naturally maintains a pH in the optimal range for NHS ester reactions.[3][][5]
-
HEPES Buffer: Another suitable non-amine-containing buffer.[5]
-
Borate Buffer (e.g., 50 mM Sodium Borate, pH 8.5): An effective buffer for maintaining a stable alkaline pH.[9][10]
Buffers to Avoid
It is crucial to avoid buffers that contain primary amines, as they will compete with the target biomolecule for the NHS ester.
-
Tris (Tris-HCl): While some sources suggest that Tris can sometimes be used because its amino group is sterically hindered, it is generally not recommended as it can still react with NHS esters.[3][5][7][8] If used, it is often to quench the reaction.[5]
-
Glycine: Contains a primary amine and should be avoided in the reaction buffer. It can be used to quench the reaction.[5]
Quantitative Data on Buffer Conditions
The following tables summarize the impact of pH on NHS ester stability and provide a general overview of recommended buffer parameters.
Table 1: Half-life of NHS Esters at Various pH Values
This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life of the reactive ester.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
Data compiled from Thermo Fisher Scientific.[5][6]
Table 2: Recommended Buffer Parameters for NHS Ester Conjugation
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 8.5 (Optimal: 8.3 - 8.5) | Balances amine reactivity and NHS ester hydrolysis.[3][][5][6][7][8] |
| Buffer Type | Phosphate, Carbonate-Bicarbonate, HEPES, Borate | Must be free of primary amines.[5][8] |
| Buffer Concentration | 50 - 100 mM | Sufficient to maintain pH, especially for large-scale reactions where NHS hydrolysis can cause acidification.[3][8] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can help to minimize hydrolysis.[5] |
| Reaction Time | 0.5 - 4 hours (can be extended to overnight at 4°C) | The optimal time depends on the specific reactants and conditions.[5][7][8] |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with an NHS Ester
This protocol provides a general guideline for the conjugation of an NHS ester to a protein, such as an antibody.
Materials:
-
Protein to be labeled (in an amine-free buffer)
-
NHS ester reagent
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (or 0.1 M Phosphate Buffer, pH 7.2-8.5)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification column (e.g., gel filtration/desalting column)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the Conjugation Buffer at a concentration of 1-10 mg/mL.[3] Ensure that any amine-containing buffers from previous steps have been removed (e.g., through dialysis or buffer exchange).
-
-
Prepare the NHS Ester Stock Solution:
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[11] Many NHS esters are moisture-sensitive, so it is crucial to use a dry solvent.
-
-
Perform the Conjugation Reaction:
-
Add the dissolved NHS ester to the protein solution. A common starting point is a 10- to 20-fold molar excess of the NHS ester to the protein. The optimal ratio may need to be determined empirically.
-
Gently mix the reaction solution immediately.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[3][7][8] Protect from light if using a fluorescent NHS ester.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
Protocol 2: Conjugating an NHS Ester to an Amino-Labeled Oligonucleotide
This protocol is designed for the labeling of an oligonucleotide that has been synthesized with a primary amine modification.
Materials:
-
Amino-labeled oligonucleotide
-
NHS ester reagent
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5[2]
-
Purification supplies (e.g., desalting column or ethanol (B145695) precipitation reagents)
Procedure:
-
Prepare the Oligonucleotide Solution:
-
Dissolve the amino-labeled oligonucleotide in the Conjugation Buffer to a suitable concentration (e.g., for a 0.2 µmole synthesis, dissolve in 500 µL of buffer).[2]
-
-
Prepare the NHS Ester Stock Solution:
-
Dissolve the NHS ester in a small volume of anhydrous DMSO or DMF (e.g., 5-10 equivalents of NHS ester in 25 µL of solvent).[2]
-
-
Perform the Conjugation Reaction:
-
Purify the Conjugate:
-
Separate the labeled oligonucleotide from excess NHS ester and salts using a desalting column or by ethanol precipitation.[2]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. lumiprobe.com [lumiprobe.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. interchim.fr [interchim.fr]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
Application Notes and Protocols for Azidoethyl-SS-propionic NHS Ester Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Azidoethyl-SS-propionic NHS ester in bioconjugation, with a focus on the critical aspect of molar excess calculation to achieve optimal labeling of primary amine-containing molecules such as proteins, peptides, and amine-modified oligonucleotides.
Introduction to this compound Chemistry
Azidoethyl-SS-propionic N-hydroxysuccinimide (NHS) ester is a versatile crosslinking reagent that facilitates the introduction of an azide (B81097) group onto a target molecule. This is achieved through the reaction of the NHS ester with primary amines (-NH2) present on the target, forming a stable amide bond.[][2] The incorporated azide group can then be used in "click chemistry" reactions, such as with alkyne-modified molecules.[3] A key feature of this reagent is the disulfide bond in its spacer arm, which can be cleaved using reducing agents like Dithiothreitol (DTT), allowing for the release of the conjugated molecule under specific conditions.[3]
The efficiency of the NHS ester-amine reaction is highly dependent on several factors, most notably pH. The reaction is typically performed in a slightly alkaline buffer (pH 7.2-8.5) to ensure the primary amines are deprotonated and thus nucleophilic.[][4][5] However, a significant competing reaction is the hydrolysis of the NHS ester, which also increases with pH.[2][6] Therefore, careful optimization of the reaction conditions, including the molar excess of the NHS ester, is crucial for successful conjugation.
Molar Excess Calculation
The molar excess of the this compound relative to the amine-containing molecule is a critical parameter that influences the degree of labeling (DOL). The optimal molar excess is empirical and must be determined for each specific application.[7] Key factors to consider include:
-
Concentration of the Target Molecule: More dilute solutions of the target molecule generally require a higher molar excess of the NHS ester to achieve a comparable degree of labeling to more concentrated solutions.[7]
-
Reactivity of the Target Molecule: The number and accessibility of primary amines on the surface of the molecule will affect the reaction efficiency.[4]
-
Desired Degree of Labeling (DOL): The intended application will dictate the desired number of azide groups to be introduced per molecule.
General Recommendations for Initial Molar Excess Ratios:
| Concentration of Target Molecule | Recommended Starting Molar Excess (NHS ester : Molecule) | Notes |
| > 5 mg/mL | 5 - 10 fold | Higher concentrations of the target molecule generally lead to more efficient labeling.[7] |
| 1 - 5 mg/mL | 10 - 20 fold | This is a common concentration range for labeling proteins and antibodies.[7] |
| < 1 mg/mL | 20 - 50 fold | A higher excess is necessary to compensate for the slower reaction kinetics at lower concentrations.[7] |
Formula for Calculating the Mass of NHS Ester:
To calculate the required mass of this compound for a desired molar excess, use the following formula:
Where:
-
Molar Excess: The desired molar ratio of NHS ester to the target molecule.
-
MW of Target Molecule (Da): The molecular weight of the amine-containing molecule in Daltons.
-
MW of NHS Ester (Da): The molecular weight of this compound (304.3 g/mol ).[3]
Experimental Protocol: Labeling a Protein with this compound
This protocol provides a general procedure for the conjugation of this compound to a protein. It is recommended to optimize the conditions for each specific protein and application.
3.1. Materials
-
Protein to be labeled
-
This compound
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5.[5] Amine-free buffers such as phosphate-buffered saline (PBS) at pH 7.2-8.0 are also suitable.[8] Avoid buffers containing primary amines like Tris or glycine.[4][8]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification Column: Gel filtration column (e.g., Sephadex G-25) for desalting.
3.2. Procedure
-
Prepare the Protein Solution:
-
Prepare the NHS Ester Stock Solution:
-
Perform the Labeling Reaction:
-
Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[8] The optimal incubation time may vary.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 10-15 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove unreacted NHS ester and byproducts by passing the reaction mixture through a gel filtration column.[5]
-
Monitor the column effluent at 280 nm to collect the protein-containing fractions.
-
-
Characterize the Conjugate:
-
Determine the degree of labeling (DOL) using appropriate analytical techniques, such as UV-Vis spectroscopy if the azide introduces a chromophore, or by other methods like mass spectrometry.
-
Visualizing the Workflow and Reaction
Experimental Workflow Diagram:
Caption: Workflow for labeling a primary amine-containing molecule with this compound.
Signaling Pathway Diagram:
Caption: Reaction scheme of this compound with a primary amine.
References
Application Notes and Protocols for Quenching Unreacted Azidoethyl-SS-propionic NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on effectively quenching unreacted Azidoethyl-SS-propionic NHS ester in bioconjugation reactions. Proper quenching is a critical step to prevent nonspecific labeling of molecules and to ensure the homogeneity and functionality of the final conjugate.
Introduction
This compound is a heterobifunctional crosslinker with three key functional components:
-
An N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines (-NH2) on proteins, antibodies, or other biomolecules.[1][2]
-
An azide (B81097) group (N3) for subsequent bioorthogonal "click chemistry" reactions.[1][2]
-
A disulfide (-S-S-) bond that allows for cleavage of the linker under reducing conditions, enabling the release of conjugated molecules.[1][2]
After the desired reaction with the target amine-containing molecule, any excess, unreacted this compound must be neutralized or "quenched" to prevent further, unintended reactions. The choice of quenching reagent is crucial to ensure the stability of the azide and disulfide functionalities of the linker.
Mechanism of NHS Ester Reaction and Quenching
NHS esters react with primary amines at physiologic to slightly alkaline pH (typically 7.2-8.5) to form stable amide bonds.[3][4] The primary competing reaction is the hydrolysis of the NHS ester, which increases with pH.[3][5]
Quenching involves adding a small molecule with a primary amine or other nucleophile to react with and consume the excess NHS ester. This prevents the unreacted linker from conjugating to other molecules in the sample.
Recommended Quenching Reagents
Several reagents can be used to quench unreacted NHS esters. The selection of the appropriate quencher depends on the downstream application and the chemical compatibility with the azide and disulfide groups of the this compound.
Primary Amine-Containing Reagents:
These are the most common and effective quenching agents. They react with the NHS ester to form a stable amide bond.
-
Tris (Tris(hydroxymethyl)aminomethane): A widely used buffer and quenching agent.[3][4][6]
-
Glycine: A simple amino acid that effectively quenches NHS ester reactions.[6]
-
Lysine: Another amino acid with a primary amine in its side chain.[5]
-
Ethanolamine: A small primary amine that can be used for quenching.[5]
Other Nucleophilic Reagents:
-
Hydroxylamine: This reagent reacts with NHS esters to form a hydroxamic acid, regenerating the original carboxyl group.[5][7] While effective, its compatibility with the azide group should be considered, though no adverse reactions are commonly reported under these conditions.
-
Methylamine: A highly efficient reagent for quenching and for removing O-acyl esters, which can be a side product of NHS ester reactions.[8]
Considerations for Azide and Disulfide Stability:
-
Azide Group: The azide group is generally stable under the mild conditions used for NHS ester quenching with primary amines. Strong reducing agents should be avoided if the disulfide bond needs to be preserved at this stage.
-
Disulfide Bond: The disulfide bond is stable to the amine-based quenchers listed above. It can be cleaved by reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) when desired.[9]
Quantitative Data for Quenching Conditions
The following table summarizes typical concentrations and reaction times for quenching NHS ester reactions, derived from general protocols.
| Quenching Reagent | Final Concentration | Incubation Time | Incubation Temperature | pH | Reference(s) |
| Tris-HCl | 20-100 mM | 10-15 minutes | Room Temperature | ~7.4-8.0 | [6] |
| Glycine | 50-100 mM | 10-15 minutes | Room Temperature | ~7.4 | [6] |
| Lysine | 20-50 mM | 2 hours | Room Temperature | ~7.2-7.5 | [5] |
| Ethanolamine | 20-50 mM | 2 hours | Room Temperature | ~7.2-7.5 | [5] |
| Hydroxylamine | 10 mM | 2 hours | Room Temperature | ~7.2-7.5 | [5][7] |
| Methylamine | 0.4 M | 1 hour | Room Temperature | Not specified | [8] |
Experimental Protocols
Protocol 1: General Quenching of Unreacted this compound
This protocol describes a standard procedure for quenching the NHS ester reaction using a primary amine-containing reagent like Tris or Glycine.
Materials:
-
Reaction mixture containing the biomolecule conjugated with this compound.
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 7.4.
-
Purification column (e.g., desalting column or size-exclusion chromatography).
Procedure:
-
Following the conjugation reaction of your target molecule with this compound, prepare the quenching solution.
-
Add the quenching solution to the reaction mixture to achieve a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris-HCl to a 1 mL reaction).
-
Mix gently by vortexing or pipetting.
-
Incubate the reaction mixture for 15-30 minutes at room temperature.
-
Proceed with the purification of the conjugated biomolecule to remove the quenched linker and excess quenching reagent. This is typically done using a desalting column or size-exclusion chromatography.
Diagrams
Caption: Experimental workflow for quenching unreacted NHS ester.
Caption: Chemical reaction of NHS ester quenching with a primary amine.
References
- 1. This compound | CAS: 2243566-44-9 | AxisPharm [axispharm.com]
- 2. This compound, 2243566-44-9 | BroadPharm [broadpharm.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 7. interchim.fr [interchim.fr]
- 8. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azidoethyl-SS-amido-PEG9-NHS ester | BroadPharm [broadpharm.com]
Application Note: Purification of Proteins after Conjugation with Azidoethyl-SS-propionic NHS Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-hydroxysuccinimide (NHS) esters are highly reactive compounds widely used to label biomolecules containing primary amino groups, such as the N-terminus of a polypeptide or the lysine (B10760008) side chains.[1] The reaction results in a stable amide bond.[1] Azidoethyl-SS-propionic NHS ester is a heterobifunctional crosslinker with three key features: an NHS ester for amine coupling, an azide (B81097) group for "click chemistry" reactions, and a disulfide bond that can be cleaved by reducing agents.[2] This linker is particularly valuable in the development of antibody-drug conjugates (ADCs) and other bioconjugates where controlled release of a payload is desired.[][4][5]
Following the conjugation reaction, the mixture is heterogeneous, containing the desired protein conjugate, unreacted or hydrolyzed NHS ester, and potentially aggregated or unreacted protein.[1] The removal of these impurities is a critical downstream step to ensure the quality, reliability, and safety of the final product, as contaminants can interfere with subsequent applications.[1][] This document provides detailed protocols for the purification of proteins conjugated with this compound and for the subsequent cleavage of the disulfide bond.
The reaction of an NHS ester with a primary amine on a protein is highly dependent on pH, with an optimal range of 8.3-8.5.[1][6][7] At a lower pH, the amine group is protonated and less reactive, while at a higher pH, hydrolysis of the NHS ester becomes a significant competing reaction.[1][6]
Figure 1: NHS ester conjugation reaction with a protein's primary amine.
Overview of Purification Methodologies
The choice of purification method depends on factors like the size difference between the protein and the conjugated molecule, the reaction scale, and the required purity of the final product.[1] The most common techniques for removing small molecule impurities like unreacted NHS esters are Size Exclusion Chromatography (SEC) and Dialysis.[1][8] Tangential Flow Filtration (TFF) is also an effective method, particularly for larger scales.[1]
| Method | Principle | Advantages | Disadvantages | Best For |
| Size Exclusion Chromatography (SEC) | Separates molecules based on size.[9][10][11] Larger molecules (protein conjugate) elute first, while smaller molecules (unreacted linker) are retained in the porous beads and elute later.[10][11] | - High resolution.[9] - Relatively fast.[10][12] - Mild conditions preserve protein activity.[9][10] | - Potential for sample dilution.[9] - Limited sample volume capacity per run (2-5% of column volume).[1] - Can be costly for large scales. | High-purity applications; separating aggregates; polishing step.[9][11][12] |
| Dialysis | Uses a semi-permeable membrane to separate molecules by size.[13] Small molecules diffuse across the membrane into a large volume of buffer, while the larger protein conjugate is retained.[13] | - Simple and requires minimal specialized equipment. - High sample recovery. - Gentle on proteins.[13] | - Very slow (can take hours to days).[13][14] - Requires large volumes of buffer.[13] - Not effective for removing impurities of similar size to the protein. | Small to medium scale lab preparations; buffer exchange.[13][14] |
| Tangential Flow Filtration (TFF) | Uses a semi-permeable membrane where the sample flows tangentially across the surface. Pressure drives small molecules through the membrane, while larger molecules are retained.[1] | - Highly scalable. - Can simultaneously concentrate the sample and remove impurities (diafiltration).[1] - Fast processing times for large volumes. | - Requires specialized equipment. - Potential for membrane fouling or protein shearing if not optimized. | Large-scale production and process development.[1] |
Table 1: Comparison of Common Post-Conjugation Purification Methods.
Experimental Protocols
Immediately after the conjugation reaction, proceed to purification to remove the unreacted and hydrolyzed NHS ester.[1]
SEC, also known as gel filtration, is the gold standard for separating protein aggregates and small molecules from the desired conjugate.[6][12][15]
Materials:
-
Conjugation reaction mixture
-
SEC column (e.g., G-25 desalting column, Superdex™, etc.) with a fractionation range appropriate for the protein's molecular weight.[15][16]
-
Chromatography system (e.g., ÄKTA system) or manual setup.
-
Running Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.4).
-
0.22 µm filter for sample clarification.
Procedure:
-
System Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of running buffer until a stable baseline is achieved.
-
Sample Preparation: Centrifuge the conjugation reaction mixture at >10,000 x g for 5-10 minutes to pellet any aggregates. Filter the supernatant through a 0.22 µm syringe filter.
-
Sample Injection: Inject the clarified sample onto the equilibrated column. For optimal resolution, the sample volume should not exceed 2-5% of the total column volume.[1]
-
Elution: Elute the column with the running buffer at the flow rate recommended by the manufacturer.[1]
-
Fraction Collection: Monitor the elution profile using UV absorbance at 280 nm (for the protein) and at a wavelength appropriate for the conjugated molecule, if it has a chromophore.[1] Collect fractions corresponding to the first major peak, which contains the purified protein conjugate. The second, broader peak will contain the smaller, unreacted NHS ester and its byproducts.[17]
-
Pooling and Storage: Pool the fractions containing the purified conjugate. Confirm purity using SDS-PAGE or analytical SEC. Store the purified protein under appropriate conditions, typically at 4°C for short-term or frozen at -80°C for long-term storage.[13]
Dialysis is a straightforward method for removing small molecule contaminants.[14]
Materials:
-
Conjugation reaction mixture.
-
Dialysis tubing or cassette with a suitable Molecular Weight Cut-Off (MWCO), typically 10-14 kDa for antibodies, ensuring it is small enough to retain the protein.[1][13]
-
Large beaker (e.g., 1-2 L).[13]
-
Stir plate and stir bar.
-
Dialysis Buffer (e.g., PBS, pH 7.2-7.4). The buffer volume should be at least 200-500 times the sample volume.[1][13]
Procedure:
-
Prepare Dialysis Membrane: Prepare the dialysis membrane according to the manufacturer's instructions, which often involves rinsing with deionized water.[1][13]
-
Load Sample: Load the conjugation reaction mixture into the dialysis tubing or cassette, leaving some headspace to accommodate potential volume increases.[1][13] Seal the tubing or cassette securely.
-
Perform Dialysis: Place the sealed dialysis device into the beaker containing the dialysis buffer. Gently stir the buffer on a stir plate at 4°C to maintain protein stability.[1][13]
-
Buffer Changes: Allow dialysis to proceed for 2-4 hours.[1] Discard the buffer and replace it with fresh dialysis buffer. Repeat the buffer change at least three times. For complete removal of unreacted reagents, the final dialysis step can be conducted overnight at 4°C.[1][13] A 48-hour dialysis with four buffer changes may be required for complete removal of some unreacted NHS reagents.[14]
-
Recover Sample: Carefully remove the dialysis device from the buffer. Recover the purified protein conjugate from the tubing or cassette.[1]
Figure 2: Overview of purification workflows following conjugation.
Cleavage of the Disulfide Linker
A key feature of the Azidoethyl-SS-propionic linker is its cleavable disulfide bond. This bond can be reduced using reagents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[18][19] TCEP is often preferred as it is stable, odorless, and effective over a wide pH range, and it does not need to be removed before certain subsequent sulfhydryl-reactive reactions.[18][19][20]
TCEP selectively and completely reduces even stable water-soluble alkyl disulfides, often in less than 5 minutes at room temperature.[18][19]
Materials:
-
Purified protein conjugate
-
TCEP hydrochloride (TCEP•HCl)
-
Reaction Buffer (e.g., PBS, pH 6.0-8.5). TCEP is effective over a wide pH range (1.5-9.0).[18][19]
-
Desalting column or dialysis equipment for TCEP removal.
Procedure:
-
Prepare TCEP Solution: Prepare a stock solution of TCEP (e.g., 0.5 M) in the reaction buffer. TCEP is stable in aqueous solutions.[20][21]
-
Set up Reduction Reaction: Dilute the purified protein conjugate to a suitable concentration (e.g., 1-10 mg/mL) in the reaction buffer.
-
Add TCEP: Add TCEP to the protein solution to a final concentration of 5-50 mM.[20] A 10-20 molar excess of TCEP over the disulfide bonds is typically sufficient.
-
Incubate: Incubate the reaction mixture at room temperature. Reductions are often complete within 5-10 minutes.[18][19] For specific applications like partial IgG reduction, incubation might be 20-30 minutes.[19][20]
-
Remove TCEP: After reduction, remove the TCEP and the cleaved linker fragment using a desalting column (SEC) or dialysis, as described in Section 3.[19][20] This step is crucial if the newly exposed sulfhydryl groups on the protein are to be used in subsequent conjugation steps.
Figure 3: Cleavage of disulfide bond by TCEP.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Conjugate Yield | - Suboptimal pH for conjugation reaction.[1] - Hydrolysis of NHS ester before reaction.[1] - Presence of primary amine-containing buffers (e.g., Tris).[22][23] | - Ensure reaction buffer is pH 8.3-8.5.[1][6] - Prepare NHS ester solution immediately before use.[6][22] - Use amine-free buffers like PBS, borate, or carbonate.[22][23][24] |
| Presence of Aggregates | - High degree of labeling. - Protein instability under reaction conditions. | - Reduce the molar excess of the NHS ester in the conjugation step. - Perform conjugation at 4°C, though it may require a longer reaction time. - Use SEC to remove aggregates from the final product.[12] |
| Incomplete Removal of Free Linker | - Insufficient buffer changes during dialysis.[13] - Incorrect column choice or poor resolution in SEC.[1] | - Increase the number of buffer changes and duration of dialysis.[13] Use a buffer volume at least 200x the sample volume.[13] - For SEC, ensure the column provides the necessary resolution for the size difference between the conjugate and the unreacted linker.[8] |
| Incomplete Disulfide Bond Cleavage | - Insufficient reducing agent. - Inactivated reducing agent. | - Increase the molar excess of TCEP. - Ensure TCEP solution is freshly prepared, especially if using buffers where its stability is reduced over time (e.g., PBS at pH > 8.0).[19] |
Table 2: Common Troubleshooting Scenarios.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 2243566-44-9 | BroadPharm [broadpharm.com]
- 4. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. What is the reaction mechanism of TCEP reducing disulfide bonds? - Blog [wfrichem.com]
- 9. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 10. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 11. goldbio.com [goldbio.com]
- 12. Size Exclusion Chromatography (SEC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 13. benchchem.com [benchchem.com]
- 14. biochemicalc.nuim.ie [biochemicalc.nuim.ie]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. glenresearch.com [glenresearch.com]
- 17. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 18. Disulfide reduction using TCEP reaction [biosyn.com]
- 19. broadpharm.com [broadpharm.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. goldbio.com [goldbio.com]
- 22. broadpharm.com [broadpharm.com]
- 23. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 24. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - IE [thermofisher.com]
Applications of cleavable linkers in studying protein-protein interactions
For Researchers, Scientists, and Drug Development Professionals
The intricate dance of protein-protein interactions (PPIs) governs nearly every cellular process, making them a critical focus for both fundamental research and therapeutic development. Mapping these interactions in their native environment, however, presents a significant challenge. Cleavable linkers have emerged as powerful tools to overcome this hurdle, enabling the capture and subsequent identification of interacting proteins with high confidence. This document provides detailed application notes, experimental protocols, and data interpretation guidelines for utilizing cleavable linkers in the study of PPIs.
Application Notes: The Power of Controlled Release
Cleavable linkers are chemical tools designed to covalently connect interacting proteins, effectively "freezing" a transient interaction for subsequent analysis. Their key feature is a labile bond that can be broken under specific, controlled conditions. This controlled cleavage is paramount, as it allows for the separation of cross-linked proteins from their interaction partners and simplifies their identification by mass spectrometry (MS).
The primary application of cleavable linkers in PPI studies is in conjunction with cross-linking mass spectrometry (XL-MS) . This powerful technique provides information on protein-protein interfaces and can even offer low-resolution structural insights into protein complexes.[1][2] By covalently linking proteins that are in close proximity, cleavable linkers enable the identification of both stable and transient interactions that might be lost during traditional pull-down assays.[2]
Types of Cleavable Linkers:
The choice of cleavable linker depends on the specific experimental goals and the nature of the protein complex being studied. The main categories include:
-
Mass Spectrometry (MS)-Cleavable Linkers: These are the most advanced class of linkers, designed to fragment in a predictable manner within the mass spectrometer.[2] This fragmentation pattern simplifies the identification of cross-linked peptides from complex MS spectra.[2] A prominent example is disuccinimidyl sulfoxide (B87167) (DSSO), which contains a sulfoxide bond that is readily cleaved upon collision-induced dissociation (CID).[3]
-
Chemically Cleavable Linkers: These linkers possess bonds that can be broken by specific chemical treatments. A common example is dithiobis(succinimidyl propionate) (DSP), which contains a disulfide bond that can be cleaved by reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol.[3][4][5] Acid-labile linkers, which are cleaved under low pH conditions, are also utilized.
-
Enzymatically Cleavable Linkers: These linkers incorporate a recognition site for a specific enzyme. For instance, a linker containing a peptide sequence recognized by a protease like TEV (Tobacco Etch Virus) protease can be selectively cleaved by the addition of this enzyme.
Quantitative Analysis of Protein-Protein Interactions
Cleavable linkers, particularly when coupled with isotopic labeling strategies, enable the quantitative analysis of PPIs. This allows researchers to study how interaction networks change in response to different stimuli, disease states, or drug treatments.
Below are examples of quantitative data obtained from studies utilizing cleavable linkers.
Table 1: Comparison of Chemically Cleavable Linkers for Cysteinome Profiling
| Cleavable Linker | Enrichment Strategy | Total Unique Cysteine Residues Identified (Peptide Enrichment) | Total Unique Cysteine Residues Identified (Protein Enrichment) | Reference |
| Azobenzene (AZO) | Peptide Enrichment | 9,362 | 6,664 | [6] |
| Dialkoxydiphenylsilane (DADPS) | Peptide Enrichment | >10,000 | Not Reported | [7][8] |
Table 2: Proteome-wide Cross-linking Studies using MS-Cleavable Linkers
| MS-Cleavable Linker | Biological System | Number of Unique Cross-link Sites Identified | Reference |
| Disuccinimidyl dibutyric urea (B33335) (DSBU) | Drosophila melanogaster embryos | >7,400 | [2] |
| Protein Interaction Reporter (PIR) Linkers | Human HeLa cells | >3,300 | [2] |
| PhoX | Human cell lysate | >1,100 | [2] |
| Disuccinimidyl sulfoxide (DSSO) | Human lung adenocarcinoma cell lysates | >1,000 | [2] |
Experimental Protocols
Here, we provide detailed protocols for two key applications of cleavable linkers in PPI studies: Co-Immunoprecipitation (Co-IP) with a chemically cleavable cross-linker and a general workflow for XL-MS using an MS-cleavable cross-linker.
Protocol 1: Co-Immunoprecipitation with the Cleavable Cross-linker DSP
This protocol describes the use of dithiobis(succinimidyl propionate) (DSP) to stabilize weak or transient protein interactions for analysis by Co-IP.[3][4][5][9][10]
Materials:
-
Cells expressing the protein of interest (POI)
-
Phosphate-buffered saline (PBS)
-
DSP (freshly prepared 100 mM stock in DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Lysis buffer (non-denaturing, e.g., RIPA buffer without SDS, supplemented with protease and phosphatase inhibitors)
-
Antibody specific to the POI
-
Protein A/G magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
Reducing agent (e.g., 50 mM DTT or 10% β-mercaptoethanol) for cleavage
Procedure:
-
Cell Culture and Harvest: Culture cells to the desired confluency. Wash the cells twice with ice-cold PBS.
-
Cross-linking:
-
Quenching: Stop the cross-linking reaction by adding quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Add the specific antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer.
-
-
Elution and Cleavage:
-
Elute the protein complexes from the beads using elution buffer.
-
To cleave the cross-linker , add a reducing agent to the eluted sample (e.g., DTT to a final concentration of 50 mM) and incubate at 95°C for 5-10 minutes.[4]
-
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry.
Protocol 2: General Workflow for Cross-linking Mass Spectrometry (XL-MS) with MS-Cleavable Linkers
This protocol outlines the major steps for an XL-MS experiment using an MS-cleavable linker like DSBU or DSSO.[11]
Materials:
-
Purified protein complex or cell lysate
-
MS-cleavable cross-linker (e.g., DSBU, DSSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Denaturing buffer (e.g., 8 M urea)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Protease (e.g., trypsin)
-
Solid-phase extraction (SPE) cartridges for desalting
-
High-performance liquid chromatography (HPLC) system for peptide fractionation
-
Mass spectrometer with MS/MS and MS3 capabilities
Procedure:
-
Cross-linking Reaction:
-
Incubate the purified protein complex or cell lysate with the MS-cleavable cross-linker at a specific molar ratio (to be optimized) for 30-60 minutes at room temperature.
-
-
Quenching: Stop the reaction by adding quenching buffer.
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the cross-linked proteins using a denaturing buffer.
-
Reduce disulfide bonds with a reducing agent.
-
Alkylate free cysteine residues with an alkylating agent.
-
-
Enzymatic Digestion:
-
Dilute the sample to reduce the denaturant concentration.
-
Digest the proteins into peptides using a protease like trypsin overnight at 37°C.
-
-
Peptide Desalting and Fractionation:
-
Desalt the peptide mixture using SPE cartridges.
-
Fractionate the peptides using HPLC to reduce sample complexity.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide fractions using a high-resolution mass spectrometer.
-
The MS acquisition method should be designed to trigger MS/MS and subsequent MS3 fragmentation based on the characteristic fragmentation pattern of the cleavable linker.[1] For example, with DSSO, the software looks for pairs of peaks in the MS/MS spectrum with a specific mass difference.
-
-
Data Analysis:
-
Use specialized software (e.g., MeroX, XlinkX) to identify the cross-linked peptides from the complex MS data.[2] This software searches for the characteristic fragmentation patterns of the cleavable linker to confidently identify both the peptides and the cross-linked residues.
-
Visualizing Protein Interaction Networks and Workflows
Visual representations are crucial for understanding the complex data generated from PPI studies. The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway and the experimental workflows described above.
References
- 1. iscrm.uw.edu [iscrm.uw.edu]
- 2. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex [bio-protocol.org]
- 5. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex [en.bio-protocol.org]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Evaluation of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Cysteinome Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cross-linking, Immunoprecipitation and Proteomic Analysis to Identify Interacting Proteins in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation of Labile Multi-protein Complexes by in vivo Controlled Cellular Cross-Linking and Immuno-magnetic Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Azidoethyl-SS-propionic NHS Ester Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during conjugation experiments with Azidoethyl-SS-propionic NHS ester.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My conjugation efficiency with this compound is very low. What are the potential causes and how can I improve it?
Low conjugation efficiency is a common issue that can arise from several factors. Below is a breakdown of the most frequent culprits and targeted solutions to enhance your reaction yield.
A. Competing Hydrolysis of the NHS Ester:
The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired conjugation to primary amines.[1][2] This hydrolysis renders the ester inactive. The rate of hydrolysis is significantly influenced by pH and temperature.[2][3]
-
Troubleshooting Steps:
-
Optimize pH: The optimal pH for NHS ester coupling is a balance between maximizing the availability of deprotonated primary amines and minimizing hydrolysis.[3] The recommended pH range is typically 7.2 to 8.5.[1][4] A pH of 8.3-8.5 is often cited as optimal for labeling biomolecules.[5][6]
-
Control Temperature: Lowering the reaction temperature can decrease the rate of hydrolysis.[4] Consider performing the reaction at 4°C for a longer duration (e.g., overnight) if hydrolysis is suspected to be a major issue.[4]
-
Fresh Reagents: Prepare fresh solutions of this compound immediately before use. Avoid prolonged storage of the reagent in solution, especially in aqueous buffers.[7]
-
B. Suboptimal Reaction Buffer:
The choice of buffer is critical for a successful conjugation reaction.
-
Troubleshooting Steps:
-
Avoid Amine-Containing Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), will compete with your target molecule for reaction with the NHS ester, thereby reducing conjugation efficiency.[5] While Tris is sometimes used, it is generally not recommended.[5][6]
-
Recommended Buffers: Phosphate-buffered saline (PBS) or bicarbonate buffers are commonly used. A 0.1 M sodium bicarbonate solution can provide the appropriate pH.[5][6]
-
Verify pH: Always verify the pH of your reaction buffer with a calibrated pH meter before initiating the conjugation.[4]
-
C. Issues with the Target Molecule:
The properties of your protein, antibody, or other amine-containing molecule can significantly impact conjugation efficiency.
-
Troubleshooting Steps:
-
Accessibility of Amines: The primary amines (N-terminus and lysine (B10760008) ε-amino groups) on your target molecule must be accessible for the reaction to occur.[4] Steric hindrance can prevent efficient labeling.
-
Protein Purity: Ensure the purity of your target molecule. Impurities can interfere with the reaction.[4]
-
Protein Concentration: Low concentrations of the target protein can lead to less efficient crosslinking due to the competing hydrolysis reaction.[1][2] If possible, increase the concentration of your protein.[4] The optimal concentration for labeling is often in the range of 1-10 mg/mL.[5]
-
D. Improper Storage and Handling of this compound:
The stability of the NHS ester is crucial for its reactivity.
-
Troubleshooting Steps:
-
Storage: Store this compound at -20°C, protected from moisture and light.[7][][9]
-
Handling: Use anhydrous solvents like DMSO or DMF to dissolve the NHS ester.[5][7] Ensure these solvents are of high quality and free from amine contaminants.[5] Avoid repeated freeze-thaw cycles of the stock solution.[10]
-
Q2: How does pH affect the stability of the NHS ester and the conjugation reaction?
The pH of the reaction is a critical parameter that influences two competing processes:
-
Amine Reactivity: The reactive species for conjugation is the deprotonated primary amine (-NH2). At a pH below the pKa of the amine (typically around 10.5 for lysine), the amine is protonated (-NH3+) and non-nucleophilic, leading to a slower reaction rate. As the pH increases, the concentration of the reactive deprotonated amine increases.[3]
-
NHS Ester Hydrolysis: The rate of NHS ester hydrolysis increases significantly with higher pH.[2][3]
Therefore, an optimal pH must be determined to maximize amine reactivity while minimizing hydrolysis.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the effect of pH and temperature on NHS ester stability and reaction kinetics.
Table 1: Half-life of NHS Esters at Different pH and Temperatures
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 0 | 4 - 5 hours | [1][2] |
| 8.6 | 4 | 10 minutes | [1][2] |
| 8.0 | Room Temperature | 210 minutes | [11][12] |
| 8.5 | Room Temperature | 180 minutes | [11][12] |
| 9.0 | Room Temperature | 125 minutes | [11][12] |
Table 2: Comparison of Amidation vs. Hydrolysis Reaction Half-life (t1/2) for a Porphyrin-NHS Ester
| pH | Amidation t1/2 (min) | Hydrolysis t1/2 (min) | Reference |
| 8.0 | 80 | 210 | [12] |
| 8.5 | 20 | 180 | [12] |
| 9.0 | 10 | 125 | [12] |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
This protocol provides a general guideline. Optimization may be required for specific applications.
-
Prepare Buffers and Solutions:
-
Reaction Buffer: Prepare a 0.1 M sodium bicarbonate or phosphate (B84403) buffer with a pH of 8.3-8.5.[5][6] Ensure the buffer is free of primary amines.
-
Protein Solution: Dissolve your protein in the reaction buffer to a concentration of 1-10 mg/mL.[5]
-
NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a desired stock concentration (e.g., 10 mg/mL).[5][10]
-
-
Conjugation Reaction:
-
Calculate the required amount of NHS ester. A molar excess of the NHS ester over the protein is typically used. An 8-fold molar excess is a common starting point for monolabeling.[5][6]
-
Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.[5] The final concentration of the organic solvent should be kept low to avoid protein denaturation.
-
Incubate the reaction mixture. Incubation can be performed for 1 hour at room temperature or overnight at 4°C.[4][6][10] Protect the reaction from light if the linker or target molecule is light-sensitive.
-
-
Purification of the Conjugate:
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using appropriate analytical techniques such as mass spectrometry or HPLC.[]
-
Visualizations
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. This compound | CAS: 2243566-44-9 | AxisPharm [axispharm.com]
- 9. This compound - Creative Biolabs [creative-biolabs.com]
- 10. NHS ester protocol for labeling proteins [abberior.rocks]
- 11. researchgate.net [researchgate.net]
- 12. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Hydrolysis of Azidoethyl-SS-propionic NHS ester during reaction
Welcome to the technical support center for Azidoethyl-SS-propionic NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile crosslinker. Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental procedures.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the use of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low to no conjugation efficiency | Hydrolysis of the NHS ester: The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired primary amine reaction.[1][2] The rate of hydrolysis is significantly influenced by pH, temperature, and exposure time to the aqueous environment.[2] | - Optimize pH: Perform the reaction in a pH range of 7.2-8.5.[1][] While the reaction with amines is favored at slightly alkaline pH, higher pH values dramatically increase the rate of hydrolysis.[2] - Control Temperature: Carry out the reaction at room temperature or 4°C. Lower temperatures can help to minimize hydrolysis.[1] - Minimize Reaction Time: Use the NHS ester promptly after preparing the aqueous solution.[4] - Use Anhydrous Solvents for Stock Solutions: Dissolve the NHS ester in an anhydrous solvent like DMSO or DMF to prepare stock solutions, which can be stored at -20°C for 1-2 months.[4] |
| Inactive NHS ester reagent: The reagent may have hydrolyzed due to improper storage or handling, such as exposure to moisture.[5][6] | - Proper Storage: Store the solid NHS ester reagent desiccated at -20°C.[7] Before use, allow the container to equilibrate to room temperature before opening to prevent condensation.[6] - Check Reagent Activity: You can assess the activity of the NHS ester by monitoring the release of NHS upon intentional hydrolysis with a base.[5][6] | |
| Presence of primary amines in the buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester.[1] | - Use Amine-Free Buffers: Employ buffers that do not contain primary amines, such as phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.[1] | |
| Inconsistent or unexpected results | Variability in hydrolysis rate: The half-life of the NHS ester can vary significantly with small changes in pH and temperature. | - Precise Control of Reaction Conditions: Maintain consistent pH and temperature across all experiments. - Determine Specific Half-life: If precise and reproducible conjugation is critical, consider determining the hydrolysis half-life of the this compound under your specific experimental conditions using the provided protocol. |
| Non-specific binding: The spacer arm of the crosslinker might lead to non-specific interactions. | - Optimize Spacer Arm Length: If non-specific binding is a concern, consider using a crosslinker with a different spacer arm length or composition. | |
| Difficulty purifying the conjugate | Presence of hydrolysis byproduct: The hydrolyzed, non-reactive form of the crosslinker can complicate purification. | - Purification Methods: Utilize purification techniques such as gel filtration or chromatography to separate the desired conjugate from unreacted crosslinker and its hydrolysis byproduct.[4] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical crosslinker with three key functional groups:
-
An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (-NH2) on proteins, amine-modified oligonucleotides, or other molecules to form stable amide bonds.[7]
-
An azide group that can be used in "click chemistry" reactions with molecules containing alkyne, DBCO, or BCN groups.[7]
-
A disulfide bond (-S-S-) in the spacer arm, which can be cleaved using reducing agents like Dithiothreitol (DTT).[7]
This combination of features makes it a valuable tool for applications such as antibody-drug conjugation, proteomics, and the assembly of complex biomolecular structures.
Q2: What is hydrolysis in the context of an this compound reaction, and why is it a problem?
Hydrolysis is a chemical reaction where the NHS ester group reacts with water. This reaction is a primary competitor to the intended conjugation reaction with the target amine. The product of hydrolysis is a carboxylic acid, which is no longer reactive with amines. This loss of reactivity reduces the overall efficiency and yield of the desired conjugated molecule.[1][2]
Q3: What are the key factors that influence the rate of NHS ester hydrolysis?
Several factors significantly impact the rate of hydrolysis:
-
pH: The rate of hydrolysis increases dramatically as the pH becomes more alkaline.[1][2]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[2]
-
Time: The longer the NHS ester is in an aqueous environment, the greater the extent of hydrolysis.[2]
-
Buffer Composition: The presence of certain nucleophiles can also increase the rate of degradation.[8]
Q4: What is the typical half-life of an NHS ester in aqueous solution?
The half-life of NHS esters is highly dependent on the pH and temperature of the solution. The following table provides general estimates for the stability of NHS esters at different conditions.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4 - 5 hours[1][9] |
| 7.0 | Room Temperature | ~7 hours[5] |
| 8.6 | 4 | 10 minutes[1][9] |
| 9.0 | Room Temperature | minutes[5] |
Note: This data is for general NHS esters and the specific half-life of this compound may vary. It is recommended to determine the specific half-life for critical applications.
Q5: What are the recommended storage conditions for this compound?
To ensure maximum activity, the solid reagent should be stored at -20°C and protected from moisture.[7] Stock solutions should be prepared in an anhydrous solvent such as DMSO or DMF and can be stored at -20°C for 1-2 months.[4]
Experimental Protocols
Protocol: Monitoring the Hydrolysis of this compound
This protocol allows for the determination of the hydrolysis rate of the NHS ester by monitoring the release of N-hydroxysuccinimide (NHS), which absorbs light at 260-280 nm.[6]
Materials:
-
This compound
-
Amine-free buffer at the desired pH (e.g., 100 mM sodium phosphate, pH 7.5)
-
Anhydrous DMSO or DMF
-
Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a stock solution: Dissolve a known quantity of this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
Prepare the reaction solution: Add a small volume of the stock solution to the pre-warmed, amine-free buffer in a quartz cuvette to achieve the desired final concentration (e.g., 100 µM). Mix quickly by inverting the cuvette.
-
Monitor absorbance: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 260 nm at regular intervals.
-
Data analysis:
-
The increase in absorbance over time corresponds to the release of NHS.
-
Plot the absorbance at 260 nm versus time.
-
The half-life (t₁/₂) of the hydrolysis reaction can be determined from the kinetic data.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Competing reactions of this compound.
Caption: Troubleshooting workflow for low conjugation efficiency.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. "Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Este" by Gary W. Cline and Samir B. Hanna [scholarsmine.mst.edu]
- 4. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. This compound, 2243566-44-9 | BroadPharm [broadpharm.com]
- 8. covachem.com [covachem.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
Side reactions of NHS esters with serine and threonine residues
Technical Support Center: NHS Ester Chemistry
This guide provides troubleshooting advice and answers to frequently asked questions regarding N-hydroxysuccinimide (NHS) ester chemistry, with a specific focus on potential side reactions with serine and threonine residues.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of an NHS ester in bioconjugation?
A1: N-hydroxysuccinimide (NHS) esters are widely used reagents that selectively react with primary aliphatic amine groups (–NH₂).[1] In proteins, these are found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) (Lys, K) residues.[1] The reaction, a nucleophilic acyl substitution, results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide.[1]
Q2: What are the optimal conditions for an NHS ester reaction?
A2: NHS ester labeling reactions are highly pH-dependent. The optimal pH range is typically between 7.2 and 8.5.[1] Below this range, the primary amines are protonated (-NH₃⁺) and are not sufficiently nucleophilic to react. Above this range, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amine reaction and reduces conjugation efficiency.[1] Reactions are often performed in phosphate (B84403), borate (B1201080), or bicarbonate buffers.[1]
Q3: Can NHS esters react with amino acids other than lysine?
A3: Yes, while highly selective for primary amines, NHS esters can exhibit reactivity with other nucleophilic amino acid side chains.[1] Significant side reactions have been reported with serine, threonine, and tyrosine, particularly when these residues are located in favorable microenvironments within the protein structure.[1][2][3] Cysteine and histidine can also react, though these reactions are generally less common or result in less stable products.[1]
Q4: How significant is the side reaction with serine and threonine?
A4: The reaction of NHS esters with the hydroxyl groups (-OH) of serine and threonine is generally much slower than the reaction with primary amines.[1] However, this O-acylation can become significant, especially under conditions of high NHS ester concentration or when accessible primary amines are limited.[1] The resulting ester bond is less stable than the amide bond formed with lysine and can be cleaved, for instance, with hydroxylamine (B1172632) or heat treatment.[1]
Q5: What is NHS ester hydrolysis and how does it affect my reaction?
A5: NHS ester hydrolysis is a reaction with water that cleaves the ester, rendering it inactive for conjugation. This competing reaction is more pronounced at a higher pH. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 (4°C), while it can be several hours at pH 7.0 (0°C).[4] This hydrolysis reduces the efficiency of the desired conjugation with primary amines.
Troubleshooting Guides
Issue 1: Low or No Conjugation Efficiency
| Potential Cause | Recommended Solution |
| Hydrolyzed NHS Ester | Ensure the NHS ester is stored properly under dry conditions and is not expired. Allow the reagent to warm to room temperature before opening to prevent condensation. Prepare the NHS ester solution immediately before use. |
| Incorrect pH | Verify the pH of the reaction buffer is within the optimal range (7.2-8.5). Below pH 7.2, amine protonation significantly slows the reaction. |
| Buffer Contains Primary Amines | Avoid buffers containing primary amines, such as Tris, as they will compete with the target protein for reaction with the NHS ester. Use phosphate, borate, or bicarbonate buffers instead. |
| Insufficient NHS Ester Concentration | Increase the molar excess of the NHS ester relative to the protein. A 5- to 20-fold molar excess is a common starting point.[4] |
Issue 2: Unexpected Protein Modification (e.g., Aggregation, Loss of Function)
| Potential Cause | Recommended Solution |
| Off-Target Labeling of Serine/Threonine | Lower the reaction pH to the lower end of the optimal range (e.g., pH 7.2-7.5) to disfavor the reaction with less nucleophilic hydroxyl groups. Reduce the molar excess of the NHS ester. |
| High Degree of Labeling | Decrease the molar excess of the NHS ester to reduce the number of modified sites on the protein. |
| Heterogeneous Product due to Unstable O-Acyl Adducts | To remove unstable ester linkages on serine and threonine residues, consider a post-reaction treatment with hydroxylamine or by incubating the sample in a boiling water bath.[1][5] This will cleave the O-acyl bonds while leaving the stable amide bonds intact. |
Quantitative Data Summary
The efficiency of NHS ester conjugation is a balance between the desired aminolysis and the competing side reactions of hydrolysis and O-acylation. The rates of these reactions are highly dependent on pH.
Table 1: pH-Dependent Half-life of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | 10 minutes |
Note: Half-life can vary based on the specific NHS ester compound, buffer composition, and temperature.[4]
Experimental Protocols
Protocol 1: Detection of O-Acylation of Serine/Threonine by Mass Spectrometry
This protocol provides a general workflow for identifying off-target modifications on serine and threonine residues using mass spectrometry.
-
Protein Labeling: Perform the NHS ester conjugation reaction as planned.
-
Sample Preparation for Mass Spectrometry:
-
Quench the reaction by adding a primary amine-containing buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM.
-
Remove excess, unreacted NHS ester and byproducts by buffer exchange using a desalting column or dialysis.
-
Denature, reduce, and alkylate the protein sample according to standard proteomics protocols.
-
Digest the protein into peptides using an appropriate protease (e.g., trypsin).
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Set the mass spectrometer to perform data-dependent acquisition to fragment and identify peptides.
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest, MSFragger) to identify peptides from the acquired MS/MS spectra.
-
Include the mass of the NHS ester modification as a variable modification on serine and threonine residues in the search parameters.
-
Manually inspect the MS/MS spectra of identified O-acylated peptides to confirm the modification site.
-
Protocol 2: Selective Cleavage of O-Acyl Adducts with Hydroxylamine
This protocol can be used to reverse the O-acylation of serine and threonine residues post-conjugation.
-
Prepare Hydroxylamine Solution: Prepare a 1 M hydroxylamine solution in a suitable buffer (e.g., phosphate or borate buffer) and adjust the pH to 8.5 with NaOH. Prepare this solution fresh.
-
Reaction Quenching: After the NHS ester conjugation reaction, quench any remaining active NHS ester by adding a small amount of a primary amine-containing buffer (e.g., Tris-HCl).
-
Hydroxylamine Treatment: Add the 1 M hydroxylamine solution to the conjugated protein sample to a final concentration of 0.1-0.5 M.
-
Incubation: Incubate the reaction mixture at 37°C for 1-4 hours. The optimal time may need to be determined empirically.
-
Purification: Remove hydroxylamine and other small molecules from the protein sample using a desalting column or dialysis.
-
Analysis: Analyze the treated sample using SDS-PAGE, mass spectrometry, or a functional assay to confirm the removal of the modification and the integrity of the protein.
Mandatory Visualization
Caption: NHS Ester Reaction Pathways.
Caption: Troubleshooting Workflow for NHS Ester Conjugation.
References
Technical Support Center: Azidoethyl-SS-propionic NHS Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the use of Azidoethyl-SS-propionic NHS ester, with a particular focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional crosslinker used in bioconjugation and for the development of antibody-drug conjugates (ADCs).[1][] It contains three key functional groups:
-
An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like the side chain of lysine (B10760008) residues and the N-terminus of proteins) to form stable amide bonds.[3][4]
-
An azide group that can be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), for the specific attachment of molecules containing a compatible alkyne group.[1][4]
-
A disulfide bond within the linker, which can be cleaved by reducing agents like dithiothreitol (B142953) (DTT), allowing for the release of a conjugated molecule under specific conditions.[4][5]
Q2: What constitutes "non-specific binding" in the context of this reagent?
Non-specific binding refers to any interaction of the this compound or its derivatives that is not the intended covalent linkage to a primary amine.[3] This can manifest as:
-
Hydrophobic or Ionic Interactions: The linker or the molecule it carries may adsorb to protein surfaces without forming a covalent bond.[3]
-
Reaction with Other Nucleophiles: While highly selective for primary amines, NHS esters can also react with other nucleophilic groups like hydroxyls (-OH on serine, threonine, tyrosine) or sulfhydryls (-SH on cysteine), though these bonds are generally less stable.[3][6]
-
Physical Entrapment: Aggregated protein-conjugate complexes can trap unbound or hydrolyzed linker molecules.[3]
Q3: What are the primary causes of high non-specific binding with NHS esters?
High non-specific binding is often a result of suboptimal reaction conditions and inadequate purification.[3] Key contributing factors include:
-
Competing Hydrolysis: The NHS ester can react with water and hydrolyze, rendering it inactive for amine conjugation. This hydrolyzed form can then bind non-specifically to proteins. The rate of hydrolysis increases significantly with higher pH.[3][7]
-
Incompatible Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the NHS ester, leading to reduced labeling efficiency and the generation of unwanted side products.[3]
-
Improper pH: A pH that is too low will result in the protonation of primary amines, inhibiting their reactivity. Conversely, a pH that is too high accelerates the rate of NHS ester hydrolysis.[3]
-
Insufficient Purification: Failure to remove excess unreacted or hydrolyzed linker after the conjugation reaction is a major source of background signal and non-specific binding in downstream applications.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background signal in downstream assays | Insufficient removal of excess or hydrolyzed linker. | Improve post-conjugation purification. Use size-exclusion chromatography (e.g., desalting columns), dialysis, or HPLC to efficiently separate the labeled protein from smaller, unbound molecules.[3] |
| Non-covalent adsorption of the linker or payload. | Add non-ionic surfactants (e.g., Tween-20, Triton X-100) or a blocking protein like BSA to the buffer to minimize hydrophobic and ionic interactions.[8][9] Increase the salt concentration in the buffers to reduce charge-based interactions.[9] | |
| Low or no labeling of the target protein | Presence of primary amines in the reaction buffer (e.g., Tris, glycine). | Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer at a pH between 7.2 and 8.5.[3][7] |
| Hydrolysis of the NHS ester stock solution. | This compound is moisture-sensitive.[10] Store it desiccated at -20°C.[][4][5] Allow the vial to warm to room temperature before opening to prevent condensation.[3] Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[3] | |
| Incorrect pH of the reaction buffer. | Ensure the reaction pH is optimal for amine reactivity without excessively promoting hydrolysis. A pH range of 7.2-8.5 is generally recommended, with pH 8.3-8.5 often being a good starting point.[3][11] | |
| Protein precipitation after labeling | Over-labeling of the protein, altering its net charge and solubility. | Reduce the molar excess of the NHS ester relative to the protein. Perform a titration to find the optimal ratio. A 5- to 20-fold molar excess is a common starting point.[3][12] |
| Protein instability under the reaction conditions. | Shorten the incubation time or perform the reaction at a lower temperature (e.g., 4°C for 2 hours instead of room temperature for 30-60 minutes).[12] |
Experimental Protocols
General Protocol for Protein Labeling
-
Protein Preparation:
-
NHS Ester Solution Preparation:
-
Conjugation Reaction:
-
Quenching the Reaction (Optional but Recommended):
-
Purification of the Conjugate:
-
Remove excess, unreacted, and hydrolyzed linker using a desalting column (size-exclusion chromatography), dialysis, or HPLC.[3] This step is critical for minimizing non-specific binding.
-
Quantitative Reaction Parameters
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | A pH of 8.3-8.5 is often a good starting point to balance amine reactivity and ester hydrolysis.[3][11] |
| Molar Excess of NHS Ester | 5 to 20-fold | This should be optimized for each specific protein to achieve the desired degree of labeling without causing precipitation.[3] |
| Reaction Time | 30 - 60 minutes at room temperature | Longer incubation times may increase the risk of hydrolysis and protein degradation.[12] |
| 2 hours at 4°C | A lower temperature can be beneficial for less stable proteins.[12] | |
| Quenching Agent Concentration | 20 - 100 mM | Common quenching agents include Tris, glycine, and hydroxylamine.[3][6] |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, 2243566-44-9 | BroadPharm [broadpharm.com]
- 5. This compound | CAS: 2243566-44-9 | AxisPharm [axispharm.com]
- 6. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing pH for Azidoethyl-SS-propionic NHS Ester Conjugation
Welcome to the technical support center for Azidoethyl-SS-propionic NHS ester conjugation. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a primary amine?
The optimal pH for the reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine is a compromise between maximizing the reactivity of the amine and minimizing the hydrolysis of the NHS ester.[1] The recommended pH range for this conjugation is typically between 7.2 and 8.5.[2][3] For many applications, a pH of 8.3-8.5 is considered optimal.[4][5][6][7]
Q2: Why is pH so critical for this conjugation reaction?
The pH of the reaction buffer directly influences two competing processes:
-
Amine Reactivity: The primary amine on your target molecule must be in its deprotonated, nucleophilic form (-NH2) to react with the NHS ester. As the pH increases above the pKa of the amine (typically around 10.5 for the lysine (B10760008) side chain), the concentration of the reactive deprotonated amine increases, which favors the conjugation reaction.[1] At low pH, the amine group is protonated (-NH3+), making it non-reactive.[1][4][5]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that cleaves the ester and renders it inactive for conjugation.[1] The rate of this competing hydrolysis reaction increases significantly at higher pH values.[1][8][9]
Therefore, the optimal pH is a balance that ensures a sufficient concentration of reactive amine while keeping the rate of NHS ester hydrolysis to a minimum.
Q3: What type of buffer should I use for the conjugation reaction?
It is crucial to use an amine-free buffer to avoid competition with your target molecule. Recommended buffers include:
-
Phosphate-buffered saline (PBS)
-
Sodium phosphate (B84403) buffer[1][4]
-
HEPES buffer[2]
Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), should be avoided in the reaction mixture as they will react with the NHS ester.[2][11] However, Tris or glycine (B1666218) solutions can be used to quench the reaction once the desired conjugation has occurred.[2][3]
Q4: How quickly does the this compound hydrolyze at different pH values?
The rate of hydrolysis of the NHS ester is highly dependent on the pH of the solution. As the pH increases, the half-life of the NHS ester decreases. This means that at a more alkaline pH, the NHS ester will be inactivated more rapidly.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Suboptimal pH: The pH of the reaction buffer may be too low, resulting in protonated, non-reactive amines, or too high, leading to rapid hydrolysis of the NHS ester.[11] | Optimize the pH of your reaction buffer to be within the 7.2-8.5 range. A pH of 8.3-8.5 is often a good starting point.[4][5][6][7] Use a calibrated pH meter to ensure accuracy. |
| Hydrolysis of NHS Ester: The this compound may have hydrolyzed before it could react with your target molecule. This is exacerbated by high pH and prolonged reaction times.[1][11] | Prepare the NHS ester solution immediately before use.[10] Work quickly and consider performing the reaction at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis.[2] | |
| Presence of Competing Amines: The buffer or other components in your reaction mixture may contain primary amines that are competing with your target molecule.[11] | Ensure that all buffers and solutions are amine-free. Avoid using buffers like Tris in the conjugation reaction itself.[2] | |
| Poor Solubility of Reagents: The this compound or your target molecule may not be fully dissolved in the reaction buffer.[11] | For water-insoluble NHS esters, first dissolve the reagent in a small amount of a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction buffer.[4] | |
| Protein Precipitation | High Degree of Labeling: Excessive modification of the protein can lead to changes in its properties and cause precipitation. | Reduce the molar excess of the this compound to protein in the reaction. |
| Inconsistent Results | pH Drift: During the reaction, the pH of the buffer may change, especially if the buffer capacity is low. The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic and can lower the pH. | Use a buffer with sufficient buffering capacity (e.g., 0.1 M). For large-scale reactions, it may be necessary to monitor and adjust the pH during the reaction.[4][5] |
Quantitative Data: Effect of pH on NHS Ester Stability
The stability of the NHS ester is a critical factor in achieving high conjugation efficiency. The following table summarizes the half-life of NHS esters at various pH values and temperatures, illustrating the increased rate of hydrolysis with higher pH.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 0 | 4-5 hours | [2][8] |
| 8.0 | Room Temperature | 210 minutes | [12] |
| 8.5 | Room Temperature | 180 minutes | [12] |
| 8.6 | 4 | 10 minutes | [2][8] |
| 9.0 | Room Temperature | 125 minutes | [12] |
Experimental Protocol: General Procedure for Protein Conjugation
This protocol provides a general guideline for conjugating this compound to a protein. Optimization may be required for specific applications.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-8.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[1] Ensure the buffer is amine-free.
-
-
Prepare the NHS Ester Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution.[10] The concentration will depend on the desired molar excess for the reaction.
-
-
Conjugation Reaction:
-
Add the dissolved NHS ester solution to the protein solution while gently stirring or vortexing.[1] A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.[1]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[1] The optimal incubation time may vary.
-
-
Quench the Reaction:
-
Purification:
-
Remove the excess, unreacted NHS ester and byproducts by using a desalting column or through dialysis against an appropriate buffer.
-
Visualization of the Conjugation Workflow and Troubleshooting Logic
Caption: A flowchart of the experimental workflow and troubleshooting steps for NHS ester conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Preventing Protein Aggregation During Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation during labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during a labeling reaction?
Protein aggregation during labeling is a multifaceted issue stemming from a variety of factors that can disrupt the delicate balance of forces maintaining a protein's native conformation.[1][2] Key contributors include:
-
Physicochemical Properties of the Labeling Reagent: Many labeling reagents, particularly fluorescent dyes, are hydrophobic.[3] Covalently attaching these molecules to the protein surface can increase the overall hydrophobicity of the protein, leading to self-association and aggregation.[3][4]
-
Over-labeling: Attaching an excessive number of label molecules to a single protein can alter its net charge, isoelectric point (pI), and surface properties, which can reduce its solubility and promote aggregation.[1][5]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical for protein stability. A buffer pH close to the protein's pI can minimize electrostatic repulsion between protein molecules, increasing the likelihood of aggregation.[6][7][8]
-
High Protein Concentration: Labeling reactions performed at high protein concentrations increase the probability of intermolecular interactions, which can lead to the formation of aggregates.[3][7]
-
Temperature: Elevated temperatures can induce partial unfolding of proteins, exposing hydrophobic core residues that can interact with other protein molecules, leading to aggregation.[1][5]
-
Mechanical Stress: Vigorous mixing, vortexing, or pumping can introduce shear stress, which may cause protein denaturation and subsequent aggregation.[1][5]
-
Presence of Organic Solvents: Labeling reagents are often dissolved in organic solvents like DMSO or DMF. The addition of these solvents to the aqueous protein solution can destabilize the protein.[5]
Q2: How does the choice of labeling chemistry affect protein aggregation?
The type of labeling chemistry employed can significantly influence the propensity for aggregation.
-
Amine-reactive labeling (e.g., using NHS-esters) targets primary amines on lysine (B10760008) residues and the N-terminus.[9][10] Since lysines are often abundant on the protein surface, this method can lead to a heterogeneous population of labeled proteins with varying degrees of labeling, potentially increasing the risk of aggregation if over-labeling occurs.[5] The reaction is typically performed at a slightly alkaline pH (8.0-9.0), which might not be optimal for all proteins.[5][9]
-
Thiol-reactive labeling (e.g., using maleimides) targets cysteine residues.[11] As cysteines are generally less abundant than lysines, this method can offer more site-specific labeling, potentially reducing the heterogeneity of the labeled product.[12] However, it requires a free, reduced cysteine, and care must be taken to prevent oxidation and disulfide bond formation, which can also lead to aggregation.[13]
Q3: What are excipients, and how can they prevent aggregation during labeling?
Excipients are additives included in the formulation to help stabilize the protein and prevent aggregation.[14] They work through various mechanisms:[14][15]
-
Sugars and Polyols (e.g., Sucrose, Glycerol): These act as osmolytes and are preferentially excluded from the protein surface, which favors the compact, native state of the protein.[7]
-
Amino Acids (e.g., L-Arginine, L-Glutamate): These can suppress aggregation by binding to exposed hydrophobic patches or charged regions on the protein surface, thereby preventing protein-protein interactions.[7][16][17][18]
-
Surfactants (e.g., Polysorbates like Tween 20): These non-ionic detergents can prevent aggregation by competitively binding to hydrophobic interfaces and shielding exposed hydrophobic regions on the protein surface.[7][19]
-
Reducing Agents (e.g., DTT, TCEP): For proteins with cysteine residues, reducing agents are crucial to prevent the formation of intermolecular disulfide bonds, which leads to aggregation.[7][8]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving protein aggregation issues encountered during labeling.
Data Presentation: Optimizing Reaction Conditions
The following tables provide quantitative data to guide the optimization of your labeling protocol.
Table 1: Common Stabilizing Excipients and Their Recommended Concentrations
| Excipient Category | Example | Typical Concentration Range | Mechanism of Action |
| Amino Acids | L-Arginine | 50 - 500 mM | Suppresses aggregation by binding to hydrophobic and charged patches on the protein surface.[7][16][17][18] |
| L-Glutamate | 50 - 500 mM | Works synergistically with L-Arginine to enhance protein solubility.[7] | |
| Polyols/Sugars | Glycerol | 5 - 20% (v/v) | Acts as an osmolyte, stabilizing the native protein structure.[7] |
| Sucrose | 0.25 - 1 M | Preferentially excluded from the protein surface, favoring the compact native state.[7] | |
| Surfactants | Polysorbate 20 (Tween 20) | 0.01 - 0.1% (v/v) | Non-ionic detergent that reduces surface tension and shields hydrophobic regions.[7][19] |
| Reducing Agents | Dithiothreitol (DTT) | 1 - 10 mM | Prevents the formation of intermolecular disulfide bonds.[7][8] |
| TCEP | 0.5 - 5 mM | A more stable and effective reducing agent across a wider pH range.[7][8] |
Table 2: Key Parameters for Amine-Reactive (NHS-Ester) Labeling
| Parameter | Recommended Range | Considerations |
| pH | 7.2 - 8.5 | Optimal reactivity is at pH 8.3-8.5, but a lower pH (7.2-7.5) may be necessary for pH-sensitive proteins.[1][9] |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can increase reaction efficiency but also the risk of aggregation.[1] |
| Molar Excess of Label | 5 - 20 fold | A higher ratio increases the degree of labeling but also the risk of over-labeling and aggregation.[1] |
| Temperature | 4°C to Room Temperature | Lower temperatures (4°C) can slow down aggregation but will also slow the labeling reaction.[1] |
| Incubation Time | 1 - 4 hours | Longer incubation may be needed at lower temperatures or pH.[1] |
Experimental Protocols
Protocol 1: Amine-Reactive Labeling with Aggregation Prevention
This protocol provides a general procedure for labeling a protein with an amine-reactive dye (e.g., NHS-ester) while minimizing aggregation.
-
Protein Preparation:
-
If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer such as 100 mM sodium bicarbonate or 50 mM sodium borate, pH 8.3.[5]
-
Adjust the protein concentration to 1-5 mg/mL.[1]
-
If the protein is known to be unstable, consider adding a stabilizing excipient from Table 1 to the labeling buffer.
-
-
Labeling Reagent Preparation:
-
Immediately before use, dissolve the amine-reactive reagent in anhydrous DMSO or DMF to a concentration of 10-20 mM.[1]
-
-
Labeling Reaction:
-
Reaction Quenching (Optional):
-
To stop the reaction, add Tris buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
-
Purification:
-
Characterization:
-
Determine the protein concentration and degree of labeling (DOL) using spectrophotometry.
-
Assess the aggregation state of the labeled protein using techniques such as Dynamic Light Scattering (DLS) or analytical SEC.[3]
-
Protocol 2: Thiol-Reactive Labeling with Aggregation Prevention
This protocol outlines a general procedure for labeling a protein with a thiol-reactive dye (e.g., maleimide).
-
Protein Preparation and Reduction:
-
If the protein has disulfide bonds that need to be reduced to generate a free thiol, incubate with a 10-fold molar excess of DTT for 30-60 minutes.
-
Remove the excess reducing agent (if using DTT) using a desalting column. If using TCEP, removal is often not necessary for maleimide (B117702) reactions.[11]
-
Perform a buffer exchange into a suitable labeling buffer, such as 10-100 mM phosphate (B84403) buffer with EDTA, pH 7.0-7.5.[11] The buffer should be deoxygenated to prevent re-oxidation of the thiol.
-
Adjust the protein concentration to 50-100 µM.[11]
-
-
Labeling Reagent Preparation:
-
Immediately before use, prepare a 1-10 mM stock solution of the thiol-reactive reagent in a suitable solvent (e.g., DMSO or DMF).[11]
-
-
Labeling Reaction:
-
Reaction Quenching:
-
Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol or cysteine, to scavenge any unreacted labeling reagent.[20]
-
-
Purification:
-
Remove the excess label and quenching reagent using a desalting column or dialysis.
-
-
Characterization:
-
Determine the protein concentration and DOL.
-
Analyze the aggregation state of the final product by DLS or analytical SEC.
-
Signaling Pathways and Logical Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 9. lumiprobe.com [lumiprobe.com]
- 10. interchim.fr [interchim.fr]
- 11. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. utsouthwestern.edu [utsouthwestern.edu]
- 14. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 15. pharmtech.com [pharmtech.com]
- 16. researchgate.net [researchgate.net]
- 17. Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
Incomplete disulfide bond cleavage with DTT or TCEP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals encounter with incomplete disulfide bond cleavage using Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
Frequently Asked Questions (FAQs)
Q1: What are the main differences between DTT and TCEP for disulfide bond reduction?
A1: DTT and TCEP are both effective reducing agents, but they have distinct properties that make them suitable for different applications. TCEP is generally more stable, powerful, and versatile than DTT.[1][2] Key differences are summarized in the table below.
Q2: Why am I seeing incomplete reduction of my protein's disulfide bonds?
A2: Several factors can lead to incomplete disulfide bond reduction. These include:
-
Suboptimal pH: DTT's reducing power is limited to a pH range of >7, with an optimal range of 7.1 to 8.0.[3][4] TCEP is effective over a much broader pH range (1.5-8.5).[3][5]
-
Reagent Instability/Degradation: DTT is susceptible to air oxidation, especially at pH values above 7.5.[6] TCEP is more resistant to air oxidation but can be unstable in phosphate (B84403) buffers, particularly at neutral pH.[1][3] It is also light-sensitive.[5]
-
Insufficient Reductant Concentration: The concentration of the reducing agent may be too low to effectively reduce all disulfide bonds, especially for complex proteins with multiple or buried disulfide bonds.[7]
-
Inaccessible Disulfide Bonds: Some disulfide bonds may be buried within the protein's three-dimensional structure, making them inaccessible to the reducing agent without prior denaturation.[8][9]
-
Short Incubation Time: The reduction reaction may not have had enough time to go to completion. While reductions can be rapid (less than 5 minutes for TCEP in some cases), more stable disulfide bonds may require longer incubation times.[1][10]
-
Low Temperature: Lower temperatures can slow down the reaction rate. Increasing the temperature can enhance reduction efficiency.[4][8]
-
Presence of Interfering Substances: Components in the buffer, such as metal ions (e.g., nickel for DTT), can interfere with the reducing agent's activity.[3][6]
Q3: Can I use DTT or TCEP in the presence of metal ions?
A3: TCEP is the preferred reducing agent in the presence of metal ions used in techniques like immobilized metal affinity chromatography (IMAC), as it does not reduce metals like Ni2+.[2][3] DTT, on the other hand, is sensitive to nickel and its effectiveness can be compromised.[3]
Q4: Do I need to remove the reducing agent before downstream applications?
A4: DTT, being a thiol-containing reagent, often needs to be removed before subsequent steps like maleimide-based labeling to prevent interference.[6][11] TCEP is a thiol-free reducing agent and generally does not need to be removed before such applications.[1][2][11] However, TCEP is charged in solution and is not suitable for isoelectric focusing.[3][5]
Troubleshooting Guides
Issue 1: Incomplete Reduction Observed by SDS-PAGE or Mass Spectrometry
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | Adjust the buffer pH to the optimal range for your chosen reducing agent. For DTT, ensure the pH is above 7.0.[3] TCEP is effective over a wider pH range (1.5-8.5).[5] |
| Degraded Reducing Agent | Prepare fresh solutions of DTT or TCEP. Store stock solutions appropriately: DTT at -20°C under an inert atmosphere, and TCEP stock solutions at -20°C, protected from light.[5][12] |
| Insufficient Reductant Concentration | Increase the molar excess of the reducing agent. A 10-fold molar excess of TCEP is a common starting point.[10] For antibodies, DTT concentrations of 20 mM have shown maximal effects under certain conditions.[8] |
| Inaccessible Disulfide Bonds | Include a denaturing agent (e.g., 6 M guanidine (B92328) HCl, 8 M urea) in your buffer to unfold the protein and expose buried disulfide bonds.[13] |
| Inadequate Incubation Time or Temperature | Increase the incubation time (e.g., 30-60 minutes) and/or temperature (e.g., 37°C or 56°C) to facilitate the reduction reaction.[4][8][14] |
| Interfering Buffer Components | If using a phosphate buffer with TCEP, prepare the TCEP solution immediately before use due to its instability in this buffer.[10] If using DTT with IMAC-purified proteins, consider buffer exchange to remove metal ions. |
Issue 2: Variability in Reduction Efficiency Between Experiments
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inconsistent Reagent Preparation | Standardize the preparation of your reducing agent solutions. Always use high-quality, fresh reagents. |
| Air Oxidation of DTT | Degas your buffers before adding DTT to minimize oxidation.[12] Consider performing the reduction under an inert atmosphere (e.g., nitrogen or argon).[12] |
| Light Sensitivity of TCEP | Protect TCEP solutions from light by wrapping tubes in aluminum foil.[5] |
| Batch-to-Batch Variation in Protein Sample | Ensure consistency in your protein purification and storage to minimize variations in the initial state of disulfide bonds. |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for DTT and TCEP.
Table 1: Comparison of DTT and TCEP Properties
| Property | DTT (Dithiothreitol) | TCEP (Tris(2-carboxyethyl)phosphine) |
| Effective pH Range | > 7.0 (Optimal: 7.1-8.0)[3][4] | 1.5 - 8.5[3][5] |
| Stability | Susceptible to air oxidation, especially at pH > 7.5[6] | More resistant to air oxidation, but unstable in phosphate buffers at neutral pH.[1][3] Light sensitive.[5] |
| Odor | Strong, unpleasant sulfur smell[3] | Odorless[2][3] |
| Mechanism | Thiol-disulfide exchange[4] | Nucleophilic attack by phosphorus[5][14] |
| Compatibility with Metal Ions | Sensitive to nickel[3] | Does not reduce metals used in IMAC[2][3] |
| Need for Removal | Often required before thiol-reactive labeling[6][11] | Generally not required[1][2][11] |
Table 2: Recommended Working Concentrations and Conditions
| Application | DTT Concentration | TCEP Concentration | Typical Conditions |
| Maintaining Reduced Proteins | 1-10 mM[4] | 5-50 mM[11] | Room temperature or on ice |
| Complete Reduction for Electrophoresis | 50-100 mM[4] | 5-50 mM[11] | Incubate for 10-30 minutes at room temperature or higher (e.g., 37°C or 56°C)[4] |
| Reduction of Antibodies | 0.1-100 mM (8 thiols/antibody at 20-100 mM)[8] | ~2.75 molar equivalents for two interchain bonds[8] | 30 minutes at 37°C or 56°C[8] |
| General Protein Reduction | - | 10 mM | 30-60 minutes at 37°C[14] |
Experimental Protocols
Protocol 1: General Disulfide Bond Reduction for Analysis
This protocol describes a general procedure for reducing disulfide bonds in a protein sample prior to analysis by methods like mass spectrometry.
-
Sample Preparation: Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5) to a desired concentration.[14]
-
Reduction: Add TCEP solution to a final concentration of 10 mM or DTT to a final concentration of 20 mM.
-
Incubation: Incubate the mixture at 37°C for 30-60 minutes.[14] For DTT, incubation can be at room temperature or elevated temperatures (37°C or 56°C) for 10-30 minutes.[4]
-
Alkylation (Optional but Recommended): Cool the sample to room temperature. Add an alkylating agent (e.g., iodoacetamide (B48618) to a final concentration of 20-50 mM) to prevent the re-formation of disulfide bonds. Incubate in the dark at room temperature for 30 minutes.[14]
-
Quenching (if alkylating): Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.[14]
-
The reduced and alkylated protein is now ready for downstream processing.
Protocol 2: Quantification of Free Thiols using Ellman's Reagent (DTNB)
This protocol allows for the quantification of free sulfhydryl groups, which can be used to assess the efficiency of a reduction reaction.
-
Prepare DTNB Solution: Prepare a 10 mM solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).[14]
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing the reaction buffer and DTNB at a final concentration of 100 µM.[14]
-
Baseline Measurement: Place the cuvette in a spectrophotometer and record the baseline absorbance at 412 nm.[14]
-
Reaction Initiation: Add the protein sample containing free thiols to the cuvette and mix quickly.
-
Absorbance Measurement: Monitor the increase in absorbance at 412 nm until the reading stabilizes. The concentration of free thiols can be calculated using the molar absorptivity of the TNB2- product.
Visualizations
Caption: Experimental workflow for protein disulfide bond reduction.
Caption: Mechanism of disulfide bond cleavage by TCEP.
Caption: Troubleshooting logic for incomplete disulfide bond reduction.
References
- 1. broadpharm.com [broadpharm.com]
- 2. nbinno.com [nbinno.com]
- 3. agscientific.com [agscientific.com]
- 4. broadpharm.com [broadpharm.com]
- 5. goldbio.com [goldbio.com]
- 6. mstechno.co.jp [mstechno.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. Disulfide reduction using TCEP reaction [biosyn.com]
- 11. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Unexpected Mass Shifts in Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected mass shifts in their mass spectrometry (MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of unexpected mass shifts in MS analysis?
A1: Unexpected mass shifts, or deviations between the observed and theoretical mass-to-charge ratio (m/z), can originate from three main areas: the instrument itself, the sample and its preparation, or the data processing steps.[1][2][3] Instrument-related issues often involve improper calibration or fluctuations in the instrument's environment. Sample-related problems can include the formation of unexpected adducts, the presence of contaminants, or matrix effects.[4][5] Data processing artifacts can also be a source of error if not handled correctly.[6]
Q2: How often should I calibrate my mass spectrometer?
A2: The frequency of calibration depends on the type of instrument and the desired level of mass accuracy. For high-resolution instruments like Time-of-Flight (TOF) mass spectrometers, daily calibration checks are often recommended.[7] Quadrupole mass spectrometers may require calibration a few times per year.[7] However, it is crucial to recalibrate after any major maintenance, system reboot, or when you observe a drift in mass accuracy from expected values.[1][7]
Q3: What are common adducts that can cause mass shifts, and how can I identify them?
A3: Adducts are ions formed when an analyte molecule associates with other molecules or ions present in the sample or mobile phase.[8] Common adducts in positive ion mode include sodium ([M+Na]+), potassium ([M+K]+), and ammonium (B1175870) ([M+NH4]+). In negative ion mode, common adducts include formate (B1220265) ([M+HCOO]-) and acetate (B1210297) ([M+CH3COO]-).[9][10] Identifying these adducts involves calculating the mass difference between the observed peak and the expected molecular ion peak.
Q4: Can environmental factors affect mass accuracy?
A4: Yes, environmental factors can significantly impact mass accuracy. Fluctuations in laboratory temperature and humidity can affect the stability of the instrument's electronics and the flight time of ions in a TOF analyzer, leading to mass shifts.[11] It is essential to maintain a stable and controlled laboratory environment for optimal instrument performance.[11]
Troubleshooting Guides
Issue 1: Consistent Mass Shift Across All Analytes
This issue often points to a systematic error, most likely related to instrument calibration.
Troubleshooting Workflow:
References
- 1. cgspace.cgiar.org [cgspace.cgiar.org]
- 2. Mass shift in mass spectrometry imaging: comprehensive analysis and practical corrective workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Calibration and Qualification of Chromatography, Mass Spectrometry Instruments | Lab Manager [labmanager.com]
- 8. acdlabs.com [acdlabs.com]
- 9. support.waters.com [support.waters.com]
- 10. learning.sepscience.com [learning.sepscience.com]
- 11. rsc.org [rsc.org]
Technical Support Center: Disulfide-Containing Crosslinkers
Welcome to the technical support center for disulfide-containing crosslinkers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no crosslinking efficiency?
A1: Low crosslinking efficiency is a frequent issue that can stem from several factors:
-
Suboptimal pH: The reaction between a thiol (from a reduced cysteine) and a maleimide (B117702) group (a common partner in disulfide crosslinkers) is most efficient at a pH range of 6.5-7.5.[1] At this pH, the thiol group is sufficiently nucleophilic to react with the maleimide while minimizing side reactions.
-
Presence of Interfering Substances: Buffers containing primary amines (e.g., Tris or glycine) can compete with the target amine groups when using amine-reactive crosslinkers.[2] Similarly, thiol-containing reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol will directly compete with the cysteine residues on your protein for reaction with the crosslinker.[1]
-
Hydrolysis of the Crosslinker: Many crosslinking reagents are moisture-sensitive and can hydrolyze if not handled properly.[2] Stock solutions should be prepared fresh and used immediately.[2]
-
Insufficient Reagent Concentration: The molar excess of the crosslinker to the protein may need to be empirically optimized.[2][3]
-
Inaccessible Target Functional Groups: The cysteine residues intended for crosslinking may be buried within the protein's three-dimensional structure and therefore inaccessible to the crosslinker.[2]
Q2: My protein precipitates after adding the crosslinker. What should I do?
A2: Protein precipitation upon addition of a crosslinker is often due to over-crosslinking, which alters the protein's net charge and solubility.[2] To address this, consider the following:
-
Optimize Crosslinker-to-Protein Ratio: Perform a titration experiment to find the optimal molar excess of the crosslinker. Start with a lower ratio and gradually increase it.
-
Control Reaction Time: Shorten the incubation time to reduce the extent of crosslinking.
-
Adjust Buffer Conditions: The solubility of your protein is dependent on the buffer's pH and ionic strength. Ensure you are using a buffer that maintains the stability of your protein.
-
Consider a Different Crosslinker: If the problem persists, using a crosslinker with a longer spacer arm might be less likely to cause significant conformational changes that lead to precipitation.
Q3: How can I confirm that my disulfide crosslinking reaction was successful?
A3: Several methods can be used to verify the success of a crosslinking reaction:
-
SDS-PAGE Analysis: Run samples of your crosslinked protein on an SDS-PAGE gel under both reducing and non-reducing conditions.[4] In the non-reducing lane, you should observe a higher molecular weight band corresponding to the crosslinked complex.[4] This band should disappear or be significantly reduced in the lane with a reducing agent (like DTT or β-mercaptoethanol), which cleaves the disulfide bond.[4]
-
Western Blotting: If you have an antibody against one of the protein partners, you can use Western blotting to detect the high-molecular-weight crosslinked species.[4][5]
-
Mass Spectrometry (MS): For a more detailed analysis, mass spectrometry can be used to identify the crosslinked peptides and confirm the site of crosslinking.
Troubleshooting Guides
Problem 1: Low Yield of Crosslinked Product
This guide provides a step-by-step approach to troubleshoot and optimize your disulfide crosslinking reaction to improve the yield of your desired conjugate.
Problem 2: Non-Specific Binding and Aggregation
Non-specific binding can lead to high background signals and the formation of aggregates. This guide outlines steps to minimize these effects.
Experimental Protocols
Protocol 1: General Procedure for Disulfide Crosslinking
This protocol provides a general workflow for crosslinking two proteins using a disulfide-containing crosslinker.
Detailed Steps:
-
Protein Preparation: Dissolve your proteins in a suitable buffer (e.g., PBS) at a pH between 6.5 and 7.5. Ensure the buffer is free of primary amines and thiols.
-
Reduction of Disulfide Bonds (Optional): If you are targeting cysteine residues that are part of a disulfide bond, you will need to first reduce them. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred as it is a more effective reducing agent over a wider pH range compared to DTT.[6]
-
Removal of Reducing Agent: It is crucial to remove any excess reducing agent before adding the crosslinker.[6] This can be achieved using a desalting column or through dialysis.
-
Crosslinker Preparation: Prepare a stock solution of the disulfide-containing crosslinker in an appropriate organic solvent like DMSO or DMF immediately before use.[2]
-
Crosslinking Reaction: Add the desired molar excess of the crosslinker to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C. The optimal time may need to be determined empirically.
-
Quenching: Stop the reaction by adding a quenching reagent, such as L-cysteine or β-mercaptoethanol, to react with any excess crosslinker.
-
Analysis: Analyze the reaction products using SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: Verifying Crosslinking using SDS-PAGE
-
Prepare two aliquots of your crosslinked sample.
-
To one aliquot, add a non-reducing sample buffer (lacking DTT or β-mercaptoethanol).
-
To the second aliquot, add a reducing sample buffer (containing DTT or β-mercaptoethanol).
-
Heat both samples at 95-100°C for 5-10 minutes.
-
Load the samples onto an SDS-PAGE gel, along with un-crosslinked controls.
-
Run the gel and visualize the bands using a suitable staining method (e.g., Coomassie Blue).
-
Expected Result: In the non-reducing lane, a band corresponding to the higher molecular weight crosslinked product should be visible. This band should be absent or significantly diminished in the reducing lane, with a corresponding increase in the intensity of the bands for the individual protein components.
Data Tables
Table 1: Recommended pH Ranges for Common Crosslinker Chemistries
| Reactive Group | Target Functional Group | Optimal pH Range | Notes |
| Maleimide | Sulfhydryl (-SH) | 6.5 - 7.5 | Reaction with amines can occur at pH > 8.0.[1] |
| NHS Ester | Primary Amine (-NH2) | 7.0 - 8.5 | Hydrolysis increases with higher pH.[3] |
| Imidoester | Primary Amine (-NH2) | 8.0 - 10.0 | More stable at lower pH but reacts faster at higher pH.[3] |
| Pyridyl Disulfide | Sulfhydryl (-SH) | 7.0 - 8.0 | Forms a reversible disulfide bond. |
Table 2: Common Reducing and Quenching Agents
| Reagent | Type | Typical Concentration | Notes |
| Dithiothreitol (DTT) | Reducing Agent | 10-100 mM | Must be removed before adding thiol-reactive crosslinkers.[6] |
| Tris(2-carboxyethyl)phosphine (TCEP) | Reducing Agent | 1-20 mM | More stable and effective over a wider pH range than DTT.[6] |
| L-Cysteine | Quenching Agent | 10-50 mM | Quenches excess thiol-reactive crosslinkers. |
| β-Mercaptoethanol (BME) | Reducing/Quenching | 1-5% (v/v) in sample buffer | Commonly used in reducing SDS-PAGE sample buffers.[6] |
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. An optimized disulfide cross-linking protocol to determine interactions of proteins produced in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site‐Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome - PMC [pmc.ncbi.nlm.nih.gov]
Impact of organic solvents on Azidoethyl-SS-propionic NHS ester stability
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and handling of Azidoethyl-SS-propionic NHS ester, with a focus on its use in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Anhydrous (water-free) polar aprotic solvents are highly recommended. The most common choices are Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).[1][2] It is crucial to use a high-purity, anhydrous grade of these solvents to minimize hydrolysis of the NHS ester.[3]
Q2: How should I store the solid this compound reagent?
A2: The solid reagent should be stored at -20°C in a desiccated environment to protect it from moisture.[3] Before opening, the container should be allowed to equilibrate to room temperature to prevent water condensation, which can hydrolyze the NHS ester.[1]
Q3: Can I store this compound in a solvent?
A3: For short-term storage, solutions in anhydrous DMSO or DMF can be prepared and stored at -20°C or -80°C.[3] To ensure stability, it is best to prepare fresh solutions before use. If storing a stock solution, it should be aliquoted to avoid multiple freeze-thaw cycles and exposure to atmospheric moisture.[3]
Q4: What is the primary cause of this compound degradation in organic solvents?
A4: The primary cause of degradation is hydrolysis due to the presence of water. NHS esters are highly susceptible to hydrolysis, which cleaves the ester bond and renders the reagent inactive for conjugation to primary amines.[1][4]
Q5: At what pH is the NHS ester most stable?
A5: In aqueous solutions, NHS esters are most stable at acidic pH (around pH 6) and their rate of hydrolysis increases significantly with increasing pH. The half-life of a typical NHS ester can be several hours at pH 7, but only minutes at pH 8.6.[5] While reactions are often carried out at a slightly basic pH (7.2-8.5) to facilitate the reaction with primary amines, it's a trade-off with the stability of the NHS ester.[2][5]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low to no conjugation efficiency | Hydrolysis of the this compound. | - Use anhydrous DMSO or DMF to prepare your stock solution.[3]- Prepare the NHS ester solution immediately before use.- Allow the solid reagent to warm to room temperature before opening to prevent condensation.[1]- Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing for storage. |
| Presence of primary amines in the reaction buffer or solvent. | - Avoid buffers containing primary amines such as Tris or glycine.[1]- Use high-purity, amine-free solvents. Degraded DMF can contain dimethylamine. | |
| Inconsistent results between experiments | Degradation of the NHS ester stock solution over time. | - Aliquot the solid reagent or stock solution to minimize exposure to moisture and freeze-thaw cycles.[3]- Perform a stability test on your stock solution if it has been stored for an extended period (see Experimental Protocols section). |
| Precipitation of the reagent in the reaction mixture | Poor solubility of the NHS ester in the final reaction buffer. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but also compatible with your biomolecule. |
Data Presentation
Table 1: Illustrative Stability of this compound in Anhydrous Organic Solvents at Room Temperature
| Solvent | Time (hours) | Estimated Remaining Activity (%) |
| Anhydrous DMSO | 0 | 100 |
| 2 | >95 | |
| 8 | ~90 | |
| 24 | ~80 | |
| Anhydrous DMF | 0 | 100 |
| 2 | >95 | |
| 8 | ~88 | |
| 24 | ~75 |
Disclaimer: The data in this table are illustrative and based on the general stability of NHS esters. Actual stability may vary depending on the specific batch of the reagent, the water content of the solvent, and storage conditions. For critical applications, it is highly recommended to perform a stability assessment using the protocol provided below.
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol describes a method to determine the stability of this compound in an organic solvent over time by monitoring the amount of hydrolyzed product using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Microcentrifuge tubes
Procedure:
-
Preparation of Stock Solution:
-
On day 0, accurately weigh a small amount of this compound and dissolve it in a known volume of anhydrous DMSO or DMF to a final concentration of 10 mg/mL. This is your stock solution.
-
-
Time-Point Sampling:
-
Immediately after preparation (T=0), take an aliquot of the stock solution and dilute it to a suitable concentration for HPLC analysis (e.g., 1 mg/mL) with the initial mobile phase composition.
-
Store the remaining stock solution at room temperature in a sealed, light-protected container.
-
At subsequent time points (e.g., 2, 8, 24, 48 hours), take identical aliquots from the stock solution and prepare them for HPLC analysis in the same manner.
-
-
HPLC Analysis:
-
Set the UV detector to monitor at a wavelength where both the NHS ester and its hydrolyzed carboxylic acid product absorb (e.g., 214 nm and 260 nm).
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Inject a consistent volume of each time-point sample onto the HPLC.
-
Run a linear gradient to separate the NHS ester from its hydrolyzed product (e.g., from 5% to 95% Mobile Phase B over 20 minutes).
-
The hydrolyzed product is more polar and will typically have a shorter retention time than the parent NHS ester.
-
-
Data Analysis:
-
For each time point, integrate the peak area of the remaining this compound.
-
Calculate the percentage of remaining active NHS ester at each time point relative to the T=0 sample using the following formula:
% Remaining Activity = (Peak Area at Time X / Peak Area at Time 0) * 100%
-
Visualizations
References
How to assess the degree of labeling with Azidoethyl-SS-propionic NHS ester
Technical Support Center: Azidoethyl-SS-propionic NHS Ester Labeling
Welcome to the technical support center for assessing the degree of labeling with this compound. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to help you achieve and accurately measure your desired labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a chemical reagent used to introduce azide (B81097) groups onto proteins, antibodies, or other molecules containing primary amines. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines (e.g., the side chain of lysine (B10760008) residues) to form a stable amide bond. The molecule also contains a disulfide bond (SS), which allows the introduced label to be cleaved using reducing agents like DTT or TCEP. The terminal azide group can then be used in downstream applications, most commonly for "click chemistry" reactions.
Q2: How do I choose the right molar excess of the labeling reagent?
The optimal molar ratio of NHS ester to your protein depends on the number of available primary amines on your protein and the desired degree of labeling. A common starting point is a 20-fold molar excess. However, this may need to be optimized. Using too low a ratio can result in insufficient labeling, while too high a ratio can lead to protein precipitation or loss of function.
Q3: My protein precipitated during the labeling reaction. What should I do?
Protein precipitation can occur if the labeling reaction is too aggressive, either by using too high a concentration of the NHS ester or by altering the protein's surface charge too drastically.
-
Troubleshooting Steps:
-
Reduce the molar excess of the this compound in the next experiment.
-
Ensure the concentration of the organic solvent (like DMSO or DMF) used to dissolve the ester is kept to a minimum, typically below 10% (v/v) of the total reaction volume.
-
Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.
-
Check the pH of your reaction buffer; it should be in the physiological range of 7.2-8.5.
-
Q4: Which method is best for determining the degree of labeling?
The best method depends on the equipment available in your lab and the required accuracy.
-
TNBS Assay: A straightforward colorimetric method that is widely accessible. It measures the number of remaining (unlabeled) primary amines.
-
Fluorescence-Based Quantification: This involves "clicking" a fluorescent alkyne probe to the incorporated azide. It is highly sensitive and directly measures the incorporated label.
-
Mass Spectrometry: Provides the most accurate measurement by directly observing the mass increase of the protein after labeling. This method can resolve different labeled species.
Experimental Workflows and Protocols
Overall Experimental Workflow
The general process involves labeling your protein, removing the excess unreacted label, and then assessing the degree of labeling using one of several methods.
Caption: General workflow for protein labeling and assessment.
Protocol 1: TNBS Assay for Primary Amine Quantification
This method quantifies the number of primary amines remaining on the protein after the labeling reaction. By comparing this to the number of primary amines on an unlabeled control protein, the degree of labeling can be calculated.
Methodology:
-
Prepare a Standard Curve: Use a known concentration of your unlabeled protein or a standard like glycine (B1666218) to create a standard curve.
-
Sample Preparation: Prepare reactions in microplate wells for your unlabeled control protein and your azide-labeled protein. A typical setup includes 50 µL of protein sample (at ~1 mg/mL).
-
Reaction Initiation: To each well, add 50 µL of 0.1% (w/v) TNBS (2,4,6-trinitrobenzenesulfonic acid) in 0.1 M sodium bicarbonate buffer, pH 8.5.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Stop Reaction: Add 50 µL of 10% (w/v) SDS and 25 µL of 1 M HCl to each well to stop the reaction.
-
Measurement: Read the absorbance at 335 nm using a plate reader.
-
Calculation:
-
Calculate the concentration of primary amines in your samples using the standard curve.
-
Degree of Labeling (%) = [1 - (amines on labeled protein / amines on unlabeled protein)] * 100
-
Caption: Workflow for the TNBS colorimetric assay.
Protocol 2: Fluorescence-Based Quantification via Click Chemistry
This protocol directly quantifies the incorporated azide groups by "clicking" them to a fluorescent alkyne probe (e.g., a DBCO-fluorophore).
Methodology:
-
Prepare a Standard Curve: Use a known concentration of a free azide-containing small molecule (e.g., Azido-PEG-amine) to create a standard curve.
-
Click Reaction:
-
To your azide-labeled protein (e.g., 100 µg in 100 µL of PBS), add a fluorescent alkyne probe (e.g., DBCO-488) at a 5 to 10-fold molar excess over the estimated protein concentration.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification: Remove the unreacted fluorescent probe using a desalting column or spin filtration. This step is critical to reduce background signal.
-
Measurement: Measure the fluorescence of the labeled protein using a fluorometer or plate reader at the appropriate excitation and emission wavelengths for your chosen fluorophore (e.g., Ex/Em = 495/519 nm for a 488-dye).
-
Calculation:
-
Determine the concentration of the fluorophore in your sample by comparing its fluorescence to the standard curve.
-
Determine the protein concentration using a method like the BCA assay.
-
Degree of Labeling (moles of azide/mole of protein) = (moles of fluorophore) / (moles of protein).
-
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low or No Labeling | 1. Inactive NHS ester due to hydrolysis. | 1. Prepare the NHS ester stock solution fresh in anhydrous DMSO or DMF. Avoid moisture. |
| 2. Presence of primary amines (e.g., Tris, glycine) in the protein buffer. | 2. Exchange the protein into an amine-free buffer like PBS or HEPES before labeling. | |
| 3. Reaction pH is too low. | 3. Ensure the reaction buffer pH is between 7.2 and 8.5 for efficient reaction with primary amines. | |
| Inconsistent Results in TNBS Assay | 1. Interference from other molecules. | 1. Ensure all buffers used for the standard curve and samples are identical. |
| 2. Incomplete reaction. | 2. Ensure adequate incubation time and temperature (37°C for 1-2 hours). | |
| High Background in Fluorescence Assay | 1. Incomplete removal of unreacted fluorescent probe. | 1. Improve the purification step. Use a desalting column with the correct molecular weight cutoff or repeat the spin filtration step. |
| 2. Non-specific binding of the probe. | 2. Include a blocking agent like BSA in the click reaction buffer if non-specific binding is suspected. |
Data Presentation: Comparison of Methods
The degree of labeling is highly dependent on the protein and the reaction conditions. The table below provides a hypothetical comparison based on typical results for labeling a monoclonal antibody (mAb, ~150 kDa).
Table 1: Effect of Molar Ratio on Degree of Labeling (DOL)
| Molar Ratio (NHS Ester : mAb) | Expected DOL (TNBS Assay) | Expected DOL (Fluorescence Assay) | Expected DOL (Mass Spec) |
| 5:1 | 1 - 2 | 1 - 3 | 1.5 |
| 10:1 | 3 - 5 | 4 - 6 | 4.8 |
| 20:1 | 6 - 8 | 7 - 9 | 7.5 |
| 40:1 | 8 - 10 | 9 - 12 | 10.2 |
Table 2: Comparison of Assessment Method Characteristics
| Method | Principle | Pros | Cons |
| TNBS Assay | Measures remaining primary amines | - Simple and inexpensive- Uses standard lab equipment | - Indirect measurement- Can have interference |
| Fluorescence Assay | Measures incorporated azide via click chemistry | - Direct measurement- High sensitivity | - Requires fluorescent probe- Requires careful purification |
| Mass Spectrometry | Measures mass shift of the protein | - Highly accurate and precise- Provides distribution of species | - Requires specialized equipment- Can be low-throughput |
Minimizing intra-molecular crosslinking with Azidoethyl-SS-propionic NHS ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Azidoethyl-SS-propionic NHS ester. The focus is on minimizing intra-molecular crosslinking to favor the desired inter-molecular conjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinking reagent.[][2][3] It possesses two reactive groups:
-
An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (such as the side chain of lysine (B10760008) residues and the N-terminus of proteins) to form stable amide bonds.[4]
-
An azide group that can be used in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for the specific conjugation of molecules containing a compatible alkyne group.[][3]
A key feature of this crosslinker is the disulfide bond in its spacer arm, which can be cleaved by reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This allows for the release of conjugated molecules under specific conditions.[2][3]
Primary applications include:
-
Antibody-drug conjugate (ADC) development: Linking cytotoxic drugs to antibodies for targeted cancer therapy.[]
-
Protein-protein interaction studies: Covalently linking interacting proteins for identification and analysis.[]
-
Bioconjugation: Attaching molecules to proteins, peptides, or other biomolecules for various applications like diagnostics and imaging.[]
-
Surface modification: Immobilizing biomolecules onto surfaces for use in biosensors and other devices.[]
Q2: What is the difference between intra-molecular and inter-molecular crosslinking?
-
Intra-molecular crosslinking occurs when a single bifunctional crosslinker molecule reacts with two separate primary amines within the same protein molecule. This results in a modification of the protein's structure but does not link it to other molecules.
-
Inter-molecular crosslinking occurs when a single bifunctional crosslinker molecule reacts with primary amines on two different protein molecules, creating a covalent link between them. This is often the desired outcome in applications aiming to conjugate two different molecules or to study protein-protein interactions.
Q3: Why is minimizing intra-molecular crosslinking important?
Minimizing intra-molecular crosslinking is crucial when the experimental goal is to link two or more different molecules together (inter-molecular conjugation). Excessive intra-molecular crosslinking can lead to:
-
Reduced yield of the desired inter-molecular conjugate: The crosslinker is consumed in unproductive intra-molecular reactions.
-
Formation of undesired side products: This complicates purification and analysis of the final product.
-
Potential alteration of protein structure and function: Intra-molecular crosslinks can introduce conformational changes that may affect the biological activity of the protein.
Troubleshooting Guide: Minimizing Intra-molecular Crosslinking
Q4: I am observing low yields of my desired inter-molecular conjugate and suspect significant intra-molecular crosslinking. What are the key experimental parameters I should optimize?
Several factors influence the competition between intra- and inter-molecular crosslinking. The following parameters are critical to optimize:
-
Protein Concentration: Higher protein concentrations favor inter-molecular reactions.
-
Molar Ratio of Crosslinker to Protein: A lower molar excess of the crosslinker can reduce the likelihood of intra-molecular events.
-
Reaction Time: Shorter reaction times can limit the extent of both desired and undesired crosslinking.
-
Buffer pH and Composition: The pH affects the reactivity of both the NHS ester and the target amines.
Below is a detailed breakdown of how to approach the optimization of these parameters.
Optimizing Reaction Conditions to Favor Inter-molecular Crosslinking
| Parameter | Recommendation to Minimize Intra-molecular Crosslinking | Rationale |
| Protein Concentration | Increase the concentration of your protein(s). Aim for concentrations of 2-10 mg/mL. | At higher concentrations, protein molecules are in closer proximity, increasing the probability of a crosslinker reacting with two different molecules (inter-molecular) rather than two sites on the same molecule (intra-molecular). |
| Molar Ratio (Crosslinker:Protein) | Start with a lower molar excess of the crosslinker (e.g., 5:1 to 10:1) and titrate upwards if necessary. | A high excess of the crosslinker increases the statistical probability that a single protein molecule will be modified by multiple crosslinker molecules, some of which may then react intra-molecularly. |
| Reaction Time | Optimize the reaction time by performing a time-course experiment (e.g., 30 min, 1 hr, 2 hr). | While longer reaction times can increase overall conjugation, they can also lead to more side reactions, including intra-molecular crosslinking and hydrolysis of the NHS ester. Shorter, optimized times can favor the desired product.[5] |
| pH | Maintain the reaction pH between 7.2 and 8.5. An optimal starting point is often pH 8.3.[6][7][8] | This pH range is a compromise between maximizing the reactivity of primary amines (which are more nucleophilic when deprotonated at higher pH) and minimizing the hydrolysis of the NHS ester, which is accelerated at higher pH.[6][9] |
| Buffer Composition | Use an amine-free buffer such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer.[6][7] | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein for reaction with the NHS ester, reducing conjugation efficiency.[5][10] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Intra-molecular Crosslinking
This protocol provides a starting point for optimizing your conjugation reaction to favor inter-molecular crosslinking.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.5 (prepare fresh)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[5]
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or dialyze your protein into the Reaction Buffer at a concentration of 2-10 mg/mL.
-
-
Prepare the NHS Ester Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[6]
-
-
Perform the Conjugation Reaction:
-
Add a 5- to 10-fold molar excess of the dissolved NHS ester to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Quench the Reaction:
-
Purify the Conjugate:
-
Remove excess, unreacted crosslinker and by-products using a desalting column or by dialysis against a suitable storage buffer.
-
Protocol 2: Analytical Methods to Assess Crosslinking
A. SDS-PAGE Analysis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a straightforward method to visualize the extent of crosslinking.[11][12][13]
-
Collect aliquots from your reaction at different time points (e.g., 0, 15, 30, 60 minutes).
-
Quench the reaction in these aliquots immediately.
-
Prepare samples for SDS-PAGE under reducing and non-reducing conditions.
-
Non-reducing: Will show inter-molecular crosslinked species as higher molecular weight bands. Intra-molecularly crosslinked proteins may show a slight shift in mobility.
-
Reducing (with DTT or β-mercaptoethanol): Will cleave the disulfide bond in the crosslinker, reversing the inter-molecular crosslinks and causing the higher molecular weight bands to disappear.
-
-
Run the gel and stain with a suitable protein stain (e.g., Coomassie Blue).
B. Mass Spectrometry (MS) Analysis: Mass spectrometry provides a more detailed characterization of the crosslinked products.[14][15][16][17]
-
After the crosslinking reaction and purification, digest the protein conjugate with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Specialized software can then be used to identify the crosslinked peptides, confirming both inter- and intra-molecular linkages.
Visualizations
Caption: Reaction pathways for this compound.
Caption: Troubleshooting decision tree for optimizing crosslinking.
References
- 2. This compound, 2243566-44-9 | BroadPharm [broadpharm.com]
- 3. This compound | CAS: 2243566-44-9 | AxisPharm [axispharm.com]
- 4. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. de.lumiprobe.com [de.lumiprobe.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Analysis of Glycation-Induced Protein Cross-Linking Inhibition Using SDS-Polyacrylamide Gel Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Head-to-Head Comparison of Antibody Conjugation Linkers: Azidoethyl-SS-propionic NHS ester vs. SMCC
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of antibody-drug conjugates (ADCs), the choice of linker technology is a critical determinant of therapeutic success. The linker, a seemingly small component, profoundly influences the stability, efficacy, and safety profile of an ADC. This guide provides an objective, data-driven comparison of two prominent heterobifunctional crosslinkers: the cleavable Azidoethyl-SS-propionic NHS ester and the non-cleavable Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
Introduction to the Contestants
This compound is a modern, cleavable linker that offers a dual-reaction modality. It features an N-hydroxysuccinimide (NHS) ester for reaction with primary amines on the antibody, a disulfide bond that is susceptible to cleavage in the reducing intracellular environment, and an azide (B81097) group for highly specific "click chemistry" conjugation with an alkyne-modified payload.[1][2] This design allows for controlled drug release within the target cell.
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a well-established, non-cleavable crosslinker widely used in ADC development.[3] It also contains an NHS ester for antibody conjugation to lysine (B10760008) residues. Its other reactive group is a maleimide (B117702), which forms a stable thioether bond with a thiol-containing payload.[4] The release of the payload from an SMCC-linked ADC is dependent on the complete lysosomal degradation of the antibody.[5]
Chemical Properties and Mechanism of Action
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Linker Type | Cleavable[1] | Non-cleavable[3] |
| Antibody Reactive Group | NHS ester (reacts with primary amines, e.g., lysine)[2] | NHS ester (reacts with primary amines, e.g., lysine)[3] |
| Payload Reactive Group | Azide (for click chemistry with alkynes)[1] | Maleimide (reacts with thiols)[4] |
| Resulting Linkage | Disulfide bond[1] | Thioether bond[4] |
| Payload Release Mechanism | Reductive cleavage of the disulfide bond in the intracellular environment[6] | Proteolytic degradation of the antibody in the lysosome[5] |
Conjugation Workflow: A Tale of Two Chemistries
The conjugation process for both linkers typically involves a two-step approach to minimize antibody crosslinking.
This compound Conjugation Workflow
First, the NHS ester of the linker reacts with primary amines on the antibody. Following this, the azide-functionalized antibody is conjugated to an alkyne-containing payload via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reaction, commonly known as "click chemistry."[7]
SMCC Conjugation Workflow
The antibody is first activated with SMCC, introducing maleimide groups. After removing excess SMCC, the maleimide-activated antibody is then reacted with a thiol-containing payload to form the final ADC.[3]
Head-to-Head Performance Comparison
| Performance Metric | This compound (Disulfide Linker) | SMCC (Thioether Linker) | Supporting Data Insights |
| Conjugation Efficiency & Control | Potentially higher control and efficiency due to the bio-orthogonal nature of click chemistry.[7] | Well-established and efficient, but maleimide chemistry can be prone to side reactions and hydrolysis. | Studies comparing click chemistry to maleimide-thiol conjugation have shown that click chemistry can offer more defined stoichiometry and produce more homogeneous conjugates.[7] |
| Stability in Circulation | Generally lower stability compared to non-cleavable linkers. Disulfide bonds can be prematurely cleaved in the bloodstream.[6] | High stability in plasma, minimizing premature drug release.[5] | ADCs with non-cleavable linkers like SMCC generally exhibit a longer plasma half-life compared to those with cleavable linkers.[5] |
| Payload Release | Rapid release of the unmodified payload in the reducing environment of the tumor cell cytosol.[6] | Slower release of a payload-linker-amino acid complex after lysosomal degradation of the antibody.[5] | The release mechanism directly impacts the nature of the released drug. Disulfide cleavage yields the parent drug, while SMCC linkage results in a modified payload. |
| Bystander Effect | Capable of inducing a potent bystander effect if the released payload is membrane-permeable.[8] | Generally limited to no bystander effect as the released payload-linker complex is often charged and membrane-impermeable.[8] | The ability to kill neighboring antigen-negative tumor cells is a key advantage of many cleavable linkers, particularly in heterogeneous tumors.[8] |
| Therapeutic Index | Potentially higher efficacy due to the bystander effect, but this can be offset by lower stability and potential for off-target toxicity.[9] | Often associated with a better safety profile and a wider therapeutic window due to high stability and targeted payload release.[9] | The therapeutic index is a balance between efficacy and toxicity. Non-cleavable linkers often provide a better safety margin.[9] |
Experimental Protocols
General Protocol for Antibody Conjugation
1. Antibody Preparation:
-
Start with a purified antibody solution (1-10 mg/mL) in an amine-free buffer, such as phosphate-buffered saline (PBS), pH 7.2-7.5.
-
If the antibody buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.
2. Linker Activation of Antibody:
-
For this compound: Dissolve the linker in a dry, water-miscible organic solvent like DMSO or DMF to a stock concentration of 10-20 mM immediately before use. Add a 5- to 20-fold molar excess of the linker solution to the antibody solution. Incubate for 30-60 minutes at room temperature or 2 hours on ice.
-
For SMCC: Prepare a fresh stock solution of SMCC in DMSO or DMF (10-20 mM). Add a 5- to 20-fold molar excess to the antibody solution and incubate for 30-60 minutes at room temperature or 2 hours at 4°C.[3]
3. Removal of Excess Linker:
-
Remove unreacted linker using a desalting column (e.g., Sephadex G-25) equilibrated with the conjugation buffer.
4. Payload Conjugation:
-
For Azide-Functionalized Antibody: Prepare a stock solution of the alkyne-payload. If using a copper-catalyzed reaction, prepare solutions of a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a stabilizing ligand. Add the payload and catalyst to the activated antibody solution and incubate at room temperature for 1-4 hours. For strain-promoted click chemistry, simply add the DBCO- or BCN-containing payload and incubate.
-
For Maleimide-Activated Antibody: Prepare the thiol-containing payload. If the payload has a disulfide bond, it may need to be reduced first using a reducing agent like TCEP, followed by removal of the reducing agent. Add the thiol-payload to the maleimide-activated antibody and incubate for 1-2 hours at room temperature or overnight at 4°C.[3]
5. Purification of the ADC:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated payload and aggregated antibody.
In Vitro Cytotoxicity Assay (MTT Assay)
1. Cell Seeding:
-
Seed target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody (negative control), and free payload (positive control).
-
Treat the cells with the different concentrations and incubate for 72-96 hours.
3. MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
4. Formazan (B1609692) Solubilization:
-
Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
Conclusion
The choice between this compound and SMCC for antibody conjugation is a strategic decision that depends on the desired properties of the final ADC.
Choose this compound when:
-
A cleavable linker is desired for intracellular release of an unmodified payload.
-
A potent bystander effect is advantageous for treating heterogeneous tumors.
-
The high specificity and efficiency of click chemistry are beneficial for creating homogeneous ADCs.
Choose SMCC when:
-
A highly stable, non-cleavable linker is required to minimize off-target toxicity.
-
A wider therapeutic window and a better safety profile are prioritized.
-
A bystander effect is not necessary or desired.
Ultimately, the optimal linker technology must be determined empirically for each specific antibody, payload, and target indication. This guide provides a foundational understanding to aid in the rational design and development of next-generation antibody-drug conjugates.
References
- 1. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmasalmanac.com [pharmasalmanac.com]
A Head-to-Head Comparison of Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugates
A comprehensive guide for researchers, scientists, and drug development professionals on the critical choice of linker technology in ADC design.
The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker dictates the mechanism of payload release and significantly impacts the ADC's stability, potency, and overall therapeutic index. This guide provides an objective comparison of these two primary linker classes, supported by experimental data and detailed methodologies, to inform rational ADC design.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism. Cleavable linkers are designed to be labile under specific physiological conditions prevalent within the tumor microenvironment or inside tumor cells, while non-cleavable linkers rely on the complete degradation of the antibody backbone for payload release.[1]
Cleavable Linkers: These linkers act as a controlled-release system, utilizing various triggers to unleash the cytotoxic payload. Common cleavage mechanisms include:
-
Enzyme-sensitive: These linkers, such as the widely used valine-citrulline (vc) dipeptide, are designed to be cleaved by specific enzymes, like Cathepsin B, which are highly expressed in the lysosomes of tumor cells.[2][3]
-
pH-sensitive: Hydrazone linkers are a key example of this class. They remain stable at the physiological pH of the bloodstream (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5-6) and lysosomes (pH 4.8).[2]
-
Glutathione-sensitive: These linkers incorporate disulfide bonds that are readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher glutathione (B108866) concentration than the bloodstream.[2]
Non-Cleavable Linkers: In contrast, non-cleavable linkers, such as those based on a thioether bond (e.g., SMCC), form a highly stable connection between the antibody and the payload.[1][4] The release of the active drug, which remains attached to the linker and a single amino acid residue from the antibody, occurs only after the ADC is internalized by the target cell and the entire antibody is degraded by lysosomal proteases.[3][5]
Performance Comparison: A Data-Driven Analysis
The choice of linker technology has profound implications for the in vitro and in vivo performance of an ADC. The following tables summarize key quantitative data to facilitate a direct comparison.
| Parameter | Cleavable Linker (e.g., Val-Cit) | Non-Cleavable Linker (e.g., Thioether) | Key Implications |
| Mechanism of Release | Enzymatic cleavage (e.g., by Cathepsin B) in the lysosome.[3] | Proteolytic degradation of the antibody backbone in the lysosome.[3] | Dictates where and how the payload is released, impacting specificity. |
| Released Payload | Unmodified, potent payload.[3] | Payload attached to the linker and an amino acid residue.[3] | The nature of the released payload can affect its cell permeability and potency. |
| Plasma Stability | Generally lower, with potential for premature drug release. | Generally higher, leading to a more stable ADC in circulation.[3] | Higher stability reduces the risk of off-target toxicity. |
| Bystander Effect | High, due to the release of membrane-permeable payload.[3] | Low to negligible, as the released payload is charged and less permeable.[3][6] | The bystander effect can be advantageous for treating heterogeneous tumors. |
| Off-Target Toxicity | Higher potential due to premature release and bystander effect. | Lower potential due to higher stability and limited bystander effect.[3] | A critical consideration for the therapeutic window of the ADC. |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect.[3] | May be less effective as it relies on direct targeting of all cancer cells. | The tumor microenvironment plays a crucial role in linker selection. |
Table 1: Key Differences Between Cleavable and Non-Cleavable Linkers.
In Vitro Cytotoxicity
The potency of an ADC is typically assessed by its half-maximal inhibitory concentration (IC50) against cancer cell lines.
| ADC Configuration | Cell Line | Target Antigen | Linker Type | Payload | IC50 (ng/mL) |
| Trastuzumab-vc-MMAE | SK-BR-3 (High HER2) | HER2 | Cleavable (vc) | MMAE | ~13-50[5] |
| Trastuzumab-MCC-DM1 | SK-BR-3 (High HER2) | HER2 | Non-cleavable (MCC) | DM1 | Not specified[5] |
| Trastuzumab-vc-MMAE | MDA-MB-361-DYT2 (Moderate HER2) | HER2 | Cleavable (vc) | MMAE | ~25-80 (High DAR)[5] |
| Trastuzumab-MCC-DM1 | MDA-MB-361-DYT2 (Moderate HER2) | HER2 | Non-cleavable (MCC) | DM1 | Not specified[5] |
Table 2: Representative In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Technologies. Note: Direct comparison of IC50 values can be challenging due to variations in experimental conditions and payload potency.
In Vivo Efficacy
Preclinical animal models are essential for evaluating the anti-tumor activity of ADCs.
| ADC | Xenograft Model | Linker Type | Dose | Tumor Growth Inhibition (TGI) |
| anti-CD79b-vc-MMAE | Jeko-1 (Non-Hodgkin lymphoma) | Cleavable (vc) | Single intravenous bolus | Efficacious[7] |
| anti-CD79b-Exo-linker-MMAE | Jeko-1 (Non-Hodgkin lymphoma) | Cleavable (exo-linker) | Single intravenous bolus | Superior efficacy to vc-linker[7] |
| T-DXd (Trastuzumab deruxtecan) | NCI-N87 (Gastric cancer) | Cleavable (GGFG) | Not specified | High TGI[8] |
| Exo-linker ADC | NCI-N87 (Gastric cancer) | Cleavable (exo-linker) | Not specified | Comparable TGI to T-DXd[8] |
Table 3: Representative In Vivo Efficacy of ADCs.
Pharmacokinetics & Stability
The stability of the linker in circulation is a critical determinant of the ADC's safety and efficacy.
| ADC Analyte | Linker Type | Half-Life | Key Observation |
| Intact ADC | Cleavable (e.g., vc-MMAE) | Generally shorter | Potential for premature payload release.[3] |
| Intact ADC | Non-cleavable (e.g., MCC-DM1) | Generally longer | Higher stability in circulation.[3] |
| Free Payload | Cleavable | Higher plasma concentrations | Correlates with potential for off-target toxicity. |
| Free Payload | Non-cleavable | Lower plasma concentrations | Minimized premature release. |
Table 4: Representative Pharmacokinetic Parameters. Pharmacokinetic parameters are highly dependent on the specific antibody, payload, and experimental model.
Visualizing the Mechanisms
To further elucidate the distinct pathways of payload release, the following diagrams illustrate the signaling and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Bioconjugation: Navigating Alternatives to Azidoethyl-SS-propionic NHS Ester
For scientists and drug development professionals, the precise and controlled linkage of biomolecules is paramount. Azidoethyl-SS-propionic NHS ester has been a valuable tool, offering a cleavable disulfide bond and an azide (B81097) handle for "click" chemistry. However, the expanding landscape of bioconjugation demands a nuanced understanding of the available alternatives, each with unique strengths tailored to specific applications. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal crosslinking strategy.
Understanding the Core Reagent: this compound
This heterobifunctional crosslinker features an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (like those on lysine (B10760008) residues) and an azide group for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC). The incorporated disulfide bond allows for cleavage of the conjugate under reducing conditions, such as in the intracellular environment.
The Landscape of Alternatives: A Comparative Overview
The choice of a crosslinker is dictated by the desired stability of the linkage, the available functional groups on the biomolecules, and the specific biological question being addressed. Alternatives to this compound can be broadly categorized into non-cleavable and cleavable linkers, each with distinct advantages.
Non-Cleavable Linkers: For Stable, Long-Lasting Conjugates
When a permanent linkage is desired, non-cleavable crosslinkers offer high stability in biological systems.[1] These are ideal for applications such as immobilizing proteins on surfaces or creating stable antibody-drug conjugates (ADCs) where the entire antibody-linker-drug complex is internalized and degraded.[2][3]
Key Alternatives:
-
NHS Esters (Homobifunctional): Reagents like Disuccinimidyl suberate (B1241622) (DSS) and its water-soluble analog Bis(sulfosuccinimidyl) suberate (BS3) crosslink primary amines. They are widely used for studying protein-protein interactions.[4][5]
-
Maleimide-Based Heterobifunctional Linkers: Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and its water-soluble version, Sulfo-SMCC, are staples in ADC development.[2][6] They link primary amines to sulfhydryl groups (thiols) on cysteine residues. While highly efficient, the resulting thioether bond can sometimes undergo a retro-Michael reaction, leading to payload exchange in vivo.[7] Newer generation maleimides and alternative thiol-reactive groups like vinyl sulfones offer enhanced stability.[7]
-
Bioorthogonal "Click" Chemistry (Non-cleavable versions): Strain-promoted alkyne-azide cycloaddition (SPAAC) using reagents like DBCO-NHS ester provides a highly efficient and bioorthogonal method for linking molecules without the need for a cytotoxic copper catalyst, making it suitable for in vivo applications.[8][9]
Quantitative Comparison of Non-Cleavable Linker Performance
| Linker Type | Reactive Groups | Typical Conjugation Yield | Resulting Bond | Key Features |
| DSS | Amine-to-Amine (NHS ester) | Moderate to High | Amide | Well-established for crosslinking studies.[10] |
| SMCC | Amine-to-Thiol (NHS ester, Maleimide) | High (>90%)[7] | Amide, Thioether | Widely used in approved ADCs; potential for thioether instability.[2][7] |
| DBCO-NHS Ester | Amine-to-Azide (NHS ester, DBCO) | Very High (>95%)[11] | Amide, Triazole | Copper-free click chemistry, bioorthogonal, high efficiency.[9][11] |
| Vinyl Sulfone | Thiol-reactive | High (>90%)[7] | Thioether | Forms a stable, irreversible thioether bond.[7] |
Mechanism of Amine-Reactive Crosslinkers
Caption: Reaction of an NHS ester with a primary amine on a protein.
Cleavable Linkers: For Controlled Release
Cleavable linkers are designed to release their payload under specific physiological conditions, offering temporal and spatial control. This is particularly crucial for ADCs, where the cytotoxic drug must be released inside the target cancer cell to minimize off-target toxicity.[12][13]
Key Alternatives based on Cleavage Mechanism:
-
Enzyme-Cleavable Linkers: These incorporate peptide sequences that are substrates for proteases, like cathepsin B, which are abundant in the lysosomes of tumor cells. The most common motif is the valine-citrulline (Val-Cit) dipeptide.[1][12]
-
pH-Sensitive Linkers: These linkers, often containing a hydrazone bond, are stable at the physiological pH of blood (7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[12][14]
-
Glutathione-Sensitive (Disulfide) Linkers: The disulfide bond in the original this compound falls into this category. These are cleaved in the reducing environment of the cytoplasm, which has a much higher concentration of glutathione (B108866) (GSH) than the extracellular space.[12][]
-
Photo-Cleavable Linkers: These offer the highest degree of control, as cleavage is triggered by light of a specific wavelength. Linkers containing an o-nitrobenzyl group are a common example.[16][17]
Quantitative Comparison of Cleavable Linker Performance
| Linker Type | Cleavage Trigger | Cleavage Rate/Half-life | Key Features | | :--- | :--- | :--- | :--- | :--- | | Val-Cit (Enzyme-cleavable) | Cathepsin B | Val-Ala is cleaved at half the rate of Val-Cit by isolated Cathepsin B.[18] | High plasma stability and potent anti-tumor activity.[12] | | Hydrazone (pH-sensitive) | Acidic pH (4.5-5.5) | Half-life can range from minutes to hours depending on structure and pH.[14][19] | Variable plasma stability has been a challenge.[20] | | Disulfide (Redox-sensitive) | Glutathione (GSH) | Cleavage depends on GSH concentration and steric hindrance around the bond.[8][21] | Mimics a natural biological linkage. | | o-Nitrobenzyl (Photo-cleavable) | UV Light (~365 nm) | >80% decomposition within 10 minutes is achievable.[16][17] | Provides excellent spatial and temporal control. |
In Vitro Cytotoxicity of ADCs with Different Cleavable Linkers
| Linker Type | Payload | Target Cell Line | IC50 (pM) |
| Val-Cit | MMAE | HER2+ | 14.3[22] |
| β-Galactosidase-cleavable | MMAE | HER2+ | 8.8[22] |
| Sulfatase-cleavable | MMAE | HER2+ | 61[22] |
| Non-cleavable control | MMAE | HER2+ | 609[22] |
Note: Lower IC50 values indicate higher potency. Data is compiled from various sources and may not be directly comparable due to different experimental setups.
Signaling Pathway for ADC Internalization and Payload Release
Caption: ADC mechanism of action from binding to cell death.
Experimental Protocols
Detailed and reproducible protocols are essential for successful bioconjugation. Below are representative protocols for key alternative crosslinking strategies.
Protocol 1: Protein-Protein Crosslinking using DSS (Non-Cleavable)
Objective: To covalently crosslink interacting proteins using the homobifunctional NHS ester, DSS.
Materials:
-
Protein sample in amine-free buffer (e.g., PBS, HEPES, Borate buffer, pH 7-9).
-
DSS (Disuccinimidyl suberate).
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
-
Desalting column.
Procedure:
-
Equilibrate the DSS vial to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution of DSS (e.g., 25 mM) in anhydrous DMSO or DMF.
-
Add the DSS stock solution to the protein sample to achieve a final concentration of 0.25-5 mM. A 20- to 50-fold molar excess of crosslinker to protein is a common starting point for dilute protein solutions.[23]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris and incubate for 15 minutes at room temperature.[24]
-
Remove excess crosslinker and byproducts using a desalting column.
-
Analyze the crosslinked products by SDS-PAGE and Western blotting.
Protocol 2: Two-Step Antibody-Molecule Conjugation using SMCC (Non-Cleavable)
Objective: To conjugate a thiol-containing molecule to an antibody in a controlled, two-step process.
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
-
Anhydrous DMSO or DMF.
-
Thiol-containing molecule.
-
Buffer for thiol reaction (e.g., PBS, pH 6.5-7.5).
-
Desalting column.
Procedure:
-
Antibody Activation:
-
Prepare a stock solution of SMCC in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of SMCC to the antibody solution.[6]
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess SMCC using a desalting column equilibrated with the thiol reaction buffer.
-
-
Conjugation:
-
If the thiol-containing molecule has protected thiols (e.g., disulfide bonds), reduce them using a reducing agent like DTT or TCEP and subsequently remove the reducing agent.
-
Immediately add the thiol-containing molecule to the maleimide-activated antibody.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the antibody conjugate using an appropriate chromatography method (e.g., size exclusion or affinity chromatography).
-
Experimental Workflow for SMCC Conjugation
References
- 1. Cathepsin B Inhibitors: Combining Dipeptide Nitriles with an Occluding Loop Recognition Element by Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Cathepsin B Inhibitors: Combining Dipeptide Nitriles with an Occluding Loop Recognition Element by Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 16. seas.upenn.edu [seas.upenn.edu]
- 17. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. store.sangon.com [store.sangon.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Comparison: Azidoethyl-SS-propionic NHS Ester vs. DBCO-NHS Ester for Click Chemistry in Bioconjugation
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of linker can be as critical as the molecules being joined. This guide provides a detailed, data-driven comparison of two prominent NHS esters used in click chemistry: the cleavable Azidoethyl-SS-propionic NHS ester and the non-cleavable DBCO-NHS ester. We will delve into their reaction mechanisms, comparative performance data, and provide detailed experimental protocols to inform your selection process.
Executive Summary
At the heart of this comparison are two distinct strategies for bioconjugation. This compound offers a cleavable linkage, incorporating an azide (B81097) handle for versatile click chemistry reactions and a disulfide bond that can be broken under reducing conditions. This makes it an ideal choice for applications requiring the release of a conjugated molecule, such as in antibody-drug conjugates (ADCs) designed for targeted payload delivery.
On the other hand, DBCO-NHS ester (Dibenzocyclooctyne-NHS ester) provides a stable, non-cleavable linkage through strain-promoted alkyne-azide cycloaddition (SPAAC). This copper-free click chemistry is highly biocompatible, making it suitable for in vivo applications where the integrity of the conjugated complex is paramount.
Performance Characteristics: A Quantitative Look
The choice between these two linkers often comes down to a trade-off between reaction kinetics, biocompatibility, and the desired stability of the final conjugate.
| Feature | This compound | DBCO-NHS ester |
| Click Chemistry Type | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Cleavability | Cleavable (disulfide bond) | Non-cleavable |
| Biocompatibility | Lower for CuAAC (requires copper catalyst)[1]; High for SPAAC | High (copper-free)[2] |
| Reaction Kinetics (Second-Order Rate Constant, k₂) | CuAAC: ~1-100 M⁻¹s⁻¹ (with a suitable alkyne) SPAAC: ~0.07 M⁻¹s⁻¹ (with BCN, a comparable cyclooctyne)[3] | ~0.24 - 1.22 M⁻¹s⁻¹ (with benzyl (B1604629) azide or other azides)[3][4] |
| Linkage Stability | Triazole ring is highly stable; Disulfide bond is cleavable under reducing conditions (e.g., intracellular environment with glutathione)[5] | Highly stable triazole ring[6] |
| Primary Application | Antibody-Drug Conjugates (ADCs) requiring payload release, reversible bioconjugation[7] | In vivo imaging, stable bioconjugation, surface modification[2] |
Note: The kinetic data for this compound in a SPAAC reaction is estimated based on the reaction of benzyl azide with BCN, a strained cyclooctyne. The actual rate may vary.
Reaction Mechanisms and Workflows
The fundamental difference in the click chemistry reactions employed by these two esters dictates their respective workflows.
This compound: The Versatility of an Azide Handle
This linker first reacts with a primary amine on a biomolecule (e.g., a lysine (B10760008) residue on an antibody) via its NHS ester. The newly introduced azide group can then be conjugated to an alkyne-containing molecule through either CuAAC or SPAAC.
CuAAC Workflow:
DBCO-NHS Ester: The Power of Strain-Promoted Click Chemistry
Similar to the azide linker, the DBCO-NHS ester first attaches to a primary amine. The incorporated DBCO group then readily reacts with an azide-functionalized molecule in a catalyst-free SPAAC reaction.
SPAAC Workflow:
Decision Framework for Linker Selection
The choice between a cleavable azide linker and a non-cleavable DBCO linker is highly dependent on the specific application, particularly in the development of ADCs.
Experimental Protocols
Herein, we provide detailed protocols for the key experimental steps for both linkers.
Protocol 1: Antibody Labeling with NHS Esters (General)
This protocol is applicable for the initial labeling of an antibody with either this compound or DBCO-NHS ester.
Materials:
-
Antibody of interest (e.g., IgG) in a primary amine-free buffer (e.g., PBS, pH 7.4)
-
This compound or DBCO-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Preparation: Adjust the concentration of the antibody to 1-5 mg/mL in the Reaction Buffer.
-
NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in DMSO to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the antibody solution. The final volume of DMSO should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted NHS ester and quenching agent using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by UV-Vis spectrophotometry or mass spectrometry. The labeled antibody is now ready for the click chemistry step.
Protocol 2: CuAAC Reaction with Azide-Labeled Antibody
Materials:
-
Azide-labeled antibody (from Protocol 1)
-
Alkyne-containing molecule (e.g., a cytotoxic drug)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Copper-chelating ligand (e.g., THPTA) solution (e.g., 100 mM in water)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the azide-labeled antibody and the alkyne-containing molecule at a desired molar ratio (e.g., 1:5 antibody to alkyne).
-
Catalyst Preparation: In a separate tube, pre-mix the CuSO₄ solution and the THPTA solution.
-
Reaction Initiation: Add the copper/ligand mixture to the antibody/alkyne solution, followed by the freshly prepared sodium ascorbate solution to initiate the click reaction.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature.
-
Purification: Purify the resulting antibody conjugate using size-exclusion chromatography (SEC) or a desalting column to remove the copper catalyst, excess reagents, and byproducts.
Protocol 3: SPAAC Reaction with DBCO-Labeled Antibody
Materials:
-
DBCO-labeled antibody (from Protocol 1)
-
Azide-containing molecule
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: Combine the DBCO-labeled antibody and the azide-containing molecule in the Reaction Buffer. A 1.5- to 3-fold molar excess of the azide molecule is often used.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. For some less reactive pairs, incubation at 37°C may accelerate the reaction.
-
Purification: If necessary, purify the conjugate using SEC to remove any unreacted azide-containing molecule.
Protocol 4: Cleavage of the Disulfide Bond
Materials:
-
Disulfide-linked bioconjugate (from Protocol 2 using this compound)
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reduction: Add DTT or TCEP to the solution of the disulfide-linked bioconjugate to a final concentration of 10-50 mM (for DTT) or 1-5 mM (for TCEP).
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 37°C.
-
Analysis: The cleavage can be monitored and confirmed by techniques such as HPLC, SDS-PAGE (under reducing vs. non-reducing conditions), or mass spectrometry.
Conclusion
The choice between this compound and DBCO-NHS ester is a strategic one that should be guided by the end-goal of the bioconjugation. For applications demanding payload release, such as targeted cancer therapy with ADCs, the cleavable disulfide bond of the azide linker is a distinct advantage. Conversely, when creating highly stable bioconjugates for applications like in vivo imaging or diagnostics, the robust and biocompatible nature of the SPAAC reaction with the DBCO linker is often the superior choice. By understanding the quantitative differences in their performance and following optimized protocols, researchers can effectively leverage the unique strengths of each of these powerful click chemistry reagents.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 3. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the HPLC Characterization of Azidoethyl-SS-propionic NHS Ester Conjugates
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise characterization of the resulting conjugates is critical for ensuring efficacy, stability, and batch-to-batch consistency. The Azidoethyl-SS-propionic NHS ester is a versatile crosslinker that incorporates both a terminal azide (B81097) group for click chemistry applications and a disulfide bond that allows for cleavability in a reducing environment. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of these conjugates, providing valuable information on purity, stability, and the degree of labeling.
This guide provides a comparative overview of the characterization of this compound conjugates by Reversed-Phase HPLC (RP-HPLC), with a focus on comparing its performance against a common alternative, a non-cleavable Propargyl-NHS ester. This comparison will highlight the unique analytical considerations introduced by the cleavable disulfide bond.
Comparative Performance Data
The choice of crosslinker significantly impacts the characteristics of the final bioconjugate. The following table summarizes key performance parameters that can be assessed by HPLC for this compound conjugates and a non-cleavable propargyl-NHS ester alternative when conjugated to a model protein such as Bovine Serum Albumin (BSA).
| Parameter | This compound-BSA | Propargyl-NHS Ester-BSA | Analytical Method | Key Observations |
| Conjugation Efficiency | Typically 70-85% | Typically 75-90% | RP-HPLC with UV detection at 280 nm | The slightly lower apparent efficiency for the disulfide linker can sometimes be attributed to partial reduction or rearrangement during the reaction or analysis. |
| Retention Time Shift (vs. Unconjugated Protein) | Significant shift to later retention time | Significant shift to later retention time | RP-HPLC | The magnitude of the shift is dependent on the degree of labeling and the hydrophobicity of the linker. |
| Peak Purity | May show minor secondary peaks due to disulfide bond scrambling or reduction | Typically a single, well-defined peak for the conjugate | RP-HPLC | The presence of multiple peaks in the disulfide conjugate chromatogram necessitates further investigation, such as mass spectrometry, to identify the species. |
| Stability in Human Plasma (24h) | Moderate to high, with potential for some cleavage in the reducing environment of plasma | High, the amide bond is highly stable | RP-HPLC analysis of plasma samples over time | The cleavable nature of the disulfide linker is a key feature for drug delivery applications and can be monitored by observing the appearance of the unconjugated protein peak over time. |
| Confirmation of Conjugation (Post-Reduction) | Upon treatment with a reducing agent (e.g., DTT), the conjugate peak shifts back to the retention time of the unconjugated protein. | No change in retention time upon treatment with a reducing agent. | RP-HPLC | This is a definitive test to confirm the presence and accessibility of the cleavable disulfide bond in the this compound conjugate. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and characterization of bioconjugates.
Protocol 1: Conjugation of NHS Ester to a Model Protein (BSA)
-
Protein Preparation: Dissolve Bovine Serum Albumin (BSA) in an amine-free buffer, such as 0.1 M sodium phosphate (B84403) buffer with 150 mM NaCl at pH 7.5, to a final concentration of 5 mg/mL.
-
NHS Ester Preparation: Immediately before use, dissolve the this compound (or the alternative linker) in anhydrous dimethylsulfoxide (DMSO) to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10-fold molar excess of the dissolved NHS ester to the protein solution. Gently mix and allow the reaction to proceed for 1-2 hours at room temperature.
-
Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50 mM. Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.
-
Purification: Remove excess, unreacted crosslinker and quenching buffer using a desalting column (e.g., a spin column) equilibrated with the desired storage buffer (e.g., PBS).
Protocol 2: RP-HPLC Characterization of the Conjugate
-
Instrumentation: Utilize an HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
-
Gradient Conditions:
-
0-5 min: 10% B
-
5-35 min: Gradient from 10% to 90% B
-
35-40 min: 90% B
-
40-45 min: Gradient from 90% to 10% B
-
45-50 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the absorbance at 280 nm for the protein and at a wavelength appropriate for the linker if it contains a chromophore.
-
Sample Preparation: Dilute the purified conjugate to a concentration of 1 mg/mL in Mobile Phase A.
-
Analysis of Cleavability (for this compound conjugate):
-
Incubate an aliquot of the purified conjugate with 10 mM Dithiothreitol (DTT) for 30 minutes at 37°C.
-
Analyze the DTT-treated sample by RP-HPLC using the same method as the untreated sample.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in the conjugation and characterization process.
A Researcher's Guide to Validating Protein-Protein Interactions Identified with Azidoethyl-SS-propionic NHS Ester
For researchers, scientists, and drug development professionals, the accurate identification and validation of protein-protein interactions (PPIs) are critical for elucidating cellular pathways and identifying potential therapeutic targets. Azidoethyl-SS-propionic NHS ester is a versatile tool in this process, acting as a cleavable crosslinking agent that captures interacting proteins. This guide provides a comparative overview of methods to validate these interactions, supported by detailed experimental protocols and data presentation, to ensure the reliability of your findings.
Comparing Methodologies for PPI Validation
Once a potential PPI is identified using this compound, orthogonal validation is essential to confirm the interaction. The choice of validation method depends on the nature of the interaction, the availability of reagents, and the specific research question. Below is a comparison of common validation techniques.
| Validation Method | Principle | Advantages | Disadvantages |
| Co-Immunoprecipitation (Co-IP) followed by Western Blot | An antibody targets a known protein ("bait"), pulling it down from a cell lysate along with its interacting partners ("prey"). The presence of the prey protein is then detected by Western blotting. | - Confirms interaction in a cellular context.- Relatively straightforward and widely used.- Can validate interactions without the need for crosslinking. | - May miss transient or weak interactions.- Prone to non-specific binding, leading to false positives.- Requires specific antibodies for both bait and prey proteins. |
| Pull-Down Assay | A purified, tagged "bait" protein is immobilized on beads and incubated with a cell lysate or a purified "prey" protein. The interaction is detected by Western blotting for the prey protein. | - Can be performed in vitro, reducing cellular complexity.- Useful for confirming direct interactions.- Allows for greater control over experimental conditions. | - May not reflect the physiological context of the interaction.- Recombinant protein expression and purification are required.- Potential for non-specific binding to beads or the bait protein. |
| Far-Western Blotting | Proteins in a cell lysate are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a purified, labeled "bait" protein to detect a direct interaction with the immobilized "prey" protein. | - Detects direct protein-protein interactions.- Can identify interactions without the need for specific antibodies to the prey protein. | - Requires a purified, labeled bait protein.- The prey protein is denatured, which may disrupt the binding site.- Can have a lower signal-to-noise ratio. |
| Mass Spectrometry (MS) | Following immunoprecipitation of the crosslinked complex, the interacting proteins are identified by mass spectrometry. | - Provides an unbiased, global identification of interacting partners.- Can identify novel interactors.- High sensitivity and specificity. | - Requires specialized equipment and expertise.- Data analysis can be complex.- May not be suitable for validating a single, specific interaction. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide your validation studies.
Protocol 1: Co-Immunoprecipitation (Co-IP) for Validation
This protocol describes the validation of a PPI previously identified using this compound.
-
Cell Lysis:
-
Culture and harvest cells expressing the protein of interest.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with an antibody specific to the "bait" protein overnight at 4°C on a rotator.
-
Add fresh Protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
Collect the beads by centrifugation and wash three times with lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Probe the membrane with a primary antibody specific to the "prey" protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]
-
Protocol 2: In-Gel Digestion for Mass Spectrometry Analysis
This protocol is for preparing protein samples for identification by mass spectrometry after separation by SDS-PAGE.[2]
-
Gel Excision and Destaining:
-
Run the immunoprecipitated sample on an SDS-PAGE gel.
-
Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue).
-
Excise the protein band of interest with a clean scalpel.
-
Cut the gel band into small pieces (approximately 1x1 mm).
-
Destain the gel pieces with a solution of 50% acetonitrile (B52724) and 50 mM ammonium (B1175870) bicarbonate until the gel pieces are colorless.
-
-
Reduction and Alkylation:
-
Reduce the disulfide bonds by incubating the gel pieces in 10 mM dithiothreitol (B142953) (DTT) at 56°C for 1 hour.
-
Cool to room temperature and remove the DTT solution.
-
Alkylate the cysteine residues by incubating in 55 mM iodoacetamide (B48618) in the dark at room temperature for 45 minutes.
-
Wash the gel pieces with ammonium bicarbonate and dehydrate with acetonitrile.
-
-
In-Gel Digestion:
-
Peptide Extraction:
-
Extract the peptides from the gel pieces by sequential incubations with solutions of increasing acetonitrile concentration (e.g., 50% acetonitrile/5% formic acid).[3][4]
-
Pool the extracts and dry them in a vacuum centrifuge.
-
Resuspend the peptides in a solution suitable for mass spectrometry analysis (e.g., 0.1% formic acid).
-
Visualizing Workflows and Pathways
To better illustrate the experimental processes and biological contexts, the following diagrams are provided.
Caption: Workflow for PPI discovery and validation.
Caption: Example signaling pathway with a crosslinkable interaction.
References
- 1. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 2. Protocols: In-Gel Digestion & Mass Spectrometry for ID - Creative Proteomics [creative-proteomics.com]
- 3. In-gel digestion and extraction | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 4. UWPR [proteomicsresource.washington.edu]
A Head-to-Head Comparison: Sulfo-SMCC vs. Azidoethyl-SS-propionic NHS Ester in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical determinant of success in bioconjugation strategies. The choice between a stable, non-cleavable linker and a labile, cleavable linker can profoundly influence the functionality, stability, and therapeutic efficacy of the final conjugate. This guide provides an in-depth, objective comparison of two widely utilized heterobifunctional crosslinkers: the non-cleavable Sulfo-SMCC and the cleavable Azidoethyl-SS-propionic NHS ester.
This comparison delves into their mechanisms of action, performance metrics supported by available data, and detailed experimental protocols to empower researchers in making informed decisions for their specific applications, from fundamental research to the development of antibody-drug conjugates (ADCs).
At a Glance: Key Differences
| Feature | Sulfo-SMCC | This compound |
| Linkage Type | Non-cleavable thioether bond | Cleavable disulfide bond |
| Reactive Groups | NHS ester (reacts with primary amines) and Maleimide (B117702) (reacts with thiols) | NHS ester (reacts with primary amines), Azide (B81097) (for click chemistry), and a disulfide bond |
| Primary Application | Stable bioconjugates, immunoconjugates, ADCs with intracellular payload release upon lysosomal degradation.[1] | Cleavable bioconjugates, ADCs with payload release in the reducing environment of the cell, and applications requiring bioorthogonal ligation.[2][3] |
| Solubility | Water-soluble.[4] | Requires dissolution in an organic solvent (e.g., DMSO, DMF). |
| Release Mechanism | Enzymatic degradation of the protein backbone in lysosomes.[1] | Reduction of the disulfide bond in the cytoplasm.[2][3] |
Mechanism of Action
Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a water-soluble crosslinker that facilitates the formation of a stable, non-cleavable thioether bond between two biomolecules.[5] The process is a two-step reaction:
-
Amine Reaction: The N-hydroxysuccinimide (NHS) ester of Sulfo-SMCC reacts with primary amines (e.g., lysine (B10760008) residues) on the first biomolecule to form a stable amide bond. This reaction is most efficient at a pH range of 7.0-9.0.[5][6]
-
Thiol Reaction: The maleimide group of the now-activated first molecule then reacts specifically with a sulfhydryl (thiol) group (e.g., from a cysteine residue) on the second biomolecule to form a stable thioether bond. This reaction is optimally performed at a pH of 6.5 to 7.5.[5][6]
This compound is a heterobifunctional crosslinker that introduces a cleavable disulfide bond and an azide handle for bioorthogonal chemistry. Its mechanism involves:
-
Amine Reaction: Similar to Sulfo-SMCC, the NHS ester reacts with primary amines on a biomolecule.
-
Bioorthogonal Ligation: The azide group allows for a highly specific and efficient "click chemistry" reaction, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), with a molecule containing a strained alkyne (e.g., DBCO, BCN).[7][8] This creates a stable triazole linkage.[9]
-
Cleavage: The disulfide bond within the linker can be cleaved under reducing conditions, such as the intracellular environment of a cell, releasing the conjugated molecule.[2][3]
Performance Comparison
| Parameter | Sulfo-SMCC | This compound |
| Conjugation Efficiency | Generally high, but can be influenced by factors such as pH, temperature, and reactant concentrations. A 10- to 50-fold molar excess of the crosslinker over the protein is typically recommended.[10] | NHS ester reaction efficiency is variable. The subsequent click chemistry step (SPAAC) is typically very high-yielding (>95%).[11] |
| Linkage Stability | Forms a highly stable thioether bond that is resistant to cleavage in biological systems.[12] However, maleimide-thiol adducts can undergo a retro-Michael reaction, leading to potential exchange with other thiols like glutathione. | The disulfide bond is stable in circulation but is designed to be cleaved in the reducing environment of the cell cytoplasm.[2][3] The triazole ring formed via click chemistry is extremely stable.[9] |
| Control over Conjugation | The reaction with lysine residues can lead to a heterogeneous mixture of conjugates with varying drug-to-antibody ratios (DARs). | The two-step nature of the reaction (amine modification followed by click chemistry) can offer more control over the final conjugate. |
| Impact on Protein Function | The random nature of conjugation to lysine residues can potentially impact the antigen-binding affinity or overall function of a protein if critical lysines are modified. | Similar to Sulfo-SMCC, the initial NHS ester reaction can affect protein function. The bioorthogonal nature of the click chemistry step is less likely to interfere with biological activity. The cleavable nature of the linker can restore the native function of the released molecule.[2][3] |
Experimental Protocols
Protocol 1: Two-Step Bioconjugation using Sulfo-SMCC
Materials:
-
Amine-containing protein (Protein-NH2) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Sulfo-SMCC
-
Sulfhydryl-containing molecule (Molecule-SH)
-
Desalting columns
-
Conjugation buffer (e.g., PBS, pH 7.2-7.5)
Procedure:
-
Protein Preparation: Prepare the amine-containing protein (Protein-NH2) in the conjugation buffer at a concentration of 1-10 mg/mL.[8]
-
Sulfo-SMCC Preparation: Immediately before use, dissolve Sulfo-SMCC in water or the conjugation buffer to a concentration of approximately 10 mg/mL.[6]
-
Activation of Protein-NH2:
-
Removal of Excess Sulfo-SMCC: Remove unreacted Sulfo-SMCC using a desalting column equilibrated with the conjugation buffer.[8]
-
Conjugation to Molecule-SH:
-
Add the sulfhydryl-containing molecule (Molecule-SH) to the purified, maleimide-activated Protein-NH2. The molar ratio will depend on the desired degree of labeling.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[8]
-
-
Purification: Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted molecules.[13]
Protocol 2: Two-Step Bioconjugation using this compound followed by SPAAC
Materials:
-
Amine-containing protein (Protein-NH2) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Strained alkyne-containing molecule (e.g., DBCO-payload)
-
Desalting columns
-
Conjugation buffer (e.g., PBS, pH 7.2-7.5)
Procedure:
-
Protein Preparation: Prepare the amine-containing protein (Protein-NH2) in the conjugation buffer.
-
Azido-Linker Preparation: Dissolve this compound in anhydrous DMSO or DMF to create a stock solution.
-
Azide-Modification of Protein-NH2:
-
Add the desired molar excess of the azido-linker stock solution to the Protein-NH2 solution.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Removal of Excess Linker: Remove unreacted linker using a desalting column equilibrated with the conjugation buffer.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
-
Add the strained alkyne-containing molecule to the purified, azide-modified protein.
-
Incubate the reaction for 1-12 hours at room temperature or 37°C. The reaction progress can be monitored by techniques like HPLC or mass spectrometry.
-
-
Purification: Purify the final conjugate using size-exclusion chromatography or dialysis.
Visualizing the Processes
Conclusion
The choice between Sulfo-SMCC and this compound is fundamentally a decision between a stable, non-cleavable linkage and a cleavable one with bioorthogonal handles.
Sulfo-SMCC is an excellent choice for creating highly stable bioconjugates where the release of the payload is intended to occur through the complete degradation of the protein carrier within the lysosomal compartment of the cell. Its water solubility is a significant advantage, simplifying the reaction setup and minimizing the potential for protein denaturation that can be caused by organic solvents.[4]
This compound , on the other hand, offers a more sophisticated approach for applications requiring controlled release of the conjugated molecule. The cleavable disulfide bond allows for payload release in the reducing environment of the cytoplasm, which can be advantageous for certain drug delivery strategies.[2][3] Furthermore, the inclusion of an azide group opens the door to highly specific and efficient bioorthogonal "click" chemistry, providing greater control over the final conjugate structure.
Ultimately, the optimal choice will depend on the specific requirements of the application, including the nature of the biomolecules to be conjugated, the desired release mechanism, and the in vivo or in vitro environment in which the conjugate will be used. Researchers should carefully consider the trade-offs between stability, cleavability, and the complexity of the conjugation chemistry to select the most suitable crosslinker for their research and development goals.
References
- 1. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of an in vivo cleavable disulfide linker in recombinant fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of an in vivo cleavable disulfide linker in recombinant fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
Navigating the Plasma Proteome: A Comparative Guide to Disulfide Linker Stability
For researchers, scientists, and drug development professionals, the stability of linkers in antibody-drug conjugates (ADCs) is a critical determinant of therapeutic efficacy and safety. This guide provides an objective comparison of the plasma stability of various disulfide-containing linkers, supported by experimental data and detailed methodologies.
The rational design of ADCs hinges on a delicate balance: the linker must be stable enough to prevent premature payload release in systemic circulation, yet labile enough to ensure efficient drug delivery within the target cell. Disulfide linkers have emerged as a popular choice for their susceptibility to the reducing environment of the cytoplasm. However, their stability in plasma—a complex milieu containing various thiols—can vary significantly, primarily influenced by the steric hindrance around the disulfide bond.
Comparative Plasma Stability of Disulfide Linkers
The stability of disulfide linkers in plasma is a key factor in determining the therapeutic window of an antibody-drug conjugate (ADC). Premature cleavage of the linker can lead to off-target toxicity and reduced efficacy. The data presented below, collated from various studies, highlights the impact of steric hindrance on the plasma stability of maytansinoid-based ADCs. Increased steric hindrance, typically achieved by introducing methyl groups adjacent to the disulfide bond, generally correlates with enhanced stability.
| Linker Name/Structure | Description | Payload | Species | Half-life in Plasma (t½) | Reference |
| huC242-SPP-DM1 | Less hindered disulfide linker | DM1 | Mouse | ~2-3 days | [1] |
| huC242-SPDB-DM4 | More hindered disulfide linker with two methyl groups on the maytansinoid side | DM4 | Mouse | ~4-5 days | [2] |
| LC-K149C-DM1 | Unhindered disulfide directly conjugated to an engineered cysteine | DM1 | Mouse | > 7 days (over 50% remaining) | [3] |
Note: The data presented is compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution.
The Mechanism of Disulfide Cleavage in Plasma
Disulfide bonds in linkers are primarily cleaved in plasma through thiol-disulfide exchange reactions. Free thiols present in plasma, such as cysteine and glutathione, can attack the disulfide bond, leading to the release of the payload. The rate of this cleavage is significantly influenced by the accessibility of the disulfide bond, which can be modulated by introducing sterically hindering groups.
Caption: Mechanism of disulfide linker cleavage in plasma via thiol-disulfide exchange.
Experimental Protocols for Assessing Plasma Stability
Accurate assessment of disulfide linker stability is crucial for the development of effective and safe ADCs. Below are detailed methodologies for key experiments cited in the literature.
In Vitro Plasma Stability Assay
This assay is a fundamental method to determine the rate of payload deconjugation from an ADC in a plasma environment over time.
Objective: To quantify the stability of a disulfide-containing ADC in plasma from various species (e.g., human, mouse, rat).
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Plasma (e.g., human, mouse, rat), anticoagulated with heparin or EDTA
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Sample collection tubes
-
Affinity capture reagents (e.g., Protein A/G magnetic beads, anti-human IgG antibody)
-
LC-MS/MS system
Procedure:
-
ADC Incubation: The ADC is incubated in the plasma of the chosen species at a specific concentration (e.g., 50-100 µg/mL) at 37°C. A control sample of the ADC in PBS is also prepared.
-
Time-Point Sampling: Aliquots of the plasma-ADC mixture are collected at various time points (e.g., 0, 1, 6, 24, 48, 72, and 144 hours).
-
Quenching and Storage: Immediately after collection, samples are placed on ice to stop the reaction and can be stored at -80°C until analysis.
-
ADC Capture: The ADC is isolated from the plasma using affinity capture methods. For instance, Protein A/G magnetic beads can be used to capture the antibody portion of the ADC.
-
Sample Preparation for Analysis:
-
For Drug-to-Antibody Ratio (DAR) Analysis: The captured ADC is eluted and analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the average number of drug molecules attached to each antibody over time.
-
For Free Payload Analysis: The supernatant after ADC capture can be analyzed by LC-MS/MS to quantify the amount of released (free) payload in the plasma.
-
In Vivo Plasma Stability Study in Mice
This study provides a more physiologically relevant assessment of ADC stability in a living organism.
Objective: To determine the pharmacokinetic profile and in vivo stability of a disulfide-containing ADC in mice.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Appropriate mouse strain (e.g., SCID, BALB/c)
-
Dosing and blood collection equipment
-
Centrifuge for plasma separation
-
Analytical equipment as described in the in vitro assay.
Procedure:
-
ADC Administration: The ADC is administered to a cohort of mice, typically via intravenous (IV) injection at a specified dose (e.g., 1-10 mg/kg).
-
Blood Sampling: Blood samples are collected from the mice at predetermined time points (e.g., 5 minutes, 1, 6, 24, 48, 96, and 168 hours post-dose).
-
Plasma Preparation: The collected blood is processed to separate the plasma.
-
Sample Analysis: The plasma samples are then analyzed using the same methods described in the in vitro assay (affinity capture followed by LC-MS or LC-MS/MS) to determine the DAR and/or the concentration of free payload over time.
-
Data Analysis: The data is used to calculate the pharmacokinetic parameters of the ADC, including its half-life in circulation.
Caption: Workflow for in vitro and in vivo plasma stability assessment of ADCs.
Conclusion
The stability of disulfide-containing linkers in plasma is a multifaceted challenge that requires careful consideration of steric and electronic factors. As demonstrated by the compiled data, increasing steric hindrance around the disulfide bond is a viable strategy to enhance plasma stability and improve the therapeutic index of ADCs. The provided experimental protocols offer a robust framework for researchers to evaluate and compare the stability of novel linker designs, ultimately contributing to the development of safer and more effective targeted cancer therapies.
References
A Researcher's Guide to Cleavable Linkers: Maximizing Efficacy in Targeted Drug Delivery
For researchers, scientists, and drug development professionals at the forefront of targeted therapeutics, the choice of a cleavable linker is a critical determinant of a drug conjugate's success. This guide provides an objective comparison of the three primary classes of cleavable linkers—protease-sensitive, pH-sensitive, and glutathione-sensitive—supported by quantitative data and detailed experimental protocols to aid in the selection of the optimal linker for your specific application.
Cleavable linkers are designed to remain stable in systemic circulation and selectively release their potent payloads under specific physiological conditions prevalent within the tumor microenvironment or inside cancer cells.[1] This targeted release mechanism is paramount for maximizing on-target efficacy while minimizing off-target toxicity.[1] The ideal linker ensures that the cytotoxic agent is delivered preferentially to the tumor site, thereby enhancing the therapeutic window of the drug conjugate.[2]
Quantitative Comparison of Cleavable Linker Performance
The selection of a cleavable linker significantly influences the stability, potency, and overall therapeutic index of an antibody-drug conjugate (ADC). The following tables summarize key quantitative data from various studies to facilitate a direct comparison of different linker technologies.
Table 1: Plasma Stability of Common Cleavable Linkers
A crucial characteristic of an effective linker is its stability in the bloodstream. Premature release of the payload can lead to systemic toxicity and diminished efficacy.[1]
| Linker Type | Linker Example | Half-life (t½) in Human Plasma | Key Considerations |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days[3] | Highly stable in human plasma, but can show lower stability in mouse plasma due to carboxylesterase activity.[3][4] |
| Valine-Alanine (Val-Ala) | Stable[3] | Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[5] | |
| Glutamic acid-Valine-Citrulline (EVCit) | Stable (>28 days)[1] | Designed for enhanced stability in mouse plasma while maintaining susceptibility to cathepsin-mediated cleavage.[1] | |
| pH-Sensitive | Hydrazone | ~2 days[5][6] | Demonstrates pH-dependent hydrolysis but can exhibit instability in circulation, leading to premature drug release.[6][7] |
| Silyl Ether | > 7 days[5] | A newer generation acid-cleavable linker with significantly improved plasma stability compared to hydrazone linkers.[5] | |
| Glutathione-Sensitive | Disulfide | Variable[3] | Stability can be modulated by introducing steric hindrance around the disulfide bond.[8] |
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Cleavable Linkers
The in vitro cytotoxicity of an ADC, typically expressed as the half-maximal inhibitory concentration (IC50), is a measure of its potency against cancer cell lines. Lower IC50 values indicate higher potency.
| Linker Type | Payload | Target Antigen/Cell Line | IC50 (pM) | Notable Findings |
| Protease-Sensitive | MMAE | HER2+ | 61 (Sulfatase-cleavable)[5] | Showed higher cytotoxicity compared to a non-cleavable ADC and comparable potency to a Val-Ala ADC.[5] |
| MMAE | HER2+ (Val-Ala) | 92[5] | Demonstrates potent cell-killing activity. | |
| pH-Sensitive | Doxorubicin | BR96 | - | Early example of an acid-cleavable linker, though stability issues were noted.[7] |
| Glutathione-Sensitive | Maytansinoid (DM1) | CanAg | - | The activity of disulfide-linked ADCs can be influenced by the degree of steric hindrance. |
Note: The data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups, including the specific antibody, payload, and cell lines used.
The "Bystander Effect": A Key Advantage of Cleavable Linkers
A significant benefit of many cleavable linkers is their capacity to induce a "bystander effect".[1] This phenomenon occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cell and eliminates adjacent antigen-negative tumor cells.[1] This is particularly advantageous in the treatment of heterogeneous tumors where not all cancer cells express the target antigen.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures involved in evaluating cleavable linkers is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the ADC internalization and payload release pathway, as well as a typical experimental workflow for assessing linker cleavage.
Figure 1. ADC internalization and payload release pathway.
Figure 2. General experimental workflow for in vitro linker cleavage assay.
Detailed Experimental Protocols
To facilitate the rigorous evaluation of ADCs with different cleavable linkers, detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.
Materials:
-
Test ADC
-
Control plasma (human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (B52724) (ACN) with internal standard
-
Protein A or Protein G affinity chromatography beads
-
LC-MS system
Procedure:
-
Thaw frozen plasma at 37°C and centrifuge to remove any precipitates.
-
Prepare a stock solution of the test ADC in a suitable buffer (e.g., PBS).
-
Spike the test ADC into the pre-warmed plasma to a final concentration of 1-10 µM. The final volume of the ADC solution should be a small percentage of the total plasma volume (e.g., <5%) to avoid significant dilution of plasma components.
-
Incubate the mixture at 37°C with gentle agitation.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, 96 hours), withdraw an aliquot of the plasma-ADC mixture.
-
To measure the intact ADC (Drug-to-Antibody Ratio - DAR):
-
Immediately add the aliquot to cold PBS to stop the reaction.
-
Capture the ADC from the diluted plasma sample using Protein A or Protein G affinity beads.
-
Wash the beads to remove non-specifically bound plasma proteins.
-
Elute the ADC and analyze by LC-MS to determine the average DAR. A decrease in DAR over time indicates linker cleavage.[1]
-
-
To measure the released payload:
-
Immediately quench the reaction by adding the plasma aliquot to 3 volumes of cold acetonitrile containing an internal standard.
-
Vortex and centrifuge to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS to quantify the concentration of the free payload.[1]
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to calculate the half-life (t½) of the ADC in plasma.[1]
Protocol 2: In Vitro Cathepsin B Cleavage Assay (for Protease-Sensitive Linkers)
Objective: To determine the rate of payload release from an ADC in the presence of the lysosomal protease Cathepsin B.[]
Materials:
-
Test ADC with a protease-sensitive linker (e.g., Val-Cit)
-
Recombinant human Cathepsin B
-
Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.0)
-
Reaction quenching solution (e.g., acetonitrile)
-
LC-MS system
Procedure:
-
Activate the recombinant Cathepsin B according to the manufacturer's instructions.
-
In a microcentrifuge tube, combine the test ADC (final concentration ~1-10 µM) with the pre-warmed Cathepsin B assay buffer.
-
Initiate the cleavage reaction by adding the activated Cathepsin B (final concentration ~20-100 nM).
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a quenching solution.
-
Analyze the samples by LC-MS to quantify the amount of released payload and remaining intact ADC.
Data Analysis: Plot the concentration of the released payload against time to determine the initial rate of cleavage.
Protocol 3: Acid-Catalyzed Cleavage Assay (for pH-Sensitive Linkers)
Objective: To evaluate the cleavage rate of a pH-sensitive linker (e.g., hydrazone) under acidic conditions mimicking the endosomal/lysosomal environment.
Materials:
-
Test ADC with a pH-sensitive linker
-
Assay buffer at physiological pH (e.g., PBS, pH 7.4)
-
Assay buffer at acidic pH (e.g., 50 mM sodium acetate, pH 5.0)
-
Reaction quenching solution (e.g., a basic buffer to neutralize the acid)
-
LC-MS system
Procedure:
-
Prepare two sets of reaction mixtures. In one set, dilute the test ADC in the pH 7.4 buffer, and in the other set, dilute it in the pH 5.0 buffer.
-
Incubate both sets of reactions at 37°C.
-
At specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), take an aliquot from each reaction.
-
Quench the reaction immediately.
-
Analyze the samples by LC-MS to quantify the amount of released payload and intact ADC in both conditions.
Data Analysis: Compare the rate of payload release at pH 5.0 to that at pH 7.4 to determine the acid-lability of the linker.
Protocol 4: Glutathione-Mediated Cleavage Assay (for Disulfide Linkers)
Objective: To assess the cleavage of a disulfide linker in a reducing environment that mimics the intracellular cytoplasm.
Materials:
-
Test ADC with a disulfide linker
-
Assay buffer (e.g., PBS, pH 7.4)
-
Glutathione (GSH) stock solution
-
Reaction quenching solution
-
LC-MS system
Procedure:
-
Prepare a reaction mixture containing the test ADC in the assay buffer.
-
Initiate the cleavage by adding GSH to a final concentration that reflects intracellular levels (e.g., 1-10 mM).
-
As a control, prepare a similar reaction mixture without GSH.
-
Incubate both reactions at 37°C.
-
At different time points, take aliquots from both the GSH-containing and control reactions.
-
Quench the reactions and analyze by LC-MS to measure the extent of payload release.
Data Analysis: Compare the amount of payload released in the presence and absence of GSH to determine the susceptibility of the disulfide linker to reduction.
References
- 1. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. adcreview.com [adcreview.com]
- 8. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
A Researcher's Guide to Crosslinker Fragmentation: Comparing Chemically Cleavable and MS-Cleavable Reagents
In the field of structural proteomics, chemical crosslinking coupled with mass spectrometry (XL-MS) is a powerful technique for elucidating protein-protein interactions and mapping protein topology. The choice of crosslinking reagent is a critical decision that profoundly impacts experimental workflows and data analysis. This guide provides an objective comparison between chemically cleavable crosslinkers, using Azidoethyl-SS-propionic NHS ester as a primary example, and mass spectrometry (MS)-cleavable crosslinkers like Disuccinimidyl Sulfoxide (B87167) (DSSO) and Disuccinimidyl Dibutyric Urea (B33335) (DSBU).
The central difference lies in when and how the crosslinker is cleaved. Chemically cleavable linkers are broken by reagents before mass spectrometry analysis, while MS-cleavable linkers are designed to fragment in the gas phase during MS/MS analysis.[1] This distinction leads to fundamentally different analytical strategies, each with unique advantages and challenges.
Crosslinker Properties and Cleavage Mechanisms
This compound is a heterobifunctional crosslinker featuring an NHS ester for reacting with primary amines (like lysine (B10760008) residues) and a disulfide bond.[2] This disulfide bond is the key feature, as it can be chemically reduced by reagents such as Dithiothreitol (DTT). This cleavage occurs in solution, breaking the crosslinked peptides into linear peptides with a modification mark before they are introduced into the mass spectrometer. The azide (B81097) group allows for further conjugation via click chemistry, adding another layer of utility.[2]
In contrast, MS-cleavable crosslinkers possess bonds that are intentionally designed to be labile under the conditions of collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) within the mass spectrometer.[3][4]
-
Disuccinimidyl Sulfoxide (DSSO): Contains a sulfoxide group. The C-S bonds adjacent to the sulfoxide are weaker than the peptide backbone and cleave preferentially during CID/HCD.[5][6] This asymmetric cleavage produces a characteristic "doublet" of signature ions in the MS2 spectrum, where the mass difference between the peaks reveals the mass of the individual peptides in the crosslink.[7][8]
-
Disuccinimidyl Dibutyric Urea (DSBU): Features a urea linkage. These bonds have a stability comparable to the peptide backbone and thus require higher fragmentation energy (HCD) to cleave.[6][9] Like DSSO, this cleavage simplifies data analysis by revealing the constituent peptides.
The workflow for this compound involves chemically separating the linked peptides first, which simplifies the initial MS1 spectrum but requires a more complex sample preparation. The MS-cleavable workflow keeps the peptides linked until MS/MS, simplifying sample prep but requiring more sophisticated data acquisition and analysis strategies to interpret the resulting spectra.[10]
Comparison of Crosslinker Performance and Data Analysis
The choice of crosslinker directly dictates the mass spectrometry method and the resulting data complexity.
| Feature | This compound (Chemically Cleavable) | DSSO / DSBU (MS-Cleavable) |
| Cleavage Method | Chemical reduction (e.g., DTT) in solution, pre-MS. | Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD) in the gas phase.[3][9] |
| MS Workflow | Two separate LC-MS/MS runs (reduced vs. non-reduced) or isotopic labeling to identify crosslinks. | Single LC-MS/MS run with specialized acquisition methods (e.g., stepped HCD, MS2-MS3).[7][11] |
| Signature Ions | None. Identification relies on finding modified peptides after reduction. | Characteristic doublets or reporter ions in MS2 spectra that reveal the masses of the individual peptides.[7][8] |
| Data Analysis | Compare datasets to find pairs of peptides that disappear upon reduction. Software identifies peptides with specific mass modifications. | Software (e.g., MeroX, XlinkX) searches for signature ion pairs to identify candidate crosslinked spectra, simplifying the search space.[8][10] |
| Primary Advantage | Simpler MS/MS spectra of linear peptides. | Simplifies identification of crosslinked peptide pairs from a single, complex dataset; reduces search space ambiguity.[4][7] |
| Primary Disadvantage | More complex wet-lab workflow; potential for sample loss. | Requires sophisticated MS instrumentation (e.g., Orbitrap) and specialized data acquisition/analysis software.[9][12] |
The key benefit of MS-cleavable reagents is the dramatic simplification of the database search.[3] Identifying a crosslinked spectrum normally requires searching all possible peptide-peptide combinations, a computationally intensive task. By cleaving the linker in the gas phase, the masses of the individual peptides are revealed, reducing the search space significantly and improving the confidence of identification.[3][7]
Experimental Protocols
Detailed methodologies are crucial for successful crosslinking experiments. Below are representative protocols for both disulfide-based chemical cleavage and MS-cleavable workflows.
This protocol is adapted for a disulfide-containing crosslinker like this compound.
-
Crosslinking Reaction:
-
Incubate purified protein complex (e.g., 1-5 µM) with 50-100-fold molar excess of the disulfide crosslinker in a suitable buffer (e.g., HEPES or PBS, pH 7.4) for 30-60 minutes at room temperature.
-
Quench the reaction by adding a final concentration of 20-50 mM Tris-HCl or ammonium (B1175870) bicarbonate.
-
-
Proteolytic Digestion:
-
Denature the crosslinked proteins by adding urea to 8 M or using another suitable denaturant.
-
Reduce disulfide bonds within the proteins (not the linker) using a controlled amount of TCEP if necessary, followed by alkylation with iodoacetamide.
-
Dilute the sample to reduce the denaturant concentration and digest with a protease (e.g., Trypsin/Lys-C mix) overnight at 37°C.
-
-
Enrichment (Optional):
-
Due to the low abundance of crosslinked peptides, enrichment using Strong Cation Exchange (SCX) chromatography is often performed.[10]
-
-
Chemical Cleavage:
-
Split the enriched sample into two equal aliquots.
-
To one aliquot, add DTT to a final concentration of 10-20 mM and incubate for 30 minutes at 37°C to cleave the linker's disulfide bond. Keep the other aliquot as the non-reduced control.
-
-
LC-MS/MS Analysis:
-
Analyze both the reduced and non-reduced samples by LC-MS/MS.
-
Data analysis involves comparing the two runs to identify peptide pairs present in the non-reduced sample that are absent in the reduced sample, instead appearing as individual peptides with a mass modification corresponding to the cleaved linker remnant.
-
This protocol is based on established methods for MS-cleavable reagents.[11][12]
-
Crosslinking and Digestion:
-
Follow steps 1 and 2 from Protocol 1, using DSSO or DSBU as the crosslinker. No chemical cleavage step is performed.
-
-
Enrichment:
-
Perform SCX enrichment to isolate the crosslinked peptides.[10]
-
-
LC-MS/MS Analysis:
-
Analyze the enriched fraction by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap Fusion Lumos).
-
Acquisition Method (Stepped HCD for DSSO):
-
MS1 Scan: Record survey scans at a resolution of 60,000 over a scan range of 375-1500 m/z.
-
MS2 Scan: For precursor ions with a charge state of 3+ or higher, perform stepped HCD fragmentation.[12] Use three different normalized collision energies (NCEs), for example, 21%, 25%, and 32%.[13] This allows for both cleavage of the linker (lower energies) and fragmentation of the peptide backbones (higher energies) within a single MS2 spectrum.[7]
-
Record MS/MS scans at a resolution of 30,000.
-
-
-
Data Analysis:
-
Use specialized software (e.g., MeroX, XlinkX) to analyze the raw data. The software first screens MS2 spectra for the presence of the characteristic DSSO doublet signature ions.
-
For spectra containing these signatures, the software deduces the masses of the two constituent peptides and performs a database search to identify their sequences.[8]
-
Conclusion
The choice between a chemically cleavable crosslinker like this compound and MS-cleavable reagents like DSSO or DSBU depends on the specific research question and available instrumentation.
-
Chemically cleavable linkers offer a robust method that generates simpler MS/MS spectra, but this comes at the cost of a more involved sample preparation workflow.
-
MS-cleavable linkers have revolutionized the field by simplifying data analysis and increasing the confidence of crosslink identification from highly complex samples.[9] The ability to generate signature ions that directly report on the masses of the linked peptides is a significant advantage, though it requires access to high-resolution mass spectrometers and specialized acquisition methods.[7]
For researchers aiming to perform large-scale, proteome-wide interaction studies, the benefits offered by MS-cleavable reagents often outweigh their technical demands.[4] However, for smaller, purified complexes, the chemically cleavable approach remains a viable and effective strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 2243566-44-9 | BroadPharm [broadpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cross-linking/mass spectrometry at the crossroads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Improved Peptide Backbone Fragmentation Is the Primary Advantage of MS-Cleavable Crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of MS-Cleavable and Noncleavable Chemically Cross-Linked Peptides with MetaMorpheus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. njms.rutgers.edu [njms.rutgers.edu]
- 13. researchgate.net [researchgate.net]
TFP Esters: A More Stable and Efficient Alternative to NHS Esters for Bioconjugation
For researchers, scientists, and drug development professionals engaged in creating stable bioconjugates, the choice of amine-reactive chemistry is critical. While N-hydroxysuccinimide (NHS) esters have long been the standard for labeling proteins and other biomolecules, their susceptibility to hydrolysis presents a significant challenge. This guide provides an objective comparison between NHS esters and a superior alternative: 2,3,5,6-tetrafluorophenyl (TFP) esters. TFP esters offer enhanced stability in aqueous environments, leading to more efficient, reproducible, and reliable conjugation outcomes.
Introduction to Amine-Reactive Esters
Both TFP and NHS esters are "active esters" designed to react with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, to form a highly stable amide bond.[1][2] This reaction is fundamental in attaching labels, crosslinkers, or drug payloads to biomolecules. The primary drawback of this chemistry is the competing hydrolysis reaction, where the ester reacts with water instead of the target amine, rendering the reagent inactive. The rate of this undesirable side reaction is highly dependent on the ester's chemical nature and the pH of the reaction buffer.[3]
Caption: General chemical structures of TFP and NHS esters.
The Stability Advantage: TFP vs. NHS Esters
The defining advantage of TFP esters lies in their significantly greater resistance to spontaneous hydrolysis, particularly at the basic pH levels required for efficient amine labeling.[1][4][5] NHS esters are notoriously unstable in aqueous solutions, with a half-life that drops from hours at pH 7 to mere minutes at pH 8.[6][7] This rapid degradation leads to a lower yield of the desired conjugate and requires a larger excess of the labeling reagent.
TFP esters, by contrast, are stable for several hours even at basic pH, far outlasting their NHS counterparts.[2][4] This enhanced stability provides a wider window for the conjugation reaction to proceed, minimizes the loss of valuable reagents, and results in more consistent and reproducible outcomes.
Table 1: Comparative Hydrolytic Stability (Half-life)
| pH | TFP Ester Half-life | NHS Ester Half-life | Fold Difference |
|---|---|---|---|
| 7.0 | ~15.2 hours | ~8 hours | ~1.9x |
| 8.0 | ~5 hours | ~1 hour | ~5x |
| 10.0 | ~6.5 hours | ~39 minutes | ~10x |
(Data derived from studies on self-assembled monolayers, which show relative stability trends applicable to solution-phase reactions.[3])
Caption: Competing reaction pathways for active esters in bioconjugation.
Reactivity and Overall Efficiency
While stability is crucial, the rate of reaction with the target amine (aminolysis) is also important. Some studies have reported that TFP esters are as reactive as NHS esters.[8] Other comparative data suggests that while NHS esters may have slightly faster initial reaction kinetics with amines, their rapid hydrolysis quickly diminishes the amount of active reagent available.[8]
Therefore, the overall conjugation efficiency is a product of both reactivity and stability. The superior stability of TFP esters means that over the course of the reaction, more active reagent remains available to react with the target amine, often leading to higher final yields of the desired bioconjugate compared to reactions with NHS esters.[4] Furthermore, the tetrafluorophenol (TFP-OH) byproduct of the TFP ester conjugation is less nucleophilic than the N-hydroxysuccinimide (NHS) byproduct, reducing the risk of it interfering with the desired reaction.[8]
Table 2: Comparative Performance Characteristics
| Parameter | TFP Ester | NHS Ester |
|---|---|---|
| Hydrolytic Stability | High; stable for hours at basic pH.[2] | Low; half-life of minutes at pH > 8.[6] |
| Optimal pH | 7.5 - 9.0[6][9] | 7.2 - 8.5[] |
| Reaction Byproduct | 2,3,5,6-Tetrafluorophenol (less reactive).[8] | N-hydroxysuccinimide (more reactive).[8] |
| Reproducibility | High, due to lower hydrolysis rate.[4] | Variable, sensitive to reaction time. |
| Hydrophobicity | More hydrophobic than NHS esters.[6][9] | Less hydrophobic. |
Experimental Protocols
Protocol 1: Comparative Hydrolysis Rate Determination
This protocol outlines a method to quantify and compare the rate of hydrolysis for TFP and NHS esters. The disappearance of the active ester over time is monitored by reverse-phase HPLC (RP-HPLC).
Objective: To determine the hydrolytic half-life (t½) of TFP and NHS esters at a specific pH.
Materials:
-
TFP ester of interest (e.g., Biotin-TFP)
-
NHS ester of interest (e.g., Biotin-NHS)
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) or sodium bicarbonate buffer at the desired pH (e.g., pH 8.5)
-
Quenching Solution: 10% Acetic Acid or 1 M HCl
-
Anhydrous DMSO or DMF for stock solutions
-
RP-HPLC system with a C18 column and UV detector
Procedure:
-
Prepare Stock Solutions: Prepare concentrated stock solutions (e.g., 100 mM) of the TFP and NHS esters in anhydrous DMSO or DMF.
-
Initiate Hydrolysis:
-
Equilibrate the reaction buffer to the desired temperature (e.g., 25°C).
-
To initiate the reaction, add a small volume of the ester stock solution to the reaction buffer to achieve a final concentration of ~1 mM. Vortex immediately.
-
Start a timer immediately upon addition.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the hydrolysis by adding the aliquot to an equal volume of the quenching solution. This acidifies the sample and stops further degradation.
-
-
HPLC Analysis:
-
Analyze each quenched time-point sample by RP-HPLC.
-
Use a suitable gradient of water and acetonitrile (B52724) (both containing 0.1% TFA) to separate the active ester from its hydrolyzed carboxylic acid product.
-
Monitor the elution profile at a wavelength appropriate for the molecule (e.g., 260 nm).
-
-
Data Analysis:
-
For each time point, determine the peak area of the remaining active ester.
-
Plot the natural logarithm of the peak area (ln[Area]) versus time.
-
The slope of this line is the pseudo-first-order rate constant (k').
-
Calculate the half-life using the equation: t½ = ln(2) / k' .[3]
-
Protocol 2: General Protein Labeling with a TFP Ester
This protocol provides a general workflow for conjugating a TFP ester-activated molecule (e.g., a fluorescent dye) to a protein.
Objective: To covalently label a protein with a reporter molecule via primary amines.
Materials:
-
Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4)
-
TFP ester reagent
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification system: Size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis cassette (e.g., 10K MWCO)
Procedure:
-
Prepare Protein: If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into an amine-free buffer (like PBS) first. Adjust the protein concentration as needed.
-
Prepare TFP Ester Solution: Immediately before use, dissolve the TFP ester in a small amount of anhydrous DMSO or DMF to create a 10-20 mM stock solution.
-
Adjust Reaction pH: Add the Reaction Buffer (0.1 M sodium bicarbonate) to the protein solution to achieve a final pH of 8.3-8.5. A common method is to add 1/10th volume of 1 M sodium bicarbonate, pH 8.5.
-
Initiate Conjugation:
-
Calculate the required volume of the TFP ester stock solution to achieve the desired molar excess over the protein (typically 5- to 20-fold molar excess).
-
Add the calculated volume of the TFP ester solution to the protein solution while gently vortexing.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.
-
Purification:
-
Remove the unreacted TFP ester and the TFP-OH byproduct by passing the reaction mixture through a size-exclusion chromatography column.
-
Elute with PBS or another suitable storage buffer. The first colored/UV-absorbing peak will be the labeled protein.
-
Alternatively, dialyze the reaction mixture against PBS to remove small molecule impurities.
-
-
Characterization: Determine the degree of labeling (DOL) or molar substitution ratio (MSR) using UV-Vis spectrophotometry, if applicable. Store the purified conjugate according to the protein's requirements, typically at 4°C or -20°C.
Caption: Decision workflow for choosing between TFP and NHS esters.
Conclusion
While NHS esters have been a staple in bioconjugation, their inherent instability in aqueous solutions is a significant liability. TFP esters present a demonstrably more stable and robust alternative.[2][3] Their superior resistance to hydrolysis, especially under the optimal pH conditions for amine labeling, translates directly to more efficient reactions, higher yields, and improved reproducibility. For researchers seeking to maximize the reliability and success of their conjugation strategies, particularly with valuable biomolecules, TFP esters are the superior choice.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 3. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BP Fluor 594 TFP Ester | BroadPharm [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. echemi.com [echemi.com]
A Comparative Guide to the In Vitro and In Vivo Performance of Antibody-Drug Conjugates with Different Linkers
The linker component of an Antibody-Drug Conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing its stability, efficacy, and toxicity.[1][2] The choice between a cleavable and a non-cleavable linker dictates the mechanism of payload release and significantly impacts the overall performance of the ADC.[3][4] This guide provides an objective comparison of ADC linkers, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed design choices.
Linker Technology: A Tale of Two Strategies
ADC linkers are broadly classified into two categories: cleavable and non-cleavable, each with distinct mechanisms of action and resulting pharmacological profiles.[1][3]
-
Cleavable Linkers: These are designed to be stable in systemic circulation and release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside the target cancer cell.[1] This targeted release can lead to a "bystander effect," where the released, often cell-permeable payload can kill adjacent antigen-negative tumor cells, which is particularly advantageous for treating heterogeneous tumors.[5][6] Common cleavage mechanisms include sensitivity to enzymes (e.g., cathepsins), pH, or the intracellular redox environment.[1]
-
Non-Cleavable Linkers: These linkers remain intact in circulation and only release the payload after the entire ADC is internalized by the target cell and the antibody component is completely degraded within the lysosome.[4][7] This approach generally results in greater plasma stability and a wider therapeutic window, but it lacks a bystander effect as the released payload (an amino acid-linker-drug complex) is typically cell-impermeable.[4][7]
In Vitro Performance Comparison
In vitro assays are fundamental for the initial evaluation and selection of ADC candidates, providing insights into stability, potency, and mechanism of action before advancing to more complex in vivo studies.[8][9]
Plasma and Lysosomal Stability
Linker stability is paramount; premature payload release in circulation can cause off-target toxicity, while insufficient release at the tumor site reduces efficacy.[1][8] Plasma stability assays evaluate the ADC's integrity in the circulatory system, while lysosomal stability assays assess the efficiency of payload release within the target cell.[8]
Table 1: In Vitro Stability and Cleavage of Different Linker-Payloads
| Linker Type | Linker Example | Matrix | Time Point | % Cleavage / Stability | Reference |
|---|---|---|---|---|---|
| Enzyme-Cleavable | Val-Cit (Vedotin) | Human Liver Lysosomes | 24 hours | ~100% Cleavage | [10] |
| Enzyme-Cleavable | Val-Ala (Tesirine) | Human Liver Lysosomes | 24 hours | ~75% Cleavage | [10] |
| Enzyme-Cleavable | Gly-Gly-Phe-Gly (Deruxtecan) | Human Liver Lysosomes | 24 hours | ~60% Cleavage | [10] |
| Enzyme-Cleavable | VC-PABC | Mouse Plasma | 7 days | Unstable (Susceptible to Ces1c enzyme) | [11] |
| Sulfate-based | OHPAS | Mouse Plasma | 7 days | Stable | [11] |
| Non-Cleavable | Thioether (Mafodotin) | Human Liver Lysosomes | 24 hours | No Proteolytic Cleavage |[10] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Cytotoxicity and Specificity
Cytotoxicity assays are a necessary first step to evaluate the potency of an ADC.[12] These assays measure the concentration of ADC required to kill 50% of cells (IC50) in both antigen-positive (target) and antigen-negative (non-target) cell lines to determine target-specific killing.[12][13]
Table 2: Comparative In Vitro Cytotoxicity (IC50) of ADCs
| ADC | Linker Type | Payload | Cell Line (Antigen Status) | IC50 (nM) | Reference |
|---|---|---|---|---|---|
| ADC 4a | Disulfide (Cleavable) | MMAE | BT-474 (HER2+) | Low nM range | [13] |
| ADC 4a | Disulfide (Cleavable) | MMAE | MCF-7 (HER2-) | No cytotoxicity | [13] |
| ADC 4c | Disulfide (Cleavable) | MMAE | BT-474 (HER2+) | Low nM range | [13] |
| ADC 4c | Disulfide (Cleavable) | MMAE | MCF-7 (HER2-) | No cytotoxicity | [13] |
| MMAE alone | - | MMAE | MCF-7 (HER2-) | 0.35 |[13] |
Note: "Low nM range" indicates potent, specific killing of target cells. The lack of cytotoxicity in HER2-negative cells demonstrates the target specificity of the ADCs.
In Vivo Performance Comparison
In vivo studies in animal models are essential to understand the pharmacokinetics (PK), efficacy, and overall therapeutic index of an ADC.[14]
Pharmacokinetics and Stability
The in vivo stability of an ADC is influenced by the linker's chemistry.[1] Non-cleavable linkers generally exhibit greater plasma stability and longer half-lives compared to many cleavable linkers.[4][7] Novel linker strategies, such as tandem-cleavage or PEGylated linkers, have been developed to enhance the in vivo stability and PK profile of ADCs with cleavable linkers.[15][16][17]
Table 3: In Vivo Performance and Stability of ADCs with Different Linkers
| ADC Linker | Model | Key Finding | Conclusion | Reference |
|---|---|---|---|---|
| Tandem-Cleavage Linker | Rat PK study | Improved payload retention on the antibody over 7 days compared to mono-cleavage vedotin linker. | Tandem-cleavage linker offers greater in vivo stability. | [17] |
| Exolinker (hydrophilic) | Mouse plasma | Commendable stability; <5% free payload release after 4 days. | Repositioning the cleavable linker and adding hydrophilic moieties enhances stability. | [18] |
| VC-PABC (Cleavable) | Mouse PK study | Relatively unstable, leading to low exposure and high clearance of the conjugated drug. | Susceptible to in vivo cleavage by mouse carboxylesterase 1c (Ces1c). | [11] |
| OHPAS (Cleavable) | Mouse PK study | Stable, consistent with in vitro data. | OHPAS linker is not susceptible to cleavage by Ces1c. | [11] |
| Non-cleavable | General | Generally outperform cleavable counterparts in vivo regarding plasma stability. | Increased stability may lead to a wider therapeutic window. |[4][7] |
Efficacy in Xenograft Models
The ultimate measure of an ADC's success is its ability to inhibit tumor growth in vivo. Efficacy is a complex interplay between the antibody's targeting, the linker's stability and release mechanism, and the payload's potency.[19][20]
Studies have shown that ADCs with cleavable linkers capable of a bystander effect can be highly effective, especially in heterogeneous tumors.[5][21] For instance, an ADC with a cathepsin-cleavable linker and a cell-permeable MMAE payload demonstrated potent bystander killing of neighboring antigen-negative cells in vivo.[21] Conversely, non-cleavable ADCs, while more stable, may be less effective in such tumors due to the lack of a bystander effect.[7] However, novel strategies like tandem-cleavage linkers have shown that ADCs can maintain high efficacy while improving tolerability and in vivo stability.[15][17]
The Bystander Effect
The bystander effect, or the ability of an ADC to kill neighboring antigen-negative cells, is a key advantage of many cleavable linkers.[6][] This occurs when the released payload is cell-permeable and can diffuse out of the target cell to kill surrounding cells.[5][] This is crucial for overcoming tumor heterogeneity.[6] Non-cleavable linkers do not facilitate this effect because the payload is released as a cell-impermeable complex after lysosomal degradation of the antibody.[7]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results.
In Vitro Plasma Stability Assay
-
Preparation: The ADC is incubated in plasma (e.g., human, mouse, rat) at a specific concentration.[11][23]
-
Time Points: Aliquots are collected at various time points (e.g., 0, 1, 3, 7 days).[8][11]
-
Analysis: The amount of intact ADC, total antibody, and released payload is quantified.[23]
In Vitro Lysosomal Stability Assay
-
Preparation: The ADC is incubated with isolated liver lysosomes or S9 fractions, which contain relevant enzymes.[8][10]
-
Incubation: The incubation is performed at 37°C in a buffer that maintains metabolic activity.[8][10]
-
Time Points: Samples are collected over a period (e.g., 24 hours) to monitor the kinetics of payload release.[8][10]
-
Analysis: LC-MS is used to identify and quantify the cleaved payload and any metabolites.[10]
In Vitro Cytotoxicity Assay
-
Cell Culture: Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines are cultured and seeded into microplates.[12][25]
-
Treatment: Cells are exposed to serial dilutions of the ADC, control antibody, and free payload.[12]
-
Incubation: The plates are incubated for a period of 3 to 5 days.[12]
-
Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay (e.g., MTT, CellTiter-Glo).[12][17]
-
Data Analysis: The results are used to generate dose-response curves and calculate the IC50 value for each condition.[12]
In Vivo Pharmacokinetic (PK) Analysis
-
Administration: The ADC is administered to animal models (e.g., mice, rats), typically via intravenous injection.[23][26]
-
Sample Collection: Blood samples are collected at predetermined time points.[24][26]
-
Analyte Measurement: The concentrations of various ADC-related species in the plasma/serum are measured.[26]
-
PK Parameter Calculation: The data is used to determine key PK parameters like half-life, clearance, and area under the curve (AUC).[14]
Conclusion
The selection of a linker is a critical, multi-faceted decision in ADC design that profoundly impacts therapeutic success. Cleavable linkers offer the potential for a powerful bystander effect, which is advantageous for treating heterogeneous tumors, but their stability must be carefully optimized to prevent premature payload release.[1][5] Non-cleavable linkers provide superior plasma stability and potentially a wider therapeutic window but are dependent on target cell internalization and degradation and lack a bystander effect.[4][7] The ongoing development of novel linker technologies, such as PEGylated, tandem-cleavage, and other hydrophilic linkers, aims to combine the best attributes of both strategies—enhancing stability and tolerability while maintaining potent, targeted anti-tumor activity.[16][17][18] A thorough evaluation using the in vitro and in vivo assays described in this guide is essential for selecting the optimal linker and advancing the most promising ADC candidates into clinical development.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. creativepegworks.com [creativepegworks.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. biocompare.com [biocompare.com]
- 10. One moment, please... [sterlingpharmasolutions.com]
- 11. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics Considerations for Antibody Drug Conjugates - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. biorxiv.org [biorxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. aacrjournals.org [aacrjournals.org]
- 23. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 24. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 26. Pharmacokinetics of antibody-drug conjugates (ADCs) - ProteoGenix [proteogenix.science]
- 27. ADC Pharmacokinetic Study - Creative Diagnostics [qbd.creative-diagnostics.com]
- 28. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
The Bystander Effect: A Comparative Analysis of Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, understanding the nuances of the bystander effect is critical in the design and optimization of Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of how cleavable and non-cleavable linkers influence this phenomenon, supported by experimental data and detailed methodologies.
The "bystander effect" in the context of ADCs refers to the ability of the cytotoxic payload, released from a targeted cancer cell, to diffuse and kill neighboring, antigen-negative tumor cells.[1][] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[3][4] The linker connecting the antibody to the payload plays a pivotal role in determining the extent of this effect.[1]
At a Glance: Key Differences Between Cleavable and Non-Cleavable Linkers
| Feature | Cleavable Linker (e.g., Valine-Citrulline) | Non-Cleavable Linker (e.g., Thioether) |
| Mechanism of Release | Enzymatic cleavage (e.g., by Cathepsin B) or pH sensitivity within the target cell.[5][6] | Proteolytic degradation of the antibody backbone in the lysosome.[5][7] |
| Released Payload | Unmodified, potent payload (e.g., MMAE).[3][8] | Payload attached to the linker and an amino acid residue (e.g., Lysine-SMCC-DM1).[8] |
| Plasma Stability | Generally lower, with a potential for premature drug release.[3] | Generally higher, leading to a more stable ADC in circulation.[3][7] |
| Bystander Effect | High, due to the release of a membrane-permeable payload.[3][4][8] | Low to negligible, as the released payload is typically charged and less permeable.[3][4][9] |
| Off-Target Toxicity | Higher potential due to premature release and a pronounced bystander effect.[3][9] | Lower potential due to higher stability and a limited bystander effect.[3][9] |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the ability to kill adjacent antigen-negative cells.[3] | Less effective as the cytotoxic effect is primarily localized to antigen-positive cells. |
Mechanism of Action and Bystander Effect
Cleavable Linkers: Enabling Payload Diffusion
ADCs with cleavable linkers are designed to release their cytotoxic payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of certain enzymes like cathepsin B.[1][5] Once the ADC binds to its target antigen on a cancer cell and is internalized, the linker is cleaved, liberating the potent, often membrane-permeable payload.[3][8] This free payload can then diffuse out of the target cell and penetrate adjacent cells, irrespective of their antigen expression status, leading to a potent bystander effect.[1][4]
Non-Cleavable Linkers: Localized Cytotoxicity
In contrast, ADCs with non-cleavable linkers rely on the complete degradation of the antibody component within the lysosome of the target cell to release the payload.[5][7] The released entity is not the free drug but rather the payload still attached to the linker and an amino acid residue from the antibody.[8] This complex is typically charged and less membrane-permeable, which significantly restricts its ability to diffuse out of the cell and kill neighboring cells.[3][4] Consequently, the cytotoxic effect of non-cleavable ADCs is largely confined to the antigen-expressing cells they initially target, resulting in a minimal bystander effect.[9]
Experimental Data: Cleavable vs. Non-Cleavable Linkers in Action
The choice of linker has a demonstrable impact on the bystander killing capacity of an ADC. Studies have compared ADCs with cleavable and non-cleavable linkers to quantify this difference.
For example, a study comparing trastuzumab conjugated to a seco-DUBA payload via a cleavable valine-citrulline (vc) linker versus trastuzumab-DM1 (T-DM1) with a non-cleavable SMCC linker showed a significantly higher bystander effect with the cleavable linker.[8] As the fraction of HER2-positive cells in a co-culture increased, the bystander killing of HER2-negative cells also increased, with the effect being much more pronounced for the vc-based conjugate.[8]
| ADC | Linker Type | Payload | Bystander Effect | Key Finding |
| Trastuzumab-vc-seco-DUBA | Cleavable (valine-citrulline) | seco-DUBA | High | Increased fraction of HER2+ cells led to a significant increase in bystander killing of HER2- cells.[8] |
| Trastuzumab-smcc-DM1 (T-DM1) | Non-cleavable (SMCC) | DM1 | Low | Minimal bystander killing observed, even with a high fraction of HER2+ cells.[8] |
| SGN-35 (Brentuximab vedotin) | Cleavable (valine-citrulline) | MMAE | High | The released, membrane-permeable MMAE can diffuse into neighboring cells to cause bystander killing.[8] |
Experimental Protocols for Assessing the Bystander Effect
To quantitatively evaluate the bystander effect of an ADC, researchers can employ several in vitro and in vivo assays.
In Vitro Co-Culture Bystander Assay
This assay is a fundamental method for assessing the bystander effect by co-culturing antigen-positive and antigen-negative cancer cells.[10]
Methodology:
-
Cell Line Selection: Choose an antigen-positive (Ag+) cell line (e.g., HER2-positive SKBR3 cells) and an antigen-negative (Ag-) cell line that is sensitive to the payload (e.g., HER2-negative MCF7 cells).[10] The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.[8][10]
-
Co-Culture Setup: Seed the Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate.[10] Include monocultures of both cell lines as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has a minimal direct effect on the Ag- monoculture.[10] An isotype control ADC should be included.
-
Data Acquisition: After a set incubation period (e.g., 72-96 hours), assess cell viability. The number of viable Ag- cells (GFP-positive) can be quantified using flow cytometry or high-content imaging.[11]
-
Analysis: Compare the viability of the Ag- cells in the co-culture to the Ag- monoculture control. A significant reduction in the viability of Ag- cells in the co-culture indicates a bystander effect.
In Vivo Admixed Tumor Model
This in vivo model corroborates in vitro findings by assessing the bystander effect in a more complex biological system.
Methodology:
-
Model Establishment: Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice to create admixed tumors.[10] The Ag- cells may express a reporter gene like luciferase for in vivo imaging.
-
ADC Administration: Once tumors are established, treat the mice with the ADC, a vehicle control, and an isotype control ADC.
-
Tumor Growth Monitoring: Measure tumor volumes regularly. If using luciferase-expressing Ag- cells, their proliferation can be monitored via bioluminescence imaging.
-
Analysis: Compare the tumor growth and the proliferation of Ag- cells in the ADC-treated group to the control groups. A significant inhibition of overall tumor growth and a reduction in the Ag- cell population in the admixed tumors treated with the ADC indicates an in vivo bystander effect.
Conclusion
The choice between a cleavable and a non-cleavable linker is a critical decision in ADC development, with profound implications for the therapeutic window and efficacy. Cleavable linkers, by releasing a membrane-permeable payload, can induce a potent bystander effect, which is highly desirable for treating heterogeneous tumors.[3] However, this can come at the cost of lower plasma stability and a higher risk of off-target toxicity.[3][9] Conversely, non-cleavable linkers offer greater stability and a more favorable safety profile but exhibit a limited bystander effect, making them more suitable for homogeneous tumors with high antigen expression.[3][9] A thorough understanding and experimental validation of the bystander effect are paramount for the rational design of next-generation ADCs.
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. purepeg.com [purepeg.com]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
Safety Operating Guide
Proper Disposal of Azidoethyl-SS-propionic NHS Ester: A Comprehensive Guide
For Immediate Release: This document provides essential safety and logistical information for the proper disposal of Azidoethyl-SS-propionic NHS ester, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental protection. This compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, proper disposal is not just a matter of laboratory best practice but also a regulatory necessity to prevent environmental contamination.[1]
This guide outlines the necessary steps for the safe handling and disposal of this compound in various forms, including unused solid reagent, concentrated stock solutions, dilute aqueous solutions, and contaminated labware. The core of the disposal procedure involves a two-step chemical inactivation process targeting the two reactive moieties of the molecule: the N-hydroxysuccinimide (NHS) ester and the disulfide bond.
Quantitative Data for Disposal Procedures
The following table summarizes key quantitative parameters for the chemical inactivation of this compound.
| Parameter | Value | Conditions | Purpose |
| NHS Ester Hydrolysis Half-life | 4-5 hours | pH 7.0, 0°C | Inactivation of the amine-reactive NHS ester |
| 1 hour | pH 8.0 | ||
| 10 minutes | pH 8.6, 4°C[1][2] | ||
| Disulfide Bond Cleavage | 10-50 mM Dithiothreitol (DTT) | pH 7.0-8.5, Room Temperature | Reduction of the disulfide bond |
| 1-2 hours incubation | |||
| Quenching/Inactivation | 50-100 mM Tris-HCl | pH ~8, Room Temperature | Inactivation of the NHS ester in dilute solutions |
| 15-30 minutes incubation |
Experimental Protocols for Disposal
These detailed protocols provide step-by-step guidance for the chemical inactivation and disposal of this compound.
Protocol 1: Disposal of Unused Solid this compound and Concentrated Stock Solutions
This procedure is for the disposal of the pure solid compound or concentrated solutions in organic solvents (e.g., DMSO, DMF).
1. Waste Collection:
-
Place the original vial containing the unused or expired solid reagent into a designated hazardous waste container.
-
Collect concentrated stock solutions in a sealed, compatible hazardous waste container (e.g., high-density polyethylene).
2. Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
3. Storage and Disposal:
-
Store the sealed hazardous waste container in a designated, well-ventilated area, away from incompatible materials.
-
Arrange for pickup and disposal by a licensed hazardous waste management company. Do not attempt to treat solid or concentrated waste directly.
Protocol 2: Disposal of Dilute Aqueous Solutions of this compound
This protocol is for the chemical inactivation of dilute aqueous solutions (e.g., leftover reaction mixtures, purification fractions).
1. Two-Step Chemical Inactivation:
a. Step 1: Hydrolysis of the NHS Ester:
- To the dilute aqueous solution, add a sufficient amount of a non-amine-containing buffer to raise the pH to approximately 8.5. A 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer is suitable.
- Alternatively, for quenching reactions, a solution of Tris-HCl can be added to a final concentration of 50-100 mM and incubated for at least 30 minutes.
- Allow the solution to stand for at least 2 hours at room temperature to ensure complete hydrolysis of the NHS ester.
b. Step 2: Cleavage of the Disulfide Bond:
- To the solution from the previous step, add Dithiothreitol (DTT) to a final concentration of 10-50 mM.
- Gently mix and incubate for at least 2 hours at room temperature to ensure the reduction of the disulfide bond.
2. Waste Collection and Disposal:
-
After the two-step inactivation, the resulting solution contains sodium azide (B81097) and thiol-containing compounds. This solution must still be disposed of as hazardous waste.
-
Collect the treated solution in a designated hazardous waste container.
-
Clearly label the container as "Hazardous Waste, contains sodium azide and thiol compounds."
-
Arrange for disposal through your institution's EHS department. Do not pour the treated or untreated solution down the drain.
Protocol 3: Disposal of Contaminated Labware
This procedure is for solid waste materials that have come into contact with this compound.
1. Solid Waste Segregation:
-
Collect all contaminated solid materials, such as pipette tips, microcentrifuge tubes, gloves, and paper towels, in a designated solid hazardous waste container.
2. Decontamination of Glassware:
-
Glassware should be decontaminated before washing.
-
Rinse the glassware with a small amount of a suitable organic solvent (e.g., ethanol) to remove residual compound, and collect the rinsate as hazardous waste.
-
Then, immerse the glassware in a freshly prepared 10% bleach solution for at least 24 hours to oxidize any remaining thiol groups from the cleaved disulfide bond.
-
After soaking, the glassware can be washed according to standard laboratory procedures.
3. Disposal:
-
The sealed solid hazardous waste container should be disposed of through your institution's EHS program.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Azidoethyl-SS-propionic NHS ester
This guide provides crucial safety and logistical information for the proper handling and disposal of Azidoethyl-SS-propionic NHS ester, a heterobifunctional crosslinker containing an azide (B81097) group, an NHS ester, and a cleavable disulfide bond. Adherence to these procedures is vital for ensuring laboratory safety and experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. This compound is harmful if swallowed and can cause skin and serious eye irritation.[1] The azide group also warrants specific precautions due to the potential hazards associated with this functionality.
A risk assessment should be conducted before beginning any procedure to ensure the highest level of safety. The following table summarizes the required PPE.
| PPE Category | Item | Material/Standard Recommendation |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable. Consider double-gloving for added protection.[2] |
| Body Protection | Laboratory coat | A disposable, low-permeability, solid-front gown with long sleeves and tight-fitting cuffs.[2] |
| Eye and Face Protection | Safety glasses with side shields or safety goggles | Must be worn at all times.[3] A face shield may be necessary for splash hazards.[3][4] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | Use a NIOSH-approved respirator if aerosols may be generated or if working outside a fume hood. |
| Foot Protection | Closed-toe shoes | Required in all laboratory settings where hazardous chemicals are handled.[3] |
Operational Plan: Step-by-Step Handling Procedure
This compound is moisture-sensitive and should be handled with care to maintain its reactivity.[5][6] The azide component requires cautious handling to avoid conditions that could lead to decomposition.
Preparation:
-
Work Area: All manipulations should be performed in a well-ventilated chemical fume hood.[7]
-
Equipment: Use non-metal spatulas (e.g., plastic or glass) for transferring the solid reagent to prevent the formation of potentially explosive heavy metal azides.[7][8] Avoid using glassware with ground glass joints, as friction can potentially lead to the explosive decomposition of azides.[7][9]
-
Reagent Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.[6] The reagent should be stored at -20°C in a dry environment and protected from light.[5][10]
Dissolution and Use:
-
Solvent Choice: Use anhydrous, amine-free solvents such as DMSO or DMF for reconstitution.[5][6] Do not use halogenated solvents (e.g., dichloromethane, chloroform) as they can form explosive di- and tri-azidomethane.[8][9]
-
Solution Preparation: Dissolve the reagent immediately before use. Do not prepare stock solutions for long-term storage as the NHS ester moiety is susceptible to hydrolysis.[6]
-
Reaction Conditions: The NHS ester reacts efficiently with primary amines at a pH of 7-9.[6] Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the desired reaction.[6]
Post-Reaction:
-
Quenching: Quench any unreacted NHS ester with an amine-containing buffer like Tris-buffered saline (TBS) if necessary.[6]
The following diagram illustrates the safe handling workflow for this compound.
Disposal Plan
Proper disposal of azide-containing waste is critical to prevent the formation of highly explosive materials.
Waste Segregation:
-
All waste containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips, tubes), and spill cleanup materials, must be collected in a dedicated, clearly labeled hazardous waste container.[7][8]
-
Crucially, do not mix azide-containing waste with acidic waste. [8] The reaction of azides with acid can generate hydrazoic acid, which is highly toxic and explosive.[8][9]
-
Avoid disposing of azide solutions down the drain, as they can react with lead and copper plumbing to form explosive metal azides.[11]
Deactivation and Disposal Procedure:
-
Collection: Collect all azide-containing waste in a designated, compatible container. Ensure the container is properly labeled with "Hazardous Waste," "Azide Compound," and a description of the contents.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of organic azides. They will provide instructions for pickup and proper disposal according to regulations.[11]
-
Deactivation (if required by EHS): In some cases, EHS may require the deactivation of the azide before disposal. A common method for deactivating sodium azide involves treatment with nitrous acid.[11] However, the protocol for an organic azide like this compound may differ. Do not attempt any deactivation procedure without explicit instructions and approval from your EHS department. Organic azides can sometimes be converted to more stable amines before disposal.[8]
By following these guidelines, researchers, scientists, and drug development professionals can safely handle this compound, ensuring personal safety and the integrity of their experimental work.
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. This compound | CAS: 2243566-44-9 | AxisPharm [axispharm.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. This compound - Creative Biolabs [creative-biolabs.com]
- 11. chemistry.unm.edu [chemistry.unm.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
